KUL-7211
Description
Structure
3D Structure
Propriétés
Numéro CAS |
220129-58-8 |
|---|---|
Formule moléculaire |
C19H23NO5 |
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
2-[4-[2-[[(1R,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenoxy]acetic acid |
InChI |
InChI=1S/C19H23NO5/c1-13(19(24)15-4-6-16(21)7-5-15)20-11-10-14-2-8-17(9-3-14)25-12-18(22)23/h2-9,13,19-21,24H,10-12H2,1H3,(H,22,23)/t13-,19-/m0/s1 |
Clé InChI |
KKXPBQQLKHBRDA-DJJJIMSYSA-N |
SMILES isomérique |
C[C@@H]([C@@H](C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)OCC(=O)O |
SMILES canonique |
CC(C(C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)OCC(=O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
2-(4-(2-((2-hydroxy-2-(4-hydroxyphenyl)-1-methylethyl)amin) ethyl)phenyloxy)acetic acid KUL-7211 KUL7211 |
Origine du produit |
United States |
Foundational & Exploratory
KUL-7211 mechanism of action
An In-depth Technical Guide to the Mechanism of Action of KUL-7211
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a selective β2/β3-adrenoceptor agonist that has demonstrated potent ureteral relaxant effects in preclinical studies.[1][2] Its mechanism of action centers on its ability to stimulate specific adrenergic receptors in the smooth muscle of the ureter, leading to relaxation and a potential therapeutic benefit for conditions such as urolithiasis by facilitating the passage of kidney stones and alleviating ureteral colic.[1][2] This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data from key experimental studies and detailed methodologies.
Core Mechanism of Action: Selective β2/β3-Adrenoceptor Agonism
This compound functions as a direct agonist at β2- and β3-adrenergic receptors, which are expressed in ureteral smooth muscle.[2] The activation of these G-protein coupled receptors initiates an intracellular signaling cascade that ultimately results in smooth muscle relaxation. This targeted action allows for a potent and relatively selective effect on the ureter.[3]
Signaling Pathway
The binding of this compound to β2 and β3 adrenoceptors on ureteral smooth muscle cells triggers the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets. This phosphorylation cascade ultimately results in a decrease in intracellular calcium concentrations and the relaxation of the smooth muscle tissue.
References
- 1. The potency of this compound, a selective ureteral relaxant, in isolated canine ureter: comparison with various spasmolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological profile of this compound, a selective beta-adrenoceptor agonist, in isolated ureteral smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ureteral selectivity of intravenous β-adrenoceptor agonists in pig model of acute ureteral obstruction: comparison of this compound, a selective β2/β3 agonist, with isoproterenol, terbutaline, and CL-316243 - PubMed [pubmed.ncbi.nlm.nih.gov]
KUL-7211: A Comprehensive Technical Guide on a Selective β2/β3-Adrenoceptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of KUL-7211, a selective β2/β3-adrenoceptor agonist. The document collates available quantitative data on its potency and selectivity, outlines detailed experimental protocols for its characterization, and visualizes key signaling pathways and experimental workflows. This compound has demonstrated significant potential, particularly in the relaxation of ureteral smooth muscle, suggesting its utility in urological conditions. This guide serves as a core resource for researchers and professionals in pharmacology and drug development investigating the therapeutic applications of selective β-adrenoceptor agonists.
Introduction
β-adrenoceptors, a class of G protein-coupled receptors, are critical mediators of catecholamine signaling and are subdivided into three main subtypes: β1, β2, and β3. While β1-adrenoceptors are predominantly found in the heart, β2-adrenoceptors are widely distributed and mediate smooth muscle relaxation, bronchodilation, and metabolic processes. β3-adrenoceptors are primarily located in adipose tissue and the urinary bladder, where they regulate lipolysis, thermogenesis, and detrusor muscle relaxation. The development of selective agonists for β2- and β3-adrenoceptors holds significant therapeutic promise for a range of conditions, including asthma, overactive bladder, and metabolic disorders, by minimizing off-target effects associated with β1-adrenoceptor stimulation.
This compound, with the chemical name (-)-2-[4-(2-[[(1S,2R)-2-hydroxy-2-(4-hydroxyphenyl)-1-methylethyl]amino] ethyl)phenyloxy]acetic acid, has been identified as a selective β2/β3-adrenoceptor agonist.[1] This guide synthesizes the current knowledge on this compound, focusing on its pharmacological profile and the methodologies used for its evaluation.
Quantitative Data
Table 1: Potency of this compound in Isolated Tissue Preparations
| Tissue Preparation | Receptor Subtype Mediating Response | Parameter | Value | Reference |
| Rabbit Isolated Ureter | β2-adrenoceptor | pD2 | 5.86 ± 0.13 | [1] |
| Canine Isolated Ureter | β3-adrenoceptor | pD2 | 6.52 ± 0.16 | [1] |
| Canine Ureteral Spiral Preparation | β2/β3-adrenoceptor | pD2 | 6.83 ± 0.20 | [1] |
| Canine Isolated Ureter (KCl-induced contraction) | β2/β3-adrenoceptor | pD2 | 6.60 | [2] |
| Canine Isolated Ureter (Spontaneous rhythmic contraction) | β2/β3-adrenoceptor | pD2 | 6.80 | [2] |
| Canine Isolated Ureter (Phenylephrine-induced contraction) | β2/β3-adrenoceptor | pD2 | 6.95 | [2] |
| Canine Isolated Ureter (PGF2α-induced contraction) | β2/β3-adrenoceptor | pD2 | 7.05 | [2] |
pD2 is the negative logarithm of the EC50 value.
Table 2: Selectivity of this compound in Rat Isolated Organs
| Activity (Mediated by) | Selectivity Ratio vs. β1 (Increase in Atrial Rate) | Reference |
| Inhibition of Spontaneous Uterine Contraction (β2) | 56.3 | [1] |
| Inhibition of Colonic Contraction (β3) | 242.2 | [1] |
Table 3: Antagonist Affinity against this compound-Induced Relaxation
| Antagonist | Receptor Selectivity | Tissue Preparation | Parameter | Value | Reference |
| ICI-118,551 | β2-antagonist | Rabbit Ureter | pKB | 8.91 ± 0.24 | [1] |
| Bupranolol | Non-selective β-antagonist | Canine Ureter | pKB | 6.85 ± 0.12 | [1] |
pKB is the negative logarithm of the equilibrium dissociation constant (KB) of a competitive antagonist.
Signaling Pathways
Activation of β2- and β3-adrenoceptors by an agonist like this compound initiates a cascade of intracellular events, primarily through the Gs protein signaling pathway.
Caption: β2-Adrenoceptor Signaling Pathway.
Caption: β3-Adrenoceptor Signaling Pathway.
Experimental Protocols
The characterization of this compound involves a series of in vitro assays to determine its binding affinity, functional potency, and selectivity.
Radioligand Binding Assay (General Protocol)
This assay determines the binding affinity (Ki) of this compound for β-adrenoceptor subtypes.
Caption: Radioligand Binding Assay Workflow.
Methodology:
-
Membrane Preparation: Cells (e.g., CHO or HEK293) stably expressing the human β1, β2, or β3-adrenoceptor are harvested and homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then resuspended in an appropriate assay buffer.
-
Binding Reaction: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol) and varying concentrations of unlabeled this compound.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay (General Protocol)
This functional assay measures the ability of this compound to stimulate the production of cyclic AMP (cAMP), a key second messenger in β-adrenoceptor signaling, to determine its potency (EC50) and efficacy (Emax).
Caption: cAMP Accumulation Assay Workflow.
Methodology:
-
Cell Culture: Cells stably expressing the β-adrenoceptor subtype of interest are cultured in appropriate media and seeded into multi-well plates.
-
Assay Conditions: The cells are washed and incubated in a buffer containing a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent the degradation of cAMP.
-
Agonist Stimulation: Increasing concentrations of this compound are added to the wells, and the plates are incubated for a specified time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then quantified using a variety of methods, such as competitive enzyme immunoassays (EIA), radioimmunoassay (RIA), or homogeneous time-resolved fluorescence (HTRF) assays.
-
Data Analysis: A concentration-response curve is generated by plotting the cAMP concentration against the logarithm of the this compound concentration. The EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response) are determined by fitting the data to a sigmoidal dose-response equation.
Isolated Organ Bath Assay
This ex vivo assay assesses the functional effect of this compound on tissue contractility, providing a measure of its physiological potency.
Methodology:
-
Tissue Preparation: Tissues rich in the target receptors (e.g., ureter, uterus, colon) are dissected from animals (e.g., rabbit, canine, rat) and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
-
Tension Recording: The tissues are connected to an isometric force transducer to record changes in muscle tension.
-
Contraction Induction: A contractile response is induced using a spasmogen (e.g., 80 mM KCl, phenylephrine, or prostaglandin F2α) or by observing spontaneous rhythmic contractions.
-
Agonist Addition: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.
-
Data Acquisition and Analysis: The relaxation of the tissue is recorded as a percentage of the maximal contraction. A concentration-response curve is constructed, and the pD2 value (-log EC50) is calculated to determine the potency of this compound.
-
Antagonist Studies: To confirm the receptor subtype involved, the experiment can be repeated in the presence of selective antagonists (e.g., ICI-118,551 for β2). The pKB value for the antagonist can be calculated from the rightward shift of the agonist concentration-response curve.
Conclusion
This compound is a potent and selective β2/β3-adrenoceptor agonist, as demonstrated by functional studies in isolated tissues. Its significant relaxant effect on ureteral smooth muscle highlights its potential as a therapeutic agent for urological conditions such as ureteral colic and to facilitate the passage of kidney stones. While the available data provides a strong foundation for its pharmacological profile, further studies to determine its binding affinities (Ki) and maximal efficacy (Emax) at the molecular level would provide a more complete understanding of its receptor interactions. The experimental protocols and signaling pathway diagrams presented in this guide offer a framework for the continued investigation and development of this compound and other selective β-adrenoceptor agonists.
References
- 1. Pharmacological profile of this compound, a selective beta-adrenoceptor agonist, in isolated ureteral smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The potency of this compound, a selective ureteral relaxant, in isolated canine ureter: comparison with various spasmolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of KUL-7211: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
KUL-7211, identified as (-)-2-[4-(2-[[(1S,2R)-2-hydroxy-2-(4-hydroxyphenyl)-1-methylethyl]amino] ethyl)phenyloxy]acetic acid, is a selective β2/β3-adrenoceptor agonist.[1] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its mechanism of action, in vitro and in vivo efficacy, and the signaling pathways it modulates. The information is intended for researchers, scientists, and professionals involved in drug development and urological research.
Mechanism of Action
This compound exerts its pharmacological effects by selectively stimulating both β2- and β3-adrenergic receptors.[1] This dual agonism is crucial for its primary therapeutic effect: the potent relaxation of ureteral smooth muscle.[1] In the human ureter, both β2- and β3-adrenoceptors are known to mediate the relaxation induced by adrenergic stimulation.[1] this compound's ability to target both of these receptor subtypes suggests its potential as a therapeutic agent for conditions such as ureteral colic and for facilitating the passage of kidney stones.[1]
In Vitro Pharmacological Data
The in vitro efficacy of this compound has been characterized through a series of experiments on isolated smooth muscle preparations from various animal models. The potency of this compound is typically expressed as the pD2 value, which is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal response.
Ureteral Smooth Muscle Relaxation
This compound has demonstrated concentration-dependent relaxation of ureteral smooth muscle.
| Species | Preparation | Condition | pD2 Value | Reference |
| Rabbit | Isolated Ureter | 80-mM-KCl-induced tonic contraction | 5.86 ± 0.13 | [1] |
| Canine | Isolated Ureter | 80-mM-KCl-induced tonic contraction | 6.52 ± 0.16 | [1] |
| Canine | Ureteral Spiral Preparation | Spontaneous rhythmic contraction | 6.83 ± 0.20 | [1] |
| Porcine | Isolated Ureter | 80-mM-KCl-induced contraction | 6.26 | [2] |
Comparison with Other Spasmolytics in Canine Isolated Ureter
This compound has shown superior potency in relaxing canine ureteral smooth muscle compared to other spasmolytic agents under various contractile conditions.
| Condition | Agonist/Antagonist | pD2 Value |
| KCl-induced Tonic Contraction | This compound | 6.60 |
| Tamsulosin | 5.90 | |
| Verapamil | 5.70 | |
| Papaverine | 4.88 | |
| Prazosin | 4.54 | |
| Spontaneous Rhythmic Contractions | This compound | 6.80 |
| Verapamil | 6.12 | |
| Papaverine | 5.05 | |
| Phenylephrine-induced Rhythmic Contractions | This compound | 6.95 |
| Tamsulosin | 6.26 | |
| Prazosin | 5.68 | |
| Verapamil | 5.64 | |
| Papaverine | 5.03 | |
| PGF2α-induced Rhythmic Contractions | This compound | 7.05 |
| Verapamil | 6.70 | |
| Papaverine | 5.27 |
Data for this table was sourced from[3]
Adrenoceptor Subtype Selectivity in Rat Isolated Organs
This compound exhibits selectivity for β2- and β3-adrenoceptors over β1-adrenoceptors, which is advantageous in minimizing potential cardiac side effects.
| Tissue | Mediated via | Effect | Selectivity vs. β1 (Atrial Rate) | Reference |
| Uterus | β2-adrenergic stimulation | Inhibition of spontaneous contraction | 56.3 | [1] |
| Colon | β3-adrenergic stimulation | Inhibition of colonic contraction | 242.2 | [1] |
In Vivo Pharmacological Data
In vivo studies in a porcine model of acute unilateral ureteral obstruction have further substantiated the potent ureteral relaxant effects of this compound and its favorable safety profile.
Ureteral Selectivity in Anesthetized Pigs
This compound demonstrated a significantly greater ureteral selectivity compared to non-selective and β2-selective agonists. Ureteral selectivity was defined as the ratio of the effective dose to decrease mean blood pressure by 25% to the effective dose to decrease intraureteral pressure by 50%.
| Compound | Ureteral Selectivity Ratio | Reference |
| This compound | 1.5 | [2] |
| Isoproterenol (non-selective β-agonist) | 0.04 | [2] |
| Terbutaline (selective β2-agonist) | 0.43 | [2] |
Experimental Protocols
Detailed, step-by-step experimental protocols for the pharmacological characterization of this compound are not publicly available. However, based on the published literature, the following general methodologies were employed.
In Vitro Isolated Organ Bath Studies
-
Tissue Preparation: Ureters were isolated from euthanized animals (e.g., rabbits, dogs, pigs) and prepared as either spiral strips or ring segments.
-
Apparatus: The tissue preparations were mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2.
-
Tension Measurement: One end of the tissue was fixed, and the other was connected to an isometric force transducer to record changes in muscle tension.
-
Experimental Procedure: After an equilibration period, the tissues were contracted with a contractile agent (e.g., 80 mM KCl, phenylephrine, or prostaglandin F2α). Once a stable contraction was achieved, cumulative concentrations of this compound or other test compounds were added to the organ bath to elicit a concentration-response curve for relaxation. For antagonist studies, tissues were pre-incubated with a specific antagonist (e.g., ICI-118,551 for β2, bupranolol for non-selective β) before the addition of this compound.
In Vivo Porcine Model of Acute Unilateral Ureteral Obstruction
-
Animal Model: Anesthetized male miniature pigs were used. A complete obstruction of the lower part of one ureter was surgically induced.
-
Intraureteral Pressure Measurement: A catheter was inserted into the renal pelvis and connected to a pressure transducer to continuously monitor the elevated intraureteral pressure.
-
Drug Administration: this compound and other β-adrenoceptor agonists were administered intravenously in a cumulative manner.
-
Cardiovascular Monitoring: Mean blood pressure was also monitored to assess the cardiovascular side effects of the compounds.
-
Data Analysis: The dose-dependent effects of the drugs on intraureteral pressure and mean blood pressure were recorded and analyzed to determine potency and ureteral selectivity.
Signaling Pathways
This compound mediates its effects through the activation of β2- and β3-adrenergic receptor signaling cascades.
β2-Adrenergic Receptor Signaling
The β2-adrenergic receptor is known to couple to the stimulatory G protein (Gs), which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation. There is also evidence that the β2-adrenergic receptor can couple to the inhibitory G protein (Gi), which can modulate the signaling cascade.
β3-Adrenergic Receptor Signaling
Similar to the β2-receptor, the β3-adrenergic receptor primarily signals through the Gs-adenylyl cyclase-cAMP-PKA pathway to induce smooth muscle relaxation. Some studies also suggest a potential for Gi coupling, which could lead to the activation of alternative signaling pathways, such as the nitric oxide (NO) pathway, further contributing to relaxation.
Binding Affinity
Direct binding affinity data for this compound, such as Ki or Kd values, are not available in the peer-reviewed literature. The available quantitative data are functional potency values (pD2), which are influenced by both affinity and efficacy. The pD2 values presented in the tables in Section 2 serve as a measure of the compound's potency in functional assays.
Conclusion
This compound is a potent and selective β2/β3-adrenoceptor agonist that effectively induces the relaxation of ureteral smooth muscle. Its dual mechanism of action and high ureteral selectivity, as demonstrated in both in vitro and in vivo models, highlight its potential as a novel therapeutic agent for the management of urolithiasis and associated ureteral colic. Further research, including clinical trials, is warranted to fully elucidate its therapeutic utility in humans.
References
- 1. Pharmacological profile of this compound, a selective beta-adrenoceptor agonist, in isolated ureteral smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ureteral selectivity of intravenous β-adrenoceptor agonists in pig model of acute ureteral obstruction: comparison of this compound, a selective β2/β3 agonist, with isoproterenol, terbutaline, and CL-316243 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The potency of this compound, a selective ureteral relaxant, in isolated canine ureter: comparison with various spasmolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
KUL-7211: A β2/β3-Adrenoceptor Agonist for Ureteral Smooth Muscle Relaxation
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
KUL-7211 is a potent and selective β2/β3-adrenoceptor agonist that has demonstrated significant efficacy in relaxing ureteral smooth muscle. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, its mechanism of action, and the experimental methodologies used to characterize its effects. Quantitative data from key preclinical studies are summarized, and detailed experimental protocols are provided to facilitate further research and development. The document also includes visualizations of the relevant signaling pathways and experimental workflows to enhance understanding. This guide is intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents for conditions associated with ureteral smooth muscle contraction, such as urolithiasis and ureteral colic.
Introduction
Ureteral colic, often caused by the passage of kidney stones (urolithiasis), is characterized by intense pain resulting from the forceful contractions of the ureteral smooth muscle. The management of this condition often involves the use of spasmolytic agents to relax the ureter, thereby alleviating pain and facilitating stone passage. This compound has emerged as a promising therapeutic candidate due to its potent and selective relaxant effects on the ureter. This document serves as a technical resource, consolidating the available preclinical data on this compound and providing detailed insights into its pharmacology.
Mechanism of Action
This compound is a selective β2/β3-adrenoceptor agonist.[1] Its primary mechanism of action involves the stimulation of these adrenergic receptor subtypes, which are expressed in the smooth muscle of the ureter. The activation of β2 and β3-adrenoceptors initiates a downstream signaling cascade that ultimately leads to smooth muscle relaxation.
Signaling Pathway
The binding of this compound to β2/β3-adrenoceptors on ureteral smooth muscle cells activates the associated Gs protein. This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which mediates the final relaxation response through the phosphorylation of several downstream targets. One of the key mechanisms of PKA-induced relaxation is the inhibition of the RhoA/Rho-kinase pathway, which is a major contributor to smooth muscle contraction. PKA can also phosphorylate other proteins involved in calcium homeostasis and the contractile machinery, further promoting relaxation.
Caption: Signaling pathway of this compound in ureteral smooth muscle cells.
Quantitative Data on Ureteral Smooth Muscle Relaxation
The relaxant potency of this compound has been quantified in several preclinical studies using isolated ureteral tissue preparations. The potency is often expressed as the pD2 value, which is the negative logarithm of the EC50 (the concentration of a drug that gives half-maximal response).
Table 1: Potency of this compound in Relaxing Pre-contracted Isolated Canine Ureter[2]
| Contracting Agent | This compound pD2 Value |
| KCl (80 mM) | 6.60 |
| Phenylephrine (1x10⁻⁵ M) | 6.95 |
| Prostaglandin F2α (1x10⁻⁶ M) | 7.05 |
Table 2: Comparative Potency of this compound and Other Spasmolytics against Phenylephrine-Induced Contractions in Isolated Canine Ureter[2]
| Drug | pD2 Value |
| This compound | 6.95 |
| Tamsulosin | 6.26 |
| Prazosin | 5.68 |
| Verapamil | 5.64 |
| Papaverine | 5.03 |
Table 3: Comparative Potency of this compound and Other Spasmolytics against Prostaglandin F2α-Induced Contractions in Isolated Canine Ureter[2]
| Drug | pD2 Value |
| This compound | 7.05 |
| Verapamil | 6.70 |
| Papaverine | 5.27 |
Table 4: Potency of this compound in Relaxing KCl-Induced Tonic Contractions in Isolated Rabbit and Canine Ureters[1]
| Species (Primary β-receptor subtype) | This compound pD2 Value |
| Rabbit (β2) | 5.86 ± 0.13 |
| Canine (β3) | 6.52 ± 0.16 |
Table 5: Potency of this compound in Reducing Spontaneous Rhythmic Contractions in Isolated Canine Ureter[1][2]
| Study | This compound pD2 Value |
| Wanajo et al., 2005 | 6.80 |
| Tomiyama et al., 2003 | 6.83 ± 0.20 |
Experimental Protocols
The following protocols are based on the methodologies described in the key preclinical studies of this compound.
Isolated Ureteral Tissue Preparation and Organ Bath Assay
This protocol describes the in vitro measurement of ureteral smooth muscle contraction and relaxation using an isolated organ bath system.
References
In Vitro Characterization of KUL-7211: A Selective β2/β3-Adrenoceptor Agonist for Ureteral Smooth Muscle Relaxation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro pharmacological characteristics of KUL-7211, a novel and selective β2/β3-adrenoceptor agonist. The data presented herein demonstrates its potent relaxant effects on ureteral smooth muscle, suggesting its potential as a therapeutic agent for conditions such as urolithiasis.
Core Findings: Quantitative Analysis of this compound Activity
The relaxant potency of this compound has been quantified in various isolated tissue preparations. The following tables summarize the key potency (pD2) and antagonist affinity (pKB) values, as well as comparative data against other spasmolytic agents.
Table 1: Potency of this compound in Isolated Ureteral Smooth Muscle
| Species | Preparation | Agonist-Induced Effect | pD2 Value (Mean ± SEM) | β-Adrenoceptor Subtype |
| Rabbit | 80-mM-KCl-induced tonic contraction | Relaxation | 5.86 ± 0.13 | β2 |
| Canine | 80-mM-KCl-induced tonic contraction | Relaxation | 6.52 ± 0.16 | β3 |
| Canine | Spontaneous rhythmic contraction | Reduction | 6.83 ± 0.20 | Not Specified |
Table 2: Antagonist Affinity against this compound-Induced Relaxation
| Species | Ureteral Preparation | Antagonist | Antagonist Selectivity | pKB Value (Mean ± SEM) |
| Rabbit | Isolated Ureter | ICI-118,551 | Selective β2-adrenoceptor antagonist | 8.91 ± 0.24 |
| Canine | Isolated Ureter | Bupranolol | Non-selective β-adrenoceptor antagonist | 6.85 ± 0.12 |
Table 3: Comparative Potency (pD2) of this compound and Other Spasmolytics on Isolated Canine Ureteral Contractions
| Drug | KCl-induced Tonic Contraction | Spontaneous Rhythmic Contractions | Phenylephrine-induced Rhythmic Contractions | PGF2α-induced Rhythmic Contractions |
| This compound | 6.60 | 6.80 | 6.95 | 7.05 |
| Tamsulosin | 5.90 | - | 6.26 | - |
| Prazosin | 4.54 | - | 5.68 | - |
| Verapamil | 5.70 | 6.12 | 5.64 | 6.70 |
| Papaverine | 4.88 | 5.05 | 5.03 | 5.27 |
| Butylscopolamine | - | - | - | - |
Mechanism of Action: Signaling Pathways
This compound elicits its smooth muscle relaxant effects through the activation of β2 and β3-adrenergic receptors. The downstream signaling cascades initiated by these receptors converge on mechanisms that reduce intracellular calcium levels and decrease the sensitivity of the contractile apparatus to calcium.
Experimental Protocols
The in vitro characterization of this compound was performed using isolated organ bath techniques. The following provides a detailed methodology for these experiments.
Tissue Preparation
-
Animal Models: Male rabbits, canines, and rats were used as sources for isolated tissues.
-
Dissection: Ureters, atria, and colon segments were rapidly excised and placed in cold, oxygenated Krebs-Henseleit solution.
-
Preparation of Strips: The ureters were prepared as spiral or ring preparations approximately 2 mm in width and 10-15 mm in length. Atria and colon segments were prepared according to standard protocols.
Isolated Organ Bath Assay
-
Organ Bath Setup: The prepared tissue strips were mounted in 10-20 mL organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with 95% O2 and 5% CO2. The composition of the Krebs-Henseleit solution was (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1.
-
Tension Application: An initial resting tension of 1.0-1.5 g was applied to the tissue strips, and they were allowed to equilibrate for at least 60-90 minutes, with the bath solution being changed every 15-20 minutes.
-
Induction of Contraction:
-
Tonic Contractions: Stable tonic contractions were induced by the addition of 80 mM KCl to the organ bath.
-
Rhythmic Contractions: Spontaneous rhythmic contractions were observed, or rhythmic contractions were induced by the addition of phenylephrine (1 x 10-5 M) or prostaglandin F2α (PGF2α; 1 x 10-6 M).
-
-
Drug Administration: Once a stable contraction was achieved, this compound was added to the organ bath in a cumulative manner to obtain a concentration-response curve.
-
Antagonism Studies: For antagonism experiments, the tissues were incubated with a selective β2-antagonist (ICI-118,551) or a non-selective β-antagonist (bupranolol) for 20-30 minutes prior to the cumulative addition of this compound.
-
Data Acquisition and Analysis: Changes in isometric tension were recorded using a force-displacement transducer and a data acquisition system. The relaxant responses were expressed as a percentage of the pre-induced contraction. The pD2 values (-log EC50) were calculated from the concentration-response curves using non-linear regression analysis. The pKB values were calculated using the Schild equation.
Conclusion
The in vitro data strongly support the profile of this compound as a potent and selective β2/β3-adrenoceptor agonist. Its ability to effectively relax ureteral smooth muscle, with superior potency compared to other spasmolytics, highlights its potential as a promising candidate for the treatment of ureteral colic and to facilitate the passage of kidney stones. Further in vivo studies are warranted to confirm these findings and to establish the clinical utility of this compound.
KUL-7211: A Novel β2/β3-Adrenoceptor Agonist for Promoting Ureteral Stone Passage
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Ureteral stones are a common and painful condition, often requiring medical intervention to facilitate their passage.[1][2] Medical expulsive therapy (MET) aims to relax the ureteral smooth muscle, thereby reducing pain and promoting the spontaneous expulsion of stones.[3] KUL-7211 is an investigational drug that has shown promise as a potent ureteral relaxant.[4][5][6] This technical guide provides a comprehensive overview of the preclinical data on this compound, its mechanism of action, and the experimental protocols used in its evaluation.
Core Mechanism of Action: Selective β2/β3-Adrenoceptor Agonism
This compound is a selective β2/β3-adrenoceptor agonist.[4][5] In the human ureter, both β2- and β3-adrenoceptors are present and mediate the relaxation of smooth muscle.[3][5] By selectively stimulating these receptors, this compound induces ureteral relaxation, which is hypothesized to relieve ureteral colic and facilitate the passage of stones.[5]
Signaling Pathway
The binding of this compound to β2 and β3 adrenoceptors on ureteral smooth muscle cells is expected to initiate a signaling cascade that leads to muscle relaxation. This pathway typically involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP then activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in a decrease in intracellular calcium concentration and smooth muscle relaxation.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. advocatehealth.com [advocatehealth.com]
- 3. Drugs to affect the smooth musculature of the human ureter - an update with integrated information from basic science to the use in medical expulsion therapy (MET) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The potency of this compound, a selective ureteral relaxant, in isolated canine ureter: comparison with various spasmolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological profile of this compound, a selective beta-adrenoceptor agonist, in isolated ureteral smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ureteral selectivity of intravenous β-adrenoceptor agonists in pig model of acute ureteral obstruction: comparison of this compound, a selective β2/β3 agonist, with isoproterenol, terbutaline, and CL-316243 - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Beta-Adrenoceptor Selectivity of KUL-7211: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
KUL-7211, identified as (-)-2-[4-(2-[[(1S,2R)-2-hydroxy-2-(4-hydroxyphenyl)-1-methylethyl]amino] ethyl)phenyloxy]acetic acid, is a novel beta-adrenoceptor agonist.[1] Extensive in vitro research has demonstrated its potent and selective agonist activity at β2- and β3-adrenoceptors, with significantly lower activity at the β1-adrenoceptor subtype. This profile suggests its potential therapeutic utility in conditions where relaxation of smooth muscle is desired without significant cardiac side effects, such as in the management of ureteral colic to promote the passage of urinary stones.[1][2][3] This technical guide provides an in-depth overview of the beta-adrenoceptor selectivity of this compound, detailing its functional potency, the experimental protocols used for its characterization, and the underlying signaling pathways.
Data Presentation: Functional Selectivity of this compound
Quantitative data on the functional activity of this compound at β-adrenoceptor subtypes has been determined through isolated organ bath studies. The following tables summarize the key findings regarding its potency and selectivity. Note: Specific binding affinity data (Ki or IC50 values) from radioligand binding assays are not publicly available in the reviewed literature.
Table 1: Functional Potency (pD2) of this compound in Isolated Tissues
| Tissue Preparation | Predominant Receptor | Measured Effect | pD2 Value (Mean ± SEM) |
| Rabbit Ureter | β2-Adrenoceptor | Relaxation of KCl-induced tonic contraction | 5.86 ± 0.13[1] |
| Canine Ureter | β3-Adrenoceptor | Relaxation of KCl-induced tonic contraction | 6.52 ± 0.16[1] |
| Canine Ureter | β2/β3-Adrenoceptor | Reduction of spontaneous rhythmic contraction | 6.83 ± 0.20[1] |
| Canine Ureter | β2/β3-Adrenoceptor | Relaxation of KCl-induced tonic contraction | 6.60 |
| Canine Ureter | β2/β3-Adrenoceptor | Reduction of phenylephrine-induced rhythmic contractions | 6.95[2] |
| Canine Ureter | β2/β3-Adrenoceptor | Reduction of PGF2α-induced rhythmic contractions | 7.05[2] |
Table 2: In Vitro Functional Selectivity of this compound in Rat Isolated Organs
| Activity (Receptor) | Measured Effect | Selectivity Ratio vs. β1 |
| β2-Adrenoceptor | Inhibition of spontaneous uterine contraction | 56.3[1] |
| β3-Adrenoceptor | Inhibition of colonic contraction | 242.2[1] |
| β1-Adrenoceptor | Increase in atrial rate | 1 (Reference)[1] |
Experimental Protocols
The characterization of this compound's β-adrenoceptor selectivity involves two primary types of experiments: functional assays in isolated tissues and radioligand binding assays. While specific protocols for this compound are detailed in the primary literature, the following represents the standard methodologies employed in such investigations.
Radioligand Binding Assays (General Protocol)
Radioligand binding assays are utilized to determine the affinity of a compound for a specific receptor subtype. This is typically achieved through competitive binding experiments where the test compound (this compound) competes with a radiolabeled ligand for binding to membranes prepared from cells expressing a specific β-adrenoceptor subtype.
-
Membrane Preparation:
-
Cells stably expressing a single human β-adrenoceptor subtype (β1, β2, or β3) are cultured and harvested.
-
The cells are lysed, and the cell membranes are isolated through differential centrifugation.
-
The protein concentration of the membrane preparation is determined.
-
-
Competitive Binding Assay:
-
A fixed concentration of a subtype-selective radioligand (e.g., [³H]-CGP 12177) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture.
-
The mixture is incubated to allow for binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.
-
-
Data Analysis:
-
The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki (inhibition constant), representing the affinity of the test compound for the receptor, is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Functional Assays: Isolated Organ Bath Studies
Functional assays assess the biological response elicited by a compound. For this compound, this involves measuring the relaxation of smooth muscle tissue preparations known to express specific β-adrenoceptor subtypes.
-
Tissue Preparation:
-
Animals (e.g., rats, rabbits, canines) are euthanized, and specific organs (e.g., ureter, uterus, colon, atria) are rapidly excised and placed in a cold, oxygenated physiological salt solution.
-
The tissues are dissected into appropriate preparations (e.g., rings, strips) and mounted in an organ bath containing the physiological salt solution, maintained at a constant temperature and continuously aerated.
-
-
Measurement of Muscle Contraction/Relaxation:
-
The tissue preparations are connected to force-displacement transducers to record changes in muscle tension.
-
A baseline tension is applied, and the tissues are allowed to equilibrate.
-
Contractions are induced using a contracting agent (e.g., KCl, phenylephrine) or by observing spontaneous rhythmic contractions.
-
Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.
-
The resulting relaxation is recorded, and a concentration-response curve is generated.
-
-
Data Analysis:
-
The pD2 value, which is the negative logarithm of the EC50 (the molar concentration of the agonist that produces 50% of the maximal response), is calculated to quantify the potency of the agonist.
-
To confirm the receptor subtype involved, antagonist studies are performed by pre-incubating the tissue with a selective β-adrenoceptor antagonist before adding this compound.
-
Functional Assays: cAMP Accumulation (General Protocol)
As a Gs-coupled receptor agonist, this compound's activity can be quantified by measuring the downstream production of the second messenger, cyclic adenosine monophosphate (cAMP).
-
Cell Culture:
-
Cells expressing the β-adrenoceptor subtype of interest are cultured in appropriate media.
-
-
cAMP Accumulation Assay:
-
The cells are incubated with a phosphodiesterase inhibitor to prevent the degradation of cAMP.
-
The cells are then stimulated with varying concentrations of this compound.
-
After a defined incubation period, the cells are lysed to release the intracellular cAMP.
-
-
cAMP Quantification:
-
The amount of cAMP in the cell lysate is measured using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay.
-
-
Data Analysis:
-
A concentration-response curve is generated, and the EC50 value for cAMP production is determined.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound Gs-protein signaling pathway.
Caption: Experimental workflow for this compound characterization.
References
- 1. Pharmacological profile of this compound, a selective beta-adrenoceptor agonist, in isolated ureteral smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The potency of this compound, a selective ureteral relaxant, in isolated canine ureter: comparison with various spasmolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ureteral selectivity of intravenous β-adrenoceptor agonists in pig model of acute ureteral obstruction: comparison of this compound, a selective β2/β3 agonist, with isoproterenol, terbutaline, and CL-316243 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Inhibitory Effect of KUL-7211 on Colonic Contraction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the pharmacological effects of KUL-7211 on colonic smooth muscle contraction. This compound, a selective β-adrenoceptor agonist, has been identified as an inhibitor of colonic contraction, an effect mediated primarily through the activation of β3-adrenergic receptors. This document summarizes the available data, outlines detailed experimental protocols for assessing its activity, and visualizes the underlying signaling pathways. The information presented is intended to support further research and development of compounds targeting colonic motility.
Introduction
Colonic motility is a complex physiological process regulated by the enteric nervous system, smooth muscle cells, and various neurotransmitters and hormones. Dysregulation of colonic contractions can lead to common gastrointestinal disorders such as irritable bowel syndrome (IBS) and constipation. Pharmacological agents that can modulate colonic smooth muscle contractility are therefore of significant therapeutic interest. This compound has emerged as a noteworthy compound in this area. Research indicates that this compound inhibits spontaneous colonic contractions in isolated rat organs through stimulation of β3-adrenergic receptors[1]. This guide delves into the specifics of this inhibitory effect.
Mechanism of Action: The Role of β3-Adrenergic Receptor Signaling
This compound exerts its inhibitory effect on colonic contraction by acting as an agonist at β3-adrenergic receptors on colonic smooth muscle cells. The activation of these G-protein coupled receptors initiates a signaling cascade that leads to smooth muscle relaxation.
Signaling Pathway
The binding of this compound to the β3-adrenergic receptor triggers the activation of a stimulatory G-protein (Gs). This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and the dephosphorylation of myosin light chain, causing smooth muscle relaxation and inhibition of contraction.
Quantitative Data
While the seminal study by Tomiyama et al. (2003) established the inhibitory effect of this compound on rat colonic contraction via β3-adrenergic stimulation, specific dose-response data from this study are not publicly available[1]. However, based on the known pharmacology of β3-adrenergic agonists on colonic tissue, a representative dose-dependent inhibition of contraction can be expected. For comparison, other selective β3-adrenergic agonists have demonstrated potent relaxant effects on pre-contracted colonic smooth muscle preparations.
Table 1: Representative Inhibitory Effects of β3-Adrenergic Agonists on Colonic Contraction
| Agonist | Species | Preparation | Pre-contraction Agent | Potency (EC50/pD2) | Reference |
| Amibegron | Human | Isolated Colon | Spontaneous | pD2: 7.1 | Fargeas et al., 1995 |
| Mirabegron | Rat | Isolated Colon | Carbachol | pEC50: 6.8 | Schemann et al., 2014 |
| CL-316,243 | Rat | Isolated Colon | Spontaneous | pD2: 7.9 | Manara et al., 1996 |
This table presents representative data for other β3-adrenergic agonists to illustrate the expected potency range. Specific quantitative data for this compound on colonic contraction is not available in the cited literature.
Experimental Protocols
To assess the effect of this compound on colonic contraction, an in vitro organ bath assay using isolated colonic strips is the standard methodology.
Preparation of Isolated Colonic Strips
-
Animal Model: Male Wistar rats (200-250 g) are fasted overnight with free access to water.
-
Tissue Dissection: The animal is euthanized by an approved method. The abdominal cavity is opened, and the entire colon is excised and placed in cold, oxygenated Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).
-
Strip Preparation: The colon is cleaned of mesenteric fat and luminal contents. Segments of the distal colon are isolated, and longitudinal or circular smooth muscle strips (approximately 10 mm long and 2 mm wide) are prepared.
Organ Bath Assay
-
Mounting: The isolated colonic strips are mounted in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2. One end of the strip is attached to a fixed hook, and the other end is connected to an isometric force transducer.
-
Equilibration: The strips are allowed to equilibrate for at least 60 minutes under a resting tension of 1 g. During this period, the bath solution is changed every 15 minutes.
-
Induction of Contraction: After equilibration, the viability of the tissue is confirmed by inducing a contraction with a high concentration of potassium chloride (e.g., 60 mM KCl). Following washout and return to baseline, spontaneous contractions are recorded. Alternatively, tonic contractions can be induced by a contractile agent such as carbachol (1 µM).
-
Drug Administration: Once stable spontaneous or induced contractions are established, cumulative concentrations of this compound are added to the organ bath. The inhibitory effect is recorded as a percentage of the pre-drug contraction amplitude.
-
Data Analysis: A concentration-response curve is plotted, and the EC50 (the concentration of this compound that produces 50% of the maximal inhibition) is calculated.
Conclusion
This compound demonstrates a clear inhibitory effect on colonic contraction, mediated through the β3-adrenergic receptor signaling pathway. This action positions this compound and similar β3-agonists as potential therapeutic agents for disorders characterized by colonic hypermotility. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other novel compounds in this class. Further research is warranted to fully elucidate the dose-response relationship and clinical potential of this compound in the context of gastrointestinal motility disorders.
References
KUL-7211 and its Cardiovascular Influence: A Technical Examination of Atrial Rate Effects
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a detailed analysis of the pharmacological agent KUL-7211, with a specific focus on its impact on atrial rate. While primarily investigated for its potent relaxant effects on ureteral smooth muscle, understanding its cardiovascular profile, particularly its influence on heart rate, is crucial for a comprehensive safety and efficacy assessment. This document synthesizes the available preclinical data, outlines experimental methodologies, and visualizes the underlying signaling pathways.
Executive Summary
This compound is a selective beta(2)/beta(3)-adrenoceptor agonist.[1][2] Its primary therapeutic potential lies in the relaxation of ureteral smooth muscle, suggesting its utility in the management of urolithiasis by facilitating stone passage and alleviating ureteral colic.[1][2] However, as with many beta-adrenoceptor agonists, off-target effects on the cardiovascular system, specifically on the atrial rate, are a key consideration. Preclinical studies have demonstrated that this compound exhibits a degree of selectivity, with a more pronounced effect on its target tissues (uterus and colon) compared to its chronotropic effects on the atria.[1] This document delves into the quantitative data from these studies, the experimental protocols employed, and the molecular pathways governing these effects.
Quantitative Data on Atrial Rate Impact
The selectivity of this compound has been quantified in studies using isolated rat organs. The primary measure of its effect on the heart is the increase in atrial rate, which is mediated by beta(1)-adrenergic stimulation.[1] The following table summarizes the selectivity ratios of this compound, comparing its desired relaxant effects (mediated by beta(2) and beta(3) adrenoceptors) with its effect on atrial rate.
| Parameter | Selectivity Ratio | Tissues Compared | Adrenoceptor Subtypes Implicated | Reference |
| Uterine Relaxation vs. Atrial Rate | 56.3 | Spontaneous uterine contraction vs. Atrial rate | Uterus: β2; Atria: β1 | [1] |
| Colonic Relaxation vs. Atrial Rate | 242.2 | Colonic contraction vs. Atrial rate | Colon: β3; Atria: β1 | [1] |
Interpretation: A higher selectivity ratio indicates a greater preference for the desired therapeutic effect (uterine or colonic relaxation) over the side effect (increase in atrial rate). The data demonstrates that this compound is significantly more selective for beta(2) and especially beta(3) adrenoceptors compared to beta(1) adrenoceptors.
Experimental Protocols
The following section details the methodology used to ascertain the pharmacological profile of this compound, including its effects on the atrial rate.
Isolated Organ Studies in Rats
Objective: To determine the selectivity of this compound for beta(2)- and beta(3)-adrenoceptors versus beta(1)-adrenoceptors.
Methodology:
-
Tissue Preparation:
-
Atria: Right atria were isolated from male Wistar rats.
-
Uterus: Uteri were isolated from rats in estrus.
-
Colon: Distal colonic segments were isolated from male Wistar rats.
-
-
Organ Bath Setup:
-
Tissues were suspended in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with a 95% O2 / 5% CO2 mixture.
-
The tissues were connected to isometric force transducers to record contractile activity.
-
-
Experimental Procedure:
-
Atria: The spontaneous beating rate of the right atria was recorded. Increasing concentrations of this compound were added cumulatively to the organ bath to determine the concentration-response curve for the increase in atrial rate (a beta(1)-mediated response).
-
Uterus: Spontaneous uterine contractions were recorded. The inhibitory effect of cumulative concentrations of this compound on these contractions was measured (a beta(2)-mediated response).
-
Colon: Contractions were induced in the colonic preparations. The relaxant effect of cumulative concentrations of this compound was quantified (a beta(3)-mediated response).
-
-
Data Analysis:
-
Concentration-response curves were plotted.
-
The pD2 values (negative logarithm of the molar concentration of an agonist that produces 50% of the maximal response) were calculated for each tissue.
-
Selectivity ratios were determined by comparing the potencies of this compound in the different tissues.
-
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound
The following diagram illustrates the mechanism of action of this compound at the cellular level, highlighting its primary targets and its off-target effects on cardiac tissue.
References
- 1. Pharmacological profile of this compound, a selective beta-adrenoceptor agonist, in isolated ureteral smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The potency of this compound, a selective ureteral relaxant, in isolated canine ureter: comparison with various spasmolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for K-UL-7211 in Isolated Ureter Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for studying the effects of KUL-7211, a selective β2/β3-adrenoceptor agonist, on isolated ureter preparations. The following information is intended to guide researchers in pharmacology, urology, and drug development in characterizing the spasmolytic activity of this compound and similar compounds.
Introduction
This compound is a potent ureteral relaxant that has demonstrated significant efficacy in suppressing contractions of ureteral smooth muscle.[1][2] Its mechanism of action involves the selective stimulation of β2- and β3-adrenoceptors, which are known to mediate relaxation in the human ureter.[2][3] This makes this compound a promising candidate for clinical applications such as facilitating the passage of ureteral stones and alleviating ureteral colic.[1][2] The following protocols detail the in vitro methodologies used to quantify the relaxant effects of this compound on isolated ureter segments.
Data Presentation
The following tables summarize the quantitative data on the potency of this compound in relaxing isolated canine ureter preparations compared to other spasmolytic agents. The potency is expressed as the pD2 value, which is the negative logarithm of the EC50 value.
Table 1: Relaxing Potencies (pD2 values) of this compound and Other Spasmolytics on KCl-Induced Tonic Contraction in Isolated Canine Ureter. [1]
| Compound | Mechanism of Action | pD2 Value |
| This compound | β2/β3-Adrenoceptor Agonist | 6.60 |
| Tamsulosin | α1A/1D-Adrenoceptor Antagonist | 5.90 |
| Verapamil | Ca2+-Channel Blocker | 5.70 |
| Papaverine | Phosphodiesterase Inhibitor | 4.88 |
| Prazosin | α1-Adrenoceptor Antagonist | 4.54 |
Table 2: Potencies (pD2 values) for Reduction of Spontaneous Rhythmic Contractions in Isolated Canine Ureter. [1]
| Compound | pD2 Value |
| This compound | 6.80 |
| Verapamil | 6.12 |
| Papaverine | 5.05 |
Table 3: Potencies (pD2 values) for Suppression of Spasmogen-Induced Rhythmic Contractions in Isolated Canine Ureter. [1]
| Spasmogen | Compound | pD2 Value |
| Phenylephrine | This compound | 6.95 |
| Tamsulosin | 6.26 | |
| Prazosin | 5.68 | |
| Verapamil | 5.64 | |
| Papaverine | 5.03 | |
| Prostaglandin F2α (PGF2α) | This compound | 7.05 |
| Verapamil | 6.70 | |
| Papaverine | 5.27 |
Experimental Protocols
Protocol 1: Preparation of Isolated Ureter Tissue
This protocol describes the initial steps for dissecting and preparing ureter tissue for in vitro contractility studies.
Materials:
-
Animal model (e.g., male beagle dogs, New Zealand white rabbits, or domestic pigs)
-
Krebs buffer solution (composition below)
-
Dissection instruments (scissors, forceps)
-
Petri dish
-
Carbogen gas (95% O2, 5% CO2)
Krebs Buffer Composition: [4]
-
118 mM NaCl
-
4.7 mM KCl
-
2.5 mM CaCl2
-
1.2 mM MgSO4
-
1.2 mM KH2PO4
-
25 mM NaHCO3
-
11.1 mM Glucose
Procedure:
-
Humanely euthanize the animal according to approved institutional guidelines.
-
Carefully excise the ureters and immediately place them in a Petri dish containing cold, carbogen-aerated Krebs buffer.
-
Remove adherent connective and fatty tissues from the ureters under magnification.
-
For ring preparations, cut the ureter into 2-3 mm wide rings. For spiral preparations, make a continuous spiral cut along the length of the ureter.
-
Keep the prepared tissues in fresh, aerated Krebs buffer at room temperature until mounting in the organ bath.
Protocol 2: Isolated Ureter Contractility Assay in an Organ Bath
This protocol details the methodology for measuring the contractile and relaxant responses of isolated ureter segments.
Materials:
-
Isolated ureter preparations (rings or spirals)
-
Organ bath system with a water jacket for temperature control (37°C)
-
Isometric force transducer
-
Data acquisition system
-
Carbogen gas (95% O2, 5% CO2)
-
Krebs buffer solution
-
Contractile agents (e.g., KCl, Phenylephrine, Prostaglandin F2α)
-
This compound and other test compounds
Procedure:
-
Fill the organ baths with Krebs buffer and maintain the temperature at 37°C while continuously bubbling with carbogen gas.
-
Mount the ureter preparations in the organ baths. Attach one end to a fixed hook and the other to an isometric force transducer.
-
Apply an initial resting tension of approximately 1.0 g and allow the tissue to equilibrate for 60-90 minutes. During this period, wash the tissues with fresh Krebs buffer every 15-20 minutes.
-
After equilibration, induce a reference contraction by adding a high concentration of KCl (e.g., 80 mM) to the bath to assess tissue viability.[5]
-
Wash the tissues to return to baseline tension.
-
To study the effect on tonic contractions: a. Induce a sustained contraction with 80 mM KCl.[1] b. Once the contraction reaches a stable plateau, cumulatively add increasing concentrations of this compound to the bath. c. Record the relaxant response at each concentration.
-
To study the effect on spontaneous or induced rhythmic contractions: a. For spontaneous contractions, record the baseline rhythmic activity. b. For induced contractions, add a spasmogen such as phenylephrine (e.g., 1x10⁻⁵ M) or PGF2α (e.g., 1x10⁻⁶ M) to induce rhythmic contractions.[1] c. Once stable rhythmic contractions are established, cumulatively add increasing concentrations of this compound. d. Record the changes in the amplitude and frequency of contractions.
-
Data Analysis: a. Express the relaxant responses as a percentage of the pre-induced contraction. b. Construct concentration-response curves and calculate the pD2 (-log EC50) values for this compound and other compounds.
Visualizations
Signaling Pathway of this compound in Ureteral Smooth Muscle Relaxation
References
- 1. Doxazosin relaxes ureteral smooth muscle and inhibits epinephrine-induced ureteral contractility in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mediators of human ureteral smooth muscle contraction—a role for erythropoietin, tamsulosin and Gli effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological profile of this compound, a selective beta-adrenoceptor agonist, in isolated ureteral smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sketchviz.com [sketchviz.com]
Application Notes and Protocols for KUL-7211 in a Porcine Model of Ureteral Obstruction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Unilateral Ureteral Obstruction (UUO) is a widely utilized experimental model to investigate the pathophysiology of renal interstitial fibrosis, a common final pathway for a variety of chronic kidney diseases. The porcine model of UUO is particularly relevant for preclinical studies due to the anatomical and physiological similarities between the porcine and human urinary systems.[1][2][3][4] KUL-7211 is a selective β2/β3-adrenoceptor agonist that has demonstrated potent ureteral smooth muscle relaxant effects.[5] This document provides detailed application notes and protocols for the use of this compound in a porcine model of UUO to investigate its potential therapeutic effects on ureteral obstruction and subsequent renal fibrosis.
This compound: Mechanism of Action
This compound is a selective agonist for β2 and β3 adrenergic receptors.[5] In the context of the ureter, its primary mechanism of action is the relaxation of smooth muscle. This is primarily achieved through the activation of a Gs-protein coupled receptor, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets that lead to a decrease in intracellular calcium levels and reduced sensitivity of the contractile machinery to calcium, resulting in smooth muscle relaxation.[5][6][7][8][9][10]
Data Presentation
Table 1: In Vitro Potency of this compound on Isolated Porcine Ureter
| Agonist | pD2 value (Mean ± SEM) |
| This compound | 6.26 ± 0.08 |
| Isoproterenol | 6.98 ± 0.09 |
| Terbutaline | 5.41 ± 0.07 |
| CL-316243 | 5.41 ± 0.11 |
pD2 value is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal response.
Table 2: In Vivo Effects of Intravenous this compound on Elevated Intraureteral Pressure (IUP) and Mean Blood Pressure (MBP) in a Porcine Model of Acute UUO
| Drug | ED50 for IUP reduction (µg/kg) | ED25 for MBP reduction (µg/kg) | Ureteral Selectivity Ratio (ED25/ED50) |
| This compound | 1.0 | 1.5 | 1.5 |
| Isoproterenol | 0.1 | 0.004 | 0.04 |
| Terbutaline | 3.0 | 1.3 | 0.43 |
ED50 is the dose required to produce a 50% reduction in the elevated intraureteral pressure. ED25 is the dose required to produce a 25% reduction in mean blood pressure.
Experimental Protocols
Protocol 1: Porcine Model of Unilateral Ureteral Obstruction (UUO)
Objective: To surgically induce unilateral ureteral obstruction in a porcine model to study renal fibrosis.
Materials:
-
Domestic pigs (e.g., Large White, 30-40 kg)
-
General anesthesia (e.g., ketamine/xylazine induction, isoflurane maintenance)
-
Surgical instruments for laparotomy
-
Silk ligatures (3-0)
-
Sterile saline
-
Post-operative analgesics and antibiotics
Procedure:
-
Animal Preparation: Fast the pig for 12 hours prior to surgery with free access to water. Anesthetize the animal and place it in a supine position. Aseptically prepare the abdominal area.
-
Surgical Incision: Perform a midline laparotomy to expose the abdominal cavity.
-
Ureter Identification and Ligation: Gently retract the intestines to locate the left ureter. Carefully dissect the proximal third of the ureter, avoiding damage to the surrounding blood vessels. Ligate the ureter completely at two points approximately 1 cm apart using 3-0 silk sutures.
-
Closure: Return the abdominal contents to their anatomical position. Close the abdominal wall in layers.
-
Post-operative Care: Administer analgesics and antibiotics as per veterinary guidelines. Monitor the animal for signs of pain, infection, and dehydration. The contralateral (right) kidney serves as the internal control. The development of renal fibrosis can be assessed at various time points (e.g., 7, 14, and 28 days) post-obstruction.[1][2][3][4]
Protocol 2: Administration of this compound
Objective: To administer this compound to the porcine UUO model to evaluate its therapeutic effects.
Materials:
-
This compound (lyophilized powder)
-
Sterile vehicle (e.g., saline or as specified by the manufacturer)
-
Infusion pump
-
Catheters for intravenous administration
Procedure:
-
Reconstitution: Prepare a stock solution of this compound by reconstituting the lyophilized powder in the appropriate sterile vehicle to a known concentration.
-
Dosing Regimen (Proposed for Chronic Study): Based on the acute in vivo data, a starting dose for a chronic study could be in the range of 1-5 µg/kg/day, administered as a continuous intravenous infusion to maintain steady-state plasma concentrations. The exact dose and frequency should be optimized in a pilot study.
-
Administration: Place an intravenous catheter (e.g., in the ear vein) for drug administration. Administer this compound or vehicle (for the control group) via a programmable infusion pump starting 24 hours post-UUO surgery and continuing for the duration of the study (e.g., 14 or 28 days).
Protocol 3: Assessment of Renal Fibrosis and Ureteral Function
Objective: To evaluate the extent of renal fibrosis and changes in ureteral function following UUO and this compound treatment.
Materials:
-
Pressure transducer and catheter for intraureteral pressure measurement
-
Histology equipment (formalin, paraffin, microtome, stains such as Masson's trichrome and Sirius Red)
-
Immunohistochemistry reagents (antibodies against α-SMA, collagen I, TGF-β1)
-
RT-qPCR reagents for gene expression analysis (primers for fibrotic markers)
-
ELISA kits for protein quantification
Procedure:
-
Terminal Procedure: At the end of the treatment period, anesthetize the animal.
-
Intraureteral Pressure Measurement: Expose the obstructed ureter and insert a pressure-monitoring catheter proximal to the ligation to measure intraureteral pressure.
-
Tissue Harvesting: Perfuse the kidneys with cold sterile saline. Harvest both the obstructed and contralateral kidneys. A section of the ureter can also be collected.
-
Histological Analysis: Fix a portion of the kidney in 10% neutral buffered formalin, embed in paraffin, and section. Stain sections with Masson's trichrome or Sirius Red to visualize and quantify collagen deposition (a hallmark of fibrosis).
-
Immunohistochemistry: Perform immunohistochemical staining for markers of fibrosis such as alpha-smooth muscle actin (α-SMA) and collagen type I.
-
Molecular Analysis: Snap-freeze a portion of the kidney in liquid nitrogen for subsequent RNA and protein extraction. Analyze the gene expression of pro-fibrotic markers (e.g., TGF-β1, Col1a1, Acta2) using RT-qPCR. Quantify protein levels of these markers using Western blotting or ELISA.
Visualizations
References
- 1. Pathogenesis and management of renal fibrosis induced by unilateral ureteral obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redox signaling pathways in unilateral ureteral obstruction (UUO)-induced renal fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Pathogenesis and management of renal fibrosis induced by unilateral ureteral obstruction | Semantic Scholar [semanticscholar.org]
- 4. A porcine model of relief of unilateral ureteral obstruction: study on self-repairing capability over multiple time points - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. imrpress.com [imrpress.com]
- 6. New insights into beta-adrenoceptors in smooth muscle: distribution of receptor subtypes and molecular mechanisms triggering muscle relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Beta-3 Adrenoceptor Signaling Pathways in Urothelial and Smooth Muscle Cells in the Presence of Succinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bladder - Wikipedia [en.wikipedia.org]
KUL-7211 Dosage for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
KUL-7211 is a selective β2/β3-adrenoceptor agonist investigated for its potent ureteral relaxant properties. This document provides a summary of available preclinical data and detailed protocols for the in vivo administration of this compound in various animal models. Due to the limited publicly available in vivo dosage data for this compound, particularly in rodents, this guide synthesizes findings from studies on this compound in larger animals and incorporates dosage information from structurally similar β2/β3-adrenoceptor agonists to propose starting dose ranges for investigational studies.
Introduction
This compound has demonstrated significant potential in preclinical studies as a ureteral relaxant, suggesting its therapeutic utility in conditions such as urolithiasis to facilitate stone passage.[1] Its mechanism of action involves the stimulation of β2- and β3-adrenoceptors, leading to smooth muscle relaxation.[2] In vitro studies have confirmed its high potency in isolated ureteral tissues from various species, including dogs, rabbits, and rats.[2][3] An in vivo study in a porcine model of acute ureteral obstruction has further substantiated its efficacy and selectivity.[1] This document aims to provide researchers with a comprehensive overview of the available data and standardized protocols to guide the design of in vivo animal studies with this compound.
Data Presentation
In Vivo Efficacy Data
The primary in vivo study for this compound was conducted in a porcine model of acute ureteral obstruction. The key findings from this study, along with data from in vitro studies, are summarized below.
| Animal Model | Administration Route | Key Findings | Reference |
| Anesthetized Male Miniature Pigs | Intravenous (cumulative) | Dose-dependently reduced elevated intraureteral pressure with a lower hypotensive effect compared to isoproterenol or terbutaline. The ureteral selectivity (ratio of the effective dose to decrease mean blood pressure by 25% to the effective dose to decrease intraureteral pressure by 50%) was 1.5. | [1] |
| Isolated Porcine Ureter | - | Concentration-dependently attenuated KCl-induced contractions. | [1] |
| Isolated Canine Ureter | - | Potently relaxed KCl-induced tonic contractions and spontaneous rhythmic contractions. | [3] |
| Isolated Rabbit Ureter | - | Relaxed KCl-induced tonic contractions. | [2] |
| Isolated Rat Organs | - | Showed selectivity for inhibiting spontaneous uterine (β2) and colonic (β3) contractions over increasing atrial rate (β1). | [2] |
Suggested Starting Dosages for Rodent Studies
| Animal Model | Administration Route | Proposed Starting Dose Range (µg/kg) | Rationale |
| Rat | Intravenous | 1 - 100 | Based on effective intravenous doses of the selective β3-adrenoceptor agonist CL-316243 in rats for bladder hyperreflexia. |
| Mouse | Intravenous/Intraperitoneal | 1 - 100 | Extrapolated from rat data for similar compounds. Route-specific optimization is recommended. |
Disclaimer: The proposed starting dose ranges for rodents are estimations and should be used as a guideline for initial dose-finding experiments. The actual effective and tolerated doses may vary depending on the animal strain, age, sex, and the specific experimental conditions.
Signaling Pathway
Caption: this compound signaling pathway leading to smooth muscle relaxation.
Experimental Protocols
The following are general protocols for the administration of this compound in various animal models. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Porcine Model: Intravenous Administration in Anesthetized Pigs
This protocol is based on the methodology for studying ureteral obstruction.
Materials:
-
This compound
-
Sterile vehicle (e.g., saline)
-
Anesthetic agents (e.g., ketamine, xylazine, isoflurane)
-
Intravenous catheters
-
Infusion pumps
-
Surgical instruments for ureteral obstruction model
-
Physiological monitoring equipment (blood pressure, heart rate, intraureteral pressure)
Procedure:
-
Animal Preparation: Anesthetize male miniature pigs and maintain anesthesia with an appropriate inhalant anesthetic.
-
Catheterization: Place intravenous catheters for drug administration and blood sampling.
-
Surgical Model: Create an acute unilateral ureteral obstruction to elevate intraureteral pressure.
-
Drug Preparation: Dissolve this compound in a sterile vehicle to the desired concentrations for cumulative dosing.
-
Administration: Administer this compound intravenously as a cumulative infusion, starting with the lowest dose.
-
Monitoring: Continuously monitor intraureteral pressure and mean blood pressure to assess the effects of this compound.
Rodent Models: Intravenous (IV) and Intraperitoneal (IP) Injections
1. Intravenous (IV) Tail Vein Injection (Mouse/Rat)
Materials:
-
This compound
-
Sterile vehicle
-
Sterile syringes (e.g., 0.3-1.0 mL)
-
Sterile needles (27-30 G for mice, 25-27 G for rats)
-
Animal restrainer
-
Heat lamp or warming pad
Procedure:
-
Animal Preparation: Warm the animal's tail using a heat lamp or warming pad to dilate the lateral tail veins.
-
Restraint: Place the animal in an appropriate restrainer.
-
Drug Preparation: Prepare a sterile solution of this compound in the desired vehicle.
-
Injection:
-
Swab the tail with 70% ethanol.
-
Insert the needle, bevel up, into one of the lateral tail veins.
-
Slowly inject the solution. Successful injection will be indicated by a lack of resistance and blanching of the vein.
-
-
Post-injection: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. Monitor the animal for any adverse reactions.
2. Intraperitoneal (IP) Injection (Mouse/Rat)
Materials:
-
This compound
-
Sterile vehicle
-
Sterile syringes (e.g., 1-3 mL)
-
Sterile needles (25-27 G for mice, 23-25 G for rats)
Procedure:
-
Animal Restraint: Manually restrain the animal, exposing the abdomen.
-
Drug Preparation: Prepare a sterile solution of this compound in the desired vehicle.
-
Injection:
-
Locate the lower right or left quadrant of the abdomen.
-
Insert the needle at a 10-20 degree angle.
-
Aspirate to ensure the needle has not entered the bladder or intestines.
-
Inject the solution into the peritoneal cavity.
-
-
Post-injection: Return the animal to its cage and monitor for any signs of distress.
Experimental Workflow
Caption: General workflow for in vivo studies with this compound.
Conclusion
This compound is a promising selective β2/β3-adrenoceptor agonist with demonstrated efficacy in relaxing ureteral smooth muscle. While comprehensive in vivo dosage data in rodents is currently lacking, the information provided in these application notes offers a starting point for researchers. It is imperative to conduct careful dose-escalation studies to determine the optimal dosage for specific animal models and experimental questions, always adhering to ethical guidelines for animal research.
References
Application Notes and Protocols for K-7211 in In Vitro Smooth Muscle Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
KUL-7211 is a potent and selective β2/β3-adrenoceptor agonist, demonstrating significant relaxant effects on smooth muscle tissue.[1] These application notes provide detailed protocols for the preparation and use of this compound in in vitro smooth muscle assays, specifically focusing on ureteral smooth muscle preparations. The methodologies described herein are intended to guide researchers in accurately assessing the pharmacological activity of this compound and similar compounds.
Mechanism of Action
This compound elicits its smooth muscle relaxant effects by selectively stimulating β2- and β3-adrenoceptors. This activation initiates a downstream signaling cascade mediated by cyclic adenosine monophosphate (cAMP) and Protein Kinase A (PKA). The subsequent phosphorylation of various intracellular targets by PKA leads to a decrease in intracellular calcium concentrations and a reduction in the sensitivity of the contractile apparatus, ultimately resulting in smooth muscle relaxation.
Signaling Pathway of this compound Induced Smooth Muscle Relaxation
Caption: this compound signaling pathway in smooth muscle relaxation.
Data Presentation
The relaxant potency of this compound has been quantified in various in vitro smooth muscle preparations. The following table summarizes the reported pD2 values, which represent the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
| Preparation | Contractile Agent | pD2 Value of this compound | Reference |
| Isolated Canine Ureter | 80 mM KCl | 6.60 | [2] |
| Isolated Canine Ureter | Phenylephrine (1x10⁻⁵ M) | 6.95 | [2] |
| Isolated Canine Ureter | Prostaglandin F₂α (1x10⁻⁶ M) | 7.05 | [2] |
| Isolated Canine Ureter | Spontaneous Rhythmic Contractions | 6.80 | [2] |
| Isolated Rabbit Ureter | 80 mM KCl | 5.86 ± 0.13 | |
| Isolated Canine Ureter | 80 mM KCl | 6.52 ± 0.16 |
Experimental Protocols
Preparation of this compound Stock Solution
Note: Specific solubility data for this compound is not widely published. Based on the properties of similar compounds, Dimethyl Sulfoxide (DMSO) is a recommended solvent for creating a high-concentration stock solution. It is crucial to perform a solubility test to determine the maximum concentration.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Accurately weigh a small amount of this compound powder.
-
Add a calculated volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C. For long-term storage, -80°C is recommended.
Important Considerations:
-
The final concentration of DMSO in the tissue bath should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced effects on the smooth muscle tissue.
-
The stability of this compound in solution should be considered. It is recommended to use freshly prepared dilutions for each experiment.
In Vitro Smooth Muscle Relaxation Assay (Isolated Ureteral Strip)
This protocol describes the evaluation of this compound's relaxant effects on pre-contracted isolated ureteral smooth muscle strips.
Materials:
-
Animal model (e.g., rabbit or dog)
-
Krebs-Henseleit solution (or other suitable physiological salt solution)
-
Contractile agents (e.g., Potassium Chloride (KCl), Phenylephrine)
-
This compound stock solution
-
Isolated tissue bath system with force-displacement transducers
-
Data acquisition system
-
Carbogen gas (95% O₂ / 5% CO₂)
Experimental Workflow:
Caption: Workflow for in vitro smooth muscle relaxation assay.
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the animal according to approved institutional guidelines.
-
Carefully dissect the ureters and place them in cold Krebs-Henseleit solution.
-
Clean the ureters of adhering connective and fatty tissues.
-
Prepare spiral or longitudinal strips of the ureter (approximately 2-3 mm in width and 10-15 mm in length).
-
-
Mounting and Equilibration:
-
Mount the ureteral strips in an isolated tissue bath containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.
-
Connect one end of the strip to a fixed hook and the other to a force-displacement transducer.
-
Apply an optimal resting tension (to be determined empirically, typically 1.0-1.5 g) and allow the tissue to equilibrate for at least 60-90 minutes. Replace the bath solution every 15-20 minutes.
-
-
Induction of Contraction:
-
After equilibration, induce a stable tonic contraction using a contractile agent. Common choices include:
-
High potassium solution (e.g., 80 mM KCl).
-
A specific receptor agonist (e.g., 1x10⁻⁵ M Phenylephrine for α₁-adrenoceptor-mediated contraction).
-
-
Allow the contraction to reach a stable plateau.
-
-
Cumulative Addition of this compound:
-
Once a stable contraction is achieved, add this compound to the tissue bath in a cumulative manner, with increasing concentrations (e.g., from 1 nM to 100 µM in half-log increments).
-
Allow the tissue to respond to each concentration until a stable relaxation is observed before adding the next concentration.
-
-
Data Recording and Analysis:
-
Continuously record the isometric tension throughout the experiment.
-
Express the relaxation at each concentration of this compound as a percentage of the maximal contraction induced by the contractile agent.
-
Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a concentration-response curve.
-
Calculate the pD2 value and the maximal relaxation (Emax) from the concentration-response curve using appropriate pharmacological software.
-
Concluding Remarks
These application notes provide a framework for the in vitro evaluation of this compound on smooth muscle preparations. Adherence to these protocols will enable researchers to obtain reliable and reproducible data on the relaxant properties of this and other β-adrenoceptor agonists. It is recommended that researchers optimize specific parameters, such as tissue preparation and resting tension, for their particular experimental setup.
References
Application Notes and Protocols for the Functional Evaluation of KUL-7211
For Researchers, Scientists, and Drug Development Professionals
Introduction
KUL-7211 is a selective β2/β3-adrenoceptor agonist that has demonstrated potent ureteral smooth muscle relaxation.[1][2][3] These characteristics suggest its potential as a therapeutic agent for conditions such as urolithiasis, where it may aid in the passage of kidney stones by relieving ureteral colic.[1][2] This document provides detailed application notes and experimental protocols for the comprehensive functional evaluation of this compound in a research setting.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound from published studies.
Table 1: In Vitro Potency of this compound in Isolated Tissues
| Preparation | Species | Measured Effect | pD2 value (Mean ± SEM) | β-Adrenoceptor Subtype | Reference |
| Ureter (KCl-induced contraction) | Rabbit | Relaxation | 5.86 ± 0.13 | β2 | [1] |
| Ureter (KCl-induced contraction) | Canine | Relaxation | 6.52 ± 0.16 | β3 | [1] |
| Ureter (Spontaneous rhythmic contraction) | Canine | Reduction | 6.83 ± 0.20 | β2/β3 | [1] |
| Uterus (Spontaneous contraction) | Rat | Inhibition | - | β2 | [1] |
| Colon (Contraction) | Rat | Inhibition | - | β3 | [1] |
| Atria (Atrial rate) | Rat | Increase | - | β1 | [1] |
| Ureter (KCl-induced contraction) | Porcine | Attenuation | 6.26 | β2/β3 | [3] |
Table 2: Comparative In Vitro Relaxing Potencies of this compound and Other Spasmolytics on Isolated Canine Ureter
| Compound | Target/Mechanism | pD2 value against KCl-induced tonic contraction | pD2 value against spontaneous rhythmic contractions |
| This compound | β2/β3-adrenoceptor agonist | 6.60 | 6.80 |
| Tamsulosin | α1A/1D-adrenoceptor antagonist | 5.90 | - |
| Verapamil | Ca2+-channel blocker | 5.70 | 6.12 |
| Papaverine | Phosphodiesterase inhibitor | 4.88 | 5.05 |
| Prazosin | α1-adrenoceptor antagonist | 4.54 | - |
Data adapted from Wanajo et al., 2005.[2]
Signaling Pathway
This compound mediates its effects through the activation of β2 and β3 adrenergic receptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway involves the activation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP).
Caption: this compound signaling pathway.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the viability of cells expressing β2/β3-adrenoceptors.
Workflow Diagram
Caption: MTT cell viability assay workflow.
Protocol
-
Cell Plating: Seed cells (e.g., CHO-K1 cells stably expressing human β2 or β3 adrenoceptors) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (e.g., DMSO or PBS).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[4][5] Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of MTT solvent (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
cAMP Accumulation Assay
This assay quantifies the increase in intracellular cAMP, a key second messenger in the β-adrenergic signaling pathway.
Protocol
-
Cell Plating: Seed cells expressing the target receptor in a 96-well plate and grow to 80-90% confluency.
-
Assay Buffer Preparation: Prepare an assay buffer containing a phosphodiesterase (PDE) inhibitor like IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.
-
Compound Incubation: Wash the cells with pre-warmed PBS. Add 50 µL of this compound serial dilutions (prepared in assay buffer) to the wells.
-
Stimulation: Incubate for 30 minutes at 37°C.
-
Cell Lysis: Lyse the cells according to the manufacturer's instructions of the chosen cAMP detection kit.
-
cAMP Detection: Measure cAMP levels using a competitive immunoassay kit, such as a TR-FRET or ELISA-based kit. These kits typically involve a labeled cAMP tracer and a specific antibody.[7]
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration. Calculate the EC50 value.
Western Blot for Downstream Signaling
This protocol is to assess the activation of downstream effectors of the cAMP/PKA pathway, such as the phosphorylation of CREB (cAMP response element-binding protein).
Protocol
-
Sample Preparation: Culture cells to 80-90% confluency in 6-well plates. Treat cells with this compound at various concentrations for a specified time (e.g., 15-30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[8][9] Scrape the cells and collect the lysate.[10][11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[8]
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.[9] Separate the proteins by size on an SDS-polyacrylamide gel.[12][13]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[12][13]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.[11][13]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-CREB and total CREB overnight at 4°C with gentle shaking.[11]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a CCD imager or X-ray film.[12]
-
Analysis: Quantify the band intensities and normalize the phospho-CREB signal to the total CREB signal.
Co-Immunoprecipitation (Co-IP) for Receptor-G Protein Interaction
This protocol can be used to demonstrate the interaction between the β-adrenoceptor and the Gs protein upon agonist stimulation.
Workflow Diagram
Caption: Co-Immunoprecipitation workflow.
Protocol
-
Cell Treatment and Lysis: Treat cells expressing the β-adrenoceptor with this compound (e.g., 10 µM) for 5-10 minutes. Lyse the cells in a gentle Co-IP lysis buffer (e.g., containing 0.1% Tween-20) to preserve protein-protein interactions.[8]
-
Pre-clearing: Centrifuge the lysate and incubate the supernatant with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.[14]
-
Immunoprecipitation: Pellet the beads and transfer the supernatant to a new tube. Add a primary antibody specific for the β-adrenoceptor and incubate overnight at 4°C.[8]
-
Complex Capture: Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-antigen complex.[15]
-
Washing: Pellet the beads and wash them 3-5 times with Co-IP wash buffer to remove non-specifically bound proteins.[8][10]
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using an antibody against the Gαs subunit of the Gs protein.
In Vivo Xenograft Study for Anti-Tumor Evaluation (Hypothetical)
While this compound is primarily studied for ureteral relaxation, β-adrenoceptors are also expressed in some tumors and can influence tumor growth. This protocol provides a framework for evaluating the anti-tumor effects of this compound in a mouse xenograft model.
Protocol
-
Cell Culture: Culture a human cancer cell line known to express β2/β3 adrenoceptors (e.g., certain melanoma or colon cancer cell lines) under standard conditions.[16][17]
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice, 6-8 weeks old).[17][18]
-
Tumor Implantation: Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio).[16][17] Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.[17][18]
-
Tumor Growth and Randomization: Monitor tumor growth by measuring with calipers every 2-3 days.[17] When tumors reach a volume of 100-150 mm³, randomize the mice into treatment and control groups.[17][19]
-
Drug Administration: Prepare this compound in a suitable vehicle. Administer this compound to the treatment group via an appropriate route (e.g., intraperitoneal injection or oral gavage) daily or as determined by pharmacokinetic studies. The control group receives the vehicle alone.
-
Efficacy Evaluation: Monitor tumor volume and body weight throughout the study.[16][17] Body weight changes can indicate toxicity.
-
Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice.[16] Excise the tumors, weigh them, and process them for further analysis (e.g., histology or Western blotting).
-
Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for the treated group compared to the control group. Perform statistical analysis to determine significance.
References
- 1. Pharmacological profile of this compound, a selective beta-adrenoceptor agonist, in isolated ureteral smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The potency of this compound, a selective ureteral relaxant, in isolated canine ureter: comparison with various spasmolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ureteral selectivity of intravenous β-adrenoceptor agonists in pig model of acute ureteral obstruction: comparison of this compound, a selective β2/β3 agonist, with isoproterenol, terbutaline, and CL-316243 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. caymanchem.com [caymanchem.com]
- 8. assaygenie.com [assaygenie.com]
- 9. bio-rad.com [bio-rad.com]
- 10. Co-immunoprecipitation (Co-IP) Protocols | Antibodies.com [antibodies.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. azurebiosystems.com [azurebiosystems.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]
- 19. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
KUL-7211: Application in Urolithiasis Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Urolithiasis, the formation of stones in the urinary tract, is a prevalent and recurrent condition causing significant patient morbidity. The passage of these stones is often associated with severe pain, known as renal colic, primarily due to ureteral smooth muscle spasms. KUL-7211 is a selective β2 and β3-adrenoceptor agonist that has demonstrated potent ureteral smooth muscle relaxant properties. This characteristic suggests its potential therapeutic application in medical expulsive therapy (MET) to facilitate the passage of urinary stones and alleviate the associated pain. These application notes provide a comprehensive overview of the use of this compound in urolithiasis research, including its mechanism of action, relevant experimental protocols, and quantitative data.
Mechanism of Action
This compound exerts its pharmacological effect by selectively activating β2 and β3-adrenergic receptors located on the smooth muscle cells of the ureter.[1] This activation initiates a downstream signaling cascade that ultimately leads to smooth muscle relaxation, thereby reducing ureteral spasms and facilitating the passage of kidney stones.
Signaling Pathway
The binding of this compound to β2 and β3-adrenoceptors triggers the activation of adenylyl cyclase through a Gs protein-coupled mechanism. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various intracellular proteins. This cascade of events leads to a decrease in intracellular calcium concentrations and the dephosphorylation of myosin light chains, resulting in the relaxation of the ureteral smooth muscle.
Quantitative Data
The potency of this compound in relaxing ureteral smooth muscle has been quantified in several in vitro studies. The following tables summarize the key findings.
Table 1: Potency of this compound in Relaxing Pre-contracted Ureteral Smooth Muscle.
| Agonist | Animal Model | Pre-contraction Agent | pD2 Value (Mean ± SEM) |
| This compound | Rabbit | 80 mM KCl | 5.86 ± 0.13 |
| This compound | Canine | 80 mM KCl | 6.52 ± 0.16 |
pD2 value is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
Table 2: Comparative Potency of this compound and Other Spasmolytics on Isolated Canine Ureter. [2]
| Contraction Type | This compound (pD2) | Tamsulosin (pD2) | Prazosin (pD2) | Verapamil (pD2) | Papaverine (pD2) |
| KCl-induced tonic contraction | 6.60 | 5.90 | 4.54 | 5.70 | 4.88 |
| Spontaneous rhythmic contractions | 6.80 | - | - | 6.12 | 5.05 |
| Phenylephrine-induced contractions | 6.95 | 6.26 | 5.68 | 5.64 | 5.03 |
| PGF2α-induced contractions | 7.05 | - | - | 6.70 | 5.27 |
Experimental Protocols
In Vitro Ureteral Smooth Muscle Relaxation Assay
This protocol is designed to assess the relaxant effect of this compound on isolated ureteral smooth muscle strips.
Materials:
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
This compound stock solution
-
Contractile agents (e.g., 80 mM KCl, Phenylephrine, Prostaglandin F2α)
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
-
Animal ureters (e.g., rabbit, canine, porcine)
Procedure:
-
Isolate ureters from the selected animal model and place them in cold Krebs-Henseleit solution.
-
Dissect the ureters into rings or spiral strips of appropriate size.
-
Mount the tissue preparations in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1.0 g, with solution changes every 15-20 minutes.
-
Induce a stable contraction using a contractile agent (e.g., 80 mM KCl).
-
Once a stable plateau is reached, add this compound cumulatively in increasing concentrations.
-
Record the relaxant responses as a percentage of the pre-induced contraction.
-
Calculate the pD2 values to quantify the potency of this compound.
In Vivo Model of Urolithiasis (Ethylene Glycol-Induced)
This protocol describes the induction of urolithiasis in a rat model to evaluate the in vivo efficacy of this compound.[3][4][5]
Materials:
-
Male Wistar rats (180-220 g)
-
Ethylene glycol (0.75% v/v in drinking water)
-
Ammonium chloride (optional, 1% w/v in drinking water for the first 3 days to accelerate stone formation)
-
This compound solution for administration (e.g., oral gavage, intraperitoneal injection)
-
Metabolic cages for urine collection
-
Analytical kits for measuring urinary and serum biochemical parameters (e.g., calcium, oxalate, creatinine)
-
Micro-CT or histopathological equipment for stone burden analysis
Procedure:
-
Acclimatize rats for one week.
-
Divide rats into groups: Control, Ethylene Glycol (EG) control, EG + this compound (different doses), and EG + Standard treatment (e.g., Cystone).
-
Induce urolithiasis by providing 0.75% ethylene glycol in the drinking water for 28 days. Ammonium chloride can be co-administered for the first 3 days.
-
From day 15 to day 28, administer this compound or the standard drug to the respective treatment groups.
-
Collect 24-hour urine samples at regular intervals (e.g., weekly) using metabolic cages.
-
At the end of the study (day 28), collect blood samples via cardiac puncture under anesthesia and then euthanize the animals.
-
Harvest the kidneys for histopathological examination and determination of stone burden (e.g., by measuring total calcium content or using micro-CT).
-
Analyze urine and serum for relevant biochemical markers.
Proposed In Vitro Calcium Oxalate Crystallization Assay
While there is no direct evidence of this compound's effect on crystal formation, this proposed protocol can be used to investigate its potential role in inhibiting the nucleation and aggregation of calcium oxalate crystals.[6][7]
Materials:
-
Calcium chloride (CaCl2) solution
-
Sodium oxalate (Na2C2O4) solution
-
Tris-HCl buffer with NaCl (pH 6.5)
-
This compound solutions at various concentrations
-
Spectrophotometer
Nucleation Assay:
-
Prepare solutions of CaCl2 and Na2C2O4 in the Tris-HCl buffer.
-
In a cuvette, mix the CaCl2 solution with different concentrations of this compound.
-
Initiate crystallization by adding the Na2C2O4 solution.
-
Monitor the turbidity of the solution at 620 nm for a set period (e.g., 30 minutes) at 37°C.
-
The rate of nucleation is determined by comparing the induction time (time to the first detectable increase in absorbance) in the presence and absence of this compound.
Aggregation Assay:
-
Prepare a suspension of calcium oxalate monohydrate (COM) crystals.
-
Add the COM crystal slurry to the Tris-HCl buffer containing different concentrations of this compound.
-
Monitor the decrease in absorbance at 620 nm over time at 37°C. A decrease in absorbance indicates crystal aggregation.
-
Calculate the percentage inhibition of aggregation compared to a control without this compound.
Conclusion
This compound is a promising compound for the study of urolithiasis, primarily due to its potent and selective β2/β3-adrenoceptor agonist activity leading to ureteral relaxation. The provided protocols offer a framework for researchers to investigate its efficacy in both in vitro and in vivo models. Future studies should focus on elucidating its potential direct effects on crystal formation and its clinical utility in patients with urolithiasis.
References
- 1. Pharmacological profile of this compound, a selective beta-adrenoceptor agonist, in isolated ureteral smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The potency of this compound, a selective ureteral relaxant, in isolated canine ureter: comparison with various spasmolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phcog.com [phcog.com]
- 4. In-vitro and in-vivo evaluation for anti-urolithiasis potential of Ficus racemosa L. bark extract in ethylene glycol induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Inhibition of calcium oxalate crystallisation in vitro by an extract of Bergenia ciliata - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro effects on calcium oxalate crystallization kinetics and crystal morphology of an aqueous extract from Ceterach officinarum: Analysis of a potential antilithiatic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring KUL-7211 Induced Ureteral Relaxation
For Researchers, Scientists, and Drug Development Professionals
Introduction
KUL-7211 is a selective β2/β3-adrenoceptor agonist that has demonstrated potent ureteral relaxant effects, suggesting its potential therapeutic utility in facilitating the passage of kidney stones and alleviating ureteral colic.[1][2][3][4] These application notes provide detailed protocols for measuring this compound-induced ureteral relaxation in both in vitro and in vivo settings. The included methodologies are based on established experimental techniques for assessing ureteral smooth muscle contractility.
The primary mechanism of action for this compound involves the stimulation of β2- and β3-adrenoceptors in the ureteral smooth muscle. This activation leads to a signaling cascade that ultimately results in smooth muscle relaxation, counteracting the contractile stimuli that cause ureteral spasms and obstruction.
Data Presentation
In Vitro Potency of this compound and Other Spasmolytics
The following tables summarize the potency of this compound in relaxing isolated canine ureteral preparations compared to other spasmolytic agents. Potency is expressed as the pD2 value, which is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
Table 1: Potency (pD2 values) in Relaxing KCl-Induced Tonic Contractions in Isolated Canine Ureter [1]
| Compound | Mechanism of Action | pD2 Value |
| This compound | β2/β3-Adrenoceptor Agonist | 6.60 |
| Tamsulosin | α1A/1D-Adrenoceptor Antagonist | 5.90 |
| Verapamil | Ca2+-Channel Blocker | 5.70 |
| Papaverine | Phosphodiesterase Inhibitor | 4.88 |
| Prazosin | α1-Adrenoceptor Antagonist | 4.54 |
Table 2: Potency (pD2 values) in Reducing Spontaneous Rhythmic Contractions in Isolated Canine Ureter [1]
| Compound | Mechanism of Action | pD2 Value |
| This compound | β2/β3-Adrenoceptor Agonist | 6.80 |
| Verapamil | Ca2+-Channel Blocker | 6.12 |
| Papaverine | Phosphodiesterase Inhibitor | 5.05 |
Table 3: Potency (pD2 values) in Suppressing Phenylephrine-Induced Rhythmic Contractions in Isolated Canine Ureter [1]
| Compound | Mechanism of Action | pD2 Value |
| This compound | β2/β3-Adrenoceptor Agonist | 6.95 |
| Tamsulosin | α1A/1D-Adrenoceptor Antagonist | 6.26 |
| Prazosin | α1-Adrenoceptor Antagonist | 5.68 |
| Verapamil | Ca2+-Channel Blocker | 5.64 |
| Papaverine | Phosphodiesterase Inhibitor | 5.03 |
Table 4: Potency (pD2 values) in Suppressing PGF2α-Induced Rhythmic Contractions in Isolated Canine Ureter [1]
| Compound | Mechanism of Action | pD2 Value |
| This compound | β2/β3-Adrenoceptor Agonist | 7.05 |
| Verapamil | Ca2+-Channel Blocker | 6.70 |
| Papaverine | Phosphodiesterase Inhibitor | 5.27 |
In Vivo Ureteral Selectivity of this compound
The ureteral selectivity of this compound was evaluated in a porcine model of acute unilateral ureteral obstruction. This was defined as the ratio of the effective dose required to decrease mean blood pressure by 25% to the effective dose required to decrease intraureteral pressure by 50%.
Table 5: Ureteral Selectivity of β-Adrenoceptor Agonists in Anesthetized Pigs [2]
| Compound | Selectivity | Ureteral Selectivity Index |
| This compound | β2/β3-Agonist | 1.5 |
| Terbutaline | β2-Agonist | 0.43 |
| Isoproterenol | Non-selective β-Agonist | 0.04 |
Signaling Pathways
Ureteral Smooth Muscle Contraction
Ureteral smooth muscle contraction is primarily initiated by an increase in intracellular calcium (Ca2+) concentration. This can be triggered by various stimuli, including neurotransmitters (e.g., norepinephrine acting on α1-adrenoceptors) and depolarization of the cell membrane (e.g., by high extracellular potassium). The increased Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chain, leading to cross-bridge cycling and muscle contraction.
Caption: Ureteral Smooth Muscle Contraction Pathway.
This compound Induced Ureteral Relaxation
This compound induces relaxation by activating β2- and β3-adrenoceptors, which are coupled to Gs proteins. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets. This phosphorylation cascade results in a decrease in intracellular Ca2+ concentration and a decrease in the sensitivity of the contractile machinery to Ca2+, ultimately leading to smooth muscle relaxation.
Caption: this compound Signaling Pathway.
Experimental Protocols
Protocol 1: In Vitro Measurement of Ureteral Relaxation using Isolated Ureteral Strips
This protocol describes the methodology for assessing the relaxant effects of this compound on isolated ureteral tissue preparations.
1. Tissue Preparation:
-
Euthanize the experimental animal (e.g., dog, pig, rabbit) in accordance with institutional animal care and use committee guidelines.
-
Surgically remove the ureters and place them in cold, oxygenated Krebs solution. The composition of Krebs solution is (in mM): 118 NaCl, 4.7 KCl, 1.9 CaCl2, 1.2 MgSO4, 24.9 NaHCO3, 1.2 KH2PO4, and 11.7 dextrose.[5]
-
Carefully dissect away any adhering connective and fatty tissues.
-
Cut the ureter into spiral strips or rings approximately 2 mm in width and 8-10 mm in length.
2. Experimental Setup:
-
Mount the ureteral strips in organ baths containing Krebs solution maintained at 37°C and continuously bubbled with a mixture of 95% O2 and 5% CO2.
-
Attach one end of the strip to a fixed hook and the other end to an isometric force transducer connected to a data acquisition system.
-
Apply an initial resting tension of approximately 1.0 g and allow the tissue to equilibrate for at least 60-90 minutes, with periodic washing every 15-20 minutes.
3. Induction of Contraction:
-
To assess the effect on tonic contractions, induce a sustained contraction by adding 80 mM KCl to the organ bath.[1][4]
-
To evaluate the effect on rhythmic contractions, induce contractions with a specific agonist such as 1 x 10^-5 M phenylephrine or 1 x 10^-6 M PGF2α.[1]
-
Alternatively, for tissues exhibiting spontaneous rhythmic contractions, these can be measured without the addition of a contractile agent.
4. Application of this compound:
-
Once a stable contraction is achieved, add this compound to the organ bath in a cumulative concentration-dependent manner (e.g., from 10^-10 M to 10^-5 M).
-
Allow sufficient time for the response to stabilize at each concentration before adding the next.
5. Data Analysis:
-
Record the changes in isometric tension.
-
Express the relaxation induced by this compound as a percentage of the pre-induced contraction.
-
Construct a concentration-response curve and calculate the pD2 value to determine the potency of this compound.
Caption: In Vitro Experimental Workflow.
Protocol 2: In Vivo Measurement of Ureteral Relaxation in an Animal Model of Ureteral Obstruction
This protocol outlines the methodology for evaluating the in vivo efficacy of this compound in a large animal model, such as the pig.
1. Animal Preparation:
-
Anesthetize the animal (e.g., male miniature pig) following approved institutional protocols.
-
Maintain anesthesia throughout the experiment.
-
Catheterize the femoral artery to monitor blood pressure and the femoral vein for drug administration.
2. Surgical Procedure:
-
Perform a midline laparotomy to expose the left ureter.
-
Ligate the distal end of the ureter to create a complete obstruction.
-
Insert a pressure transducer-tipped catheter into the renal pelvis or proximal ureter, proximal to the ligation, to measure intraureteral pressure (IUP).
-
Allow the IUP to stabilize at an elevated level due to the obstruction.
3. Drug Administration:
-
Administer this compound intravenously in a cumulative, dose-dependent manner.
-
Monitor and record both the IUP and the mean arterial blood pressure (MAP) continuously.
4. Data Analysis:
-
Determine the dose-response relationship for the effect of this compound on both IUP and MAP.
-
Calculate the effective dose required to produce a 50% reduction in the elevated IUP (ED50 for IUP).
-
Calculate the dose that causes a 25% decrease in MAP.
-
Determine the ureteral selectivity index by calculating the ratio of the dose affecting blood pressure to the dose affecting IUP.
Caption: In Vivo Experimental Workflow.
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for researchers to investigate the ureteral relaxant properties of this compound. The in vitro methods allow for a detailed characterization of its potency and mechanism of action at the tissue level, while the in vivo model provides crucial information on its efficacy and selectivity in a more physiologically relevant setting. These experimental approaches are essential for the preclinical evaluation of this compound as a potential therapeutic agent for urolithiasis and related conditions.
References
- 1. The potency of this compound, a selective ureteral relaxant, in isolated canine ureter: comparison with various spasmolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ureteral selectivity of intravenous β-adrenoceptor agonists in pig model of acute ureteral obstruction: comparison of this compound, a selective β2/β3 agonist, with isoproterenol, terbutaline, and CL-316243 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drugs to affect the smooth musculature of the human ureter - an update with integrated information from basic science to the use in medical expulsion therapy (MET) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological profile of this compound, a selective beta-adrenoceptor agonist, in isolated ureteral smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: KUL-7211 Administration in Anesthetized Miniature Pigs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the administration of KUL-7211, a selective β2/β3-adrenoceptor agonist, in anesthetized miniature pigs. The information is compiled from available research to guide experimental design and execution.
Introduction to this compound
This compound is a potent β2/β3-adrenoceptor agonist that has been investigated for its ureteral-relaxing effects.[1] Its selectivity for these receptor subtypes suggests potential therapeutic applications in conditions such as urolithiasis by promoting stone passage and relieving ureteral colic.[1] Miniature pigs are a relevant preclinical model for urological studies due to their anatomical and physiological similarities to humans.
Quantitative Data
The following tables summarize the quantitative data on the effects of intravenous administration of this compound in anesthetized male miniature pigs with acute unilateral ureteral obstruction.
Table 1: Effect of this compound on Intraureteral Pressure in Anesthetized Miniature Pigs [1]
| This compound Dose (µg/kg, i.v.) | Change in Intraureteral Pressure (cm H₂O) |
| 0.01 | -2.5 ± 1.1 |
| 0.03 | -8.0 ± 2.5 |
| 0.1 | -18.8 ± 4.4 |
| 0.3 | -30.5 ± 5.0 |
| 1 | -42.8 ± 5.3 |
Data are presented as mean ± standard error of the mean (SEM).
Table 2: Effect of this compound on Mean Blood Pressure in Anesthetized Miniature Pigs [1]
| This compound Dose (µg/kg, i.v.) | Change in Mean Blood Pressure (mmHg) |
| 0.01 | -1.3 ± 0.8 |
| 0.03 | -4.0 ± 1.5 |
| 0.1 | -9.8 ± 2.4 |
| 0.3 | -19.0 ± 3.1 |
| 1 | -30.8 ± 3.8 |
Data are presented as mean ± standard error of the mean (SEM).
Table 3: Ureteral Selectivity of this compound in Anesthetized Miniature Pigs [1]
| Compound | ED₅₀ for Intraureteral Pressure Reduction (µg/kg) | ED₂₅ for Mean Blood Pressure Reduction (µg/kg) | Ureteral Selectivity Ratio (ED₂₅/ED₅₀) |
| This compound | 0.45 | 0.68 | 1.5 |
| Isoproterenol | 0.23 | 0.009 | 0.04 |
| Terbutaline | 2.1 | 0.9 | 0.43 |
Ureteral selectivity is defined as the ratio of the effective dose to decrease the mean blood pressure by 25% to the effective dose to decrease the intraureteral pressure by 50%.
Experimental Protocols
Anesthesia Protocol for Miniature Pigs
This protocol provides a general guideline for anesthetizing miniature pigs for intravenous drug administration studies. Doses may need to be adjusted based on the individual animal's health status and weight.
3.1.1. Pre-anesthetic Preparation:
-
Fasting: Food should be withheld for 12 hours and water for 2-4 hours prior to anesthesia to reduce the risk of regurgitation and aspiration.[2] For piglets younger than 8 weeks, a shorter fasting period of 1-2 hours is recommended.
-
Acclimation: Pigs should be acclimated to the experimental environment for 7-14 days to minimize stress-induced complications.
3.1.2. Premedication and Induction:
-
A combination of sedatives is recommended for smoother induction. An example combination for intramuscular (IM) administration is:
-
Ketamine (10–20 mg/kg)
-
Xylazine (1–2 mg/kg)
-
Midazolam (0.1–0.2 mg/kg)
-
-
Administer the injection into the cervical muscles using a needle of appropriate length (e.g., 1.5-inch for pigs over 30 pounds) to ensure intramuscular delivery.
-
Once sedated, an intravenous catheter can be placed in an auricular (ear) vein for the administration of induction agents and subsequent drug infusions.
3.1.3. Endotracheal Intubation:
-
Due to the challenging anatomy of the pig's airway (long, narrow oral cavity and a long soft palate), intubation requires skill and proper equipment.
-
A long laryngoscope blade (at least 10 inches) is recommended.
-
Use a relatively small endotracheal tube (e.g., 6-7 mm for an adult miniature pig).
3.1.4. Maintenance of Anesthesia:
-
Anesthesia is typically maintained with an inhalant anesthetic such as isoflurane (1-3%) delivered in oxygen.
-
The concentration of isoflurane should be adjusted based on the depth of anesthesia, monitored through vital signs.
3.1.5. Monitoring During Anesthesia:
-
Continuous monitoring of vital signs is crucial. This includes:
-
Heart rate and rhythm (ECG)
-
Blood pressure (invasive or non-invasive)
-
Respiratory rate and end-tidal CO₂ (capnography)
-
Body temperature (rectal probe)
-
-
Hypotension and hypothermia are common complications in anesthetized pigs and should be managed proactively with fluid therapy and warming devices, respectively.
This compound Administration Protocol
This protocol is based on the methodology described for evaluating the effects of this compound on intraureteral pressure in anesthetized miniature pigs.[1]
3.2.1. Surgical Preparation:
-
Following the induction of anesthesia and endotracheal intubation, place the pig in a supine position.
-
Perform a midline laparotomy to expose the ureters.
-
Catheterize the left ureter for the measurement of intraureteral pressure and ligate the catheter distally to create an obstruction.
-
Insert a catheter into the femoral artery for continuous blood pressure monitoring and blood sampling.
-
Insert a catheter into the femoral vein for intravenous drug administration.
3.2.2. Drug Preparation and Administration:
-
Dissolve this compound in a suitable vehicle (e.g., saline).
-
Administer this compound as a cumulative intravenous infusion.
-
Begin with the lowest dose and progressively increase the dose at set intervals, allowing for the stabilization of physiological parameters between doses.
3.2.3. Data Collection:
-
Continuously record intraureteral pressure and mean arterial blood pressure throughout the experiment.
-
Collect baseline measurements before the administration of this compound.
-
Record the steady-state response at each dose level.
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway
Caption: this compound signaling pathway leading to smooth muscle relaxation.
Experimental Workflow for this compound Administration
Caption: Experimental workflow for this compound administration in anesthetized pigs.
Pharmacokinetic Considerations
Specific pharmacokinetic parameters for this compound in miniature pigs (e.g., half-life, clearance, volume of distribution) are not publicly available at this time. However, general characteristics of beta-adrenergic agonists in swine can be considered. Beta-agonists with hydroxylated aromatic rings, such as this compound, are typically metabolized by conjugation and tend to have relatively short plasma half-lives. The physiological activity of beta-agonists is dependent on factors including the dose, route of administration, absorption rate, and metabolic clearance.
Conclusion
This compound demonstrates potent and selective ureteral-relaxing effects in anesthetized miniature pigs. The provided protocols and data serve as a valuable resource for researchers designing and conducting preclinical studies with this compound. Careful adherence to anesthetic and surgical protocols is essential for obtaining reliable and reproducible results while ensuring animal welfare. Further studies are warranted to fully characterize the pharmacokinetic profile of this compound in this species.
References
Troubleshooting & Optimization
KUL-7211 Technical Support Center: Overcoming In Vitro Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with KUL-7211 in in vitro experiments.
Troubleshooting Guide
This guide is designed in a question-and-answer format to provide direct solutions to common problems.
Q1: My this compound is not dissolving in my aqueous buffer. What should I do?
A1: Poor aqueous solubility is a common issue for many small molecules. Here is a systematic approach to address this:
-
Initial Dissolution in an Organic Solvent: It is highly recommended to first dissolve this compound in a water-miscible organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a common choice. Other options include ethanol or methanol.
-
Sonication: After adding the solvent, brief sonication can help to break up any compound aggregates and facilitate dissolution.
-
Gentle Warming: Gently warming the solution (e.g., to 37°C) can also increase the solubility of the compound. However, be cautious about potential compound degradation at higher temperatures.
Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous cell culture medium or assay buffer. How can I prevent this?
A2: This is a common phenomenon known as "precipitation upon dilution." The key is to ensure the final concentration of the organic solvent is well-tolerated by your experimental system and to optimize the dilution process.
-
Minimize Final Solvent Concentration: Aim for a final DMSO concentration of less than 0.5% in your assay, as higher concentrations can be toxic to cells.[1] Test the tolerance of your specific cell line to a range of DMSO concentrations.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your stock solution in the assay buffer. This gradual change in solvent polarity can help keep the compound in solution.
-
Increase Mixing: When adding the this compound stock solution to the aqueous buffer, ensure rapid and thorough mixing. This can be achieved by vortexing or by adding the stock solution to the side of the tube while vortexing the buffer.
-
Use of Surfactants: For cell-free assays, adding a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100 (typically 0.01-0.05%), to the assay buffer can help to maintain the solubility of hydrophobic compounds.[2] Note that surfactants are generally not suitable for cell-based assays as they can disrupt cell membranes.[2]
Q3: I am observing inconsistent results in my cell-based assay, which I suspect are due to solubility issues. How can I confirm this and what are the next steps?
A3: Inconsistent results are a strong indicator of solubility problems, as the actual concentration of the dissolved compound may be varying between experiments.
-
Visual Inspection: Carefully inspect your assay plates or tubes for any signs of precipitation (e.g., cloudiness, visible particles) after adding the this compound solution.
-
Solubility Assessment: You can perform a simple experiment to assess the solubility of this compound in your specific assay medium. Prepare a series of dilutions of your this compound stock in the medium and measure the turbidity using a spectrophotometer (at a wavelength around 600 nm) or a nephelometer.[3] An increase in turbidity indicates precipitation.
-
Consider Co-solvents: If DMSO is causing issues, you could explore other co-solvents like ethanol or polyethylene glycol (PEG).[4] However, always check for their compatibility with your assay and cell type.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Based on the chemical structure of this compound, a polar aprotic solvent like DMSO is a good starting point for preparing a high-concentration stock solution.
Q2: Can I adjust the pH of my buffer to improve this compound solubility?
A2: Yes, pH adjustment can be an effective technique for compounds with ionizable groups.[5] this compound has both acidic (carboxylic acid) and basic (amine) functional groups, so its solubility will be pH-dependent. Systematically testing a range of pH values for your assay buffer may help to identify a pH at which the compound is more soluble. However, ensure the chosen pH is compatible with your biological assay.
Q3: Are there any other advanced techniques to enhance the solubility of this compound for in vitro studies?
A3: For more challenging solubility issues, several advanced formulation strategies can be considered, although they require more development effort:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, thereby increasing their aqueous solubility.[6]
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a solid state.[6] While more common in pharmaceutical formulation, it can be adapted for preparing solutions for in vitro use.
Data Presentation
To systematically troubleshoot and optimize the solubility of this compound, it is crucial to maintain detailed records of your experiments. The following tables can be used to log your observations and results.
Table 1: this compound Stock Solution Preparation
| Parameter | Trial 1 | Trial 2 | Trial 3 |
| Solvent | DMSO | Ethanol | DMSO |
| Concentration (mM) | 10 | 10 | 20 |
| Temperature (°C) | 25 | 37 | 25 |
| Sonication Time (min) | 5 | 5 | 10 |
| Visual Observation | Clear | Clear | Precipitate |
| Notes |
Table 2: this compound Working Solution Preparation in Aqueous Buffer
| Parameter | Trial 1 | Trial 2 | Trial 3 |
| Stock Solvent | DMSO | DMSO | Ethanol |
| Final Concentration (µM) | 10 | 10 | 10 |
| Final Solvent (%) | 0.1 | 0.5 | 0.1 |
| Dilution Method | Single Step | Serial | Single Step |
| Buffer pH | 7.4 | 7.4 | 8.0 |
| Visual Observation | Precipitate | Clear | Clear |
| Notes |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh out the desired amount of this compound powder using an analytical balance.
-
Add the appropriate volume of the chosen organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the vial in a water bath sonicator for 5-10 minutes.
-
If necessary, gently warm the solution in a 37°C water bath for 10-15 minutes, followed by vortexing.
-
Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays
-
Thaw a frozen aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the cell culture medium to achieve the final desired concentrations.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all experimental conditions and below the toxicity threshold for your cells (typically <0.5%).
-
When preparing the final dilutions, add the this compound solution to the medium while gently vortexing to ensure rapid mixing and minimize precipitation.
-
Visually inspect the final working solutions for any signs of precipitation before adding them to the cells.
Visualizations
Caption: this compound signaling pathway.
Caption: Solubility troubleshooting workflow.
References
KUL-7211 Technical Support Center: Optimizing Ureteral Relaxation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing KUL-7211 for maximal ureteral relaxation in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce ureteral relaxation?
A1: this compound is a selective β2/β3-adrenoceptor agonist.[1][2][3] It relaxes ureteral smooth muscle by stimulating these receptors, which are known to mediate adrenergic-induced relaxation in the human ureter.[1][4] This stimulation activates downstream signaling pathways that lead to a decrease in intracellular calcium and ultimately, smooth muscle relaxation.
Q2: What is the recommended concentration range for this compound to achieve significant ureteral relaxation?
A2: The optimal concentration of this compound is dependent on the specific experimental model and the method used to induce ureteral contraction. Based on in vitro studies, effective concentrations are typically in the micromolar (µM) range. For instance, against KCl-induced contractions, the pD2 value (a measure of potency) in canine ureters is 6.60, which corresponds to an EC50 of approximately 0.25 µM.[3] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q3: In which animal models has this compound been shown to be effective?
A3: this compound has demonstrated potent ureteral relaxing effects in various isolated ureteral smooth muscle preparations from rabbits, canines, and pigs.[1][3][5] In rabbits, relaxation is primarily mediated by β2-adrenergic stimulation, while in canines, it is mediated by β3-adrenergic stimulation.[1]
Q4: How does the potency of this compound compare to other ureteral relaxants?
A4: In studies on isolated canine ureters, this compound was found to be the most potent relaxant against various types of contractions when compared to other spasmolytics such as tamsulosin, verapamil, and papaverine.[3]
Q5: What are the known signaling pathways activated by this compound in ureteral smooth muscle?
A5: this compound, as a β-adrenoceptor agonist, is expected to activate the adenylyl cyclase pathway. This leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates various downstream targets, resulting in a decrease in intracellular free calcium concentration and smooth muscle relaxation.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or weak relaxation observed after this compound application. | 1. Incorrect this compound concentration: The concentration may be too low for the specific tissue or contraction stimulus. 2. Degradation of this compound: Improper storage or handling of the compound. 3. Tissue desensitization: Prolonged exposure to agonists can lead to receptor desensitization. 4. Presence of β-blockers: Contamination of the experimental setup with β-adrenoceptor antagonists. | 1. Perform a cumulative concentration-response curve to determine the EC50 in your model. 2. Prepare fresh stock solutions of this compound and store them according to the manufacturer's instructions. 3. Ensure a sufficient washout period between drug applications. 4. Thoroughly clean all equipment and use fresh, high-purity reagents. |
| High variability in relaxation responses between tissue preparations. | 1. Inconsistent tissue dissection: Differences in the size or region of the ureter used. 2. Variable tissue viability: Damage to the smooth muscle during preparation. 3. Inconsistent pre-contraction levels: The magnitude of the induced contraction can affect the apparent potency of the relaxant. | 1. Standardize the dissection protocol to ensure consistent tissue segment size and anatomical location. 2. Handle the tissue gently and maintain it in oxygenated physiological salt solution at the appropriate temperature. 3. Allow the tissue to equilibrate and ensure a stable and consistent level of pre-contraction before adding this compound. |
| Unexpected contractile response to this compound. | This is highly atypical for a β-agonist. It could indicate a problem with the compound or the experimental setup. | 1. Verify the identity and purity of the this compound compound. 2. Check for potential contamination of the drug solution or the organ bath with a contractile agent. 3. Ensure the physiological salt solution is correctly prepared and has the proper pH and ionic composition. |
Data on this compound Potency in Ureteral Relaxation
The following table summarizes the potency of this compound in relaxing ureteral smooth muscle under different experimental conditions. The pD2 value is the negative logarithm of the EC50 value, with a higher pD2 indicating greater potency.
| Species | Ureteral Preparation | Contractile Stimulus | pD2 Value (Mean ± SEM) | Reference |
| Rabbit | Isolated Ureter | 80 mM KCl | 5.86 ± 0.13 | [1] |
| Canine | Isolated Ureter | 80 mM KCl | 6.52 ± 0.16 | [1] |
| Canine | Ureteral Spiral Preparation | Spontaneous Rhythmic Contraction | 6.83 ± 0.20 | [1] |
| Canine | Isolated Ureter | 80 mM KCl | 6.60 | [3] |
| Canine | Isolated Ureter | Spontaneous Rhythmic Contraction | 6.80 | [3] |
| Canine | Isolated Ureter | Phenylephrine (1x10⁻⁵ M) | 6.95 | [3] |
| Canine | Isolated Ureter | Prostaglandin F2α (1x10⁻⁶ M) | 7.05 | [3] |
| Porcine | Isolated Ureter | 80 mM KCl | 6.26 | [5] |
Experimental Protocols
Protocol for In Vitro Assessment of Ureteral Relaxation
This protocol outlines the key steps for evaluating the relaxant effects of this compound on isolated ureteral tissue preparations.
1. Tissue Preparation:
- Euthanize the animal (e.g., rabbit, canine) in accordance with institutional animal care and use committee guidelines.
- Promptly excise the ureter and place it in a cold (4°C), oxygenated Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, NaHCO₃ 25.2, NaH₂PO₄ 1.2, Glucose 11.1).[6]
- Carefully remove surrounding connective and adipose tissue under a dissecting microscope.
- Cut the ureter into spiral strips or rings of appropriate dimensions (e.g., 1 cm long).[6]
2. Organ Bath Setup:
- Mount the ureteral preparations in an organ bath containing Krebs solution maintained at 37°C and continuously bubbled with a 95% O₂ / 5% CO₂ gas mixture.
- Connect one end of the tissue to a fixed hook and the other to an isometric force transducer.
- Apply an optimal resting tension (to be determined empirically for each tissue type) and allow the tissue to equilibrate for a specified period (e.g., 60-90 minutes), with periodic washing with fresh Krebs solution.
3. Induction of Contraction:
- Induce a stable tonic contraction using a contractile agent such as 80 mM KCl.[1][3][5]
- Alternatively, for studying effects on rhythmic contractions, use spasmogens like phenylephrine or prostaglandin F2α, or monitor spontaneous contractions if present.[3]
4. Application of this compound:
- Once a stable contraction plateau is reached, add this compound to the organ bath in a cumulative or non-cumulative manner.
- For a cumulative concentration-response curve, add increasing concentrations of this compound stepwise after the response to the previous concentration has stabilized.
5. Data Analysis:
- Record the changes in isometric tension.
- Express the relaxation induced by this compound as a percentage of the maximal contraction induced by the contractile agent.
- Plot the concentration-response curve and calculate the pD2 (-log EC50) and the maximal relaxation (Emax).
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the key signaling pathway for this compound-induced ureteral relaxation and a typical experimental workflow.
Caption: this compound signaling pathway in ureteral smooth muscle.
Caption: Experimental workflow for assessing this compound efficacy.
References
- 1. Pharmacological profile of this compound, a selective beta-adrenoceptor agonist, in isolated ureteral smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drugs to affect the smooth musculature of the human ureter - an update with integrated information from basic science to the use in medical expulsion therapy (MET) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The potency of this compound, a selective ureteral relaxant, in isolated canine ureter: comparison with various spasmolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Ureteral selectivity of intravenous β-adrenoceptor agonists in pig model of acute ureteral obstruction: comparison of this compound, a selective β2/β3 agonist, with isoproterenol, terbutaline, and CL-316243 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PGE2 binding to EP2 promotes ureteral stone expulsion by relaxing ureter via the cAMP-PKA pathway - PMC [pmc.ncbi.nlm.nih.gov]
KUL-7211 Off-Target Effects on Beta-1 Adrenoceptors: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the off-target effects of KUL-7211 on beta-1 adrenoceptors. This compound is a selective beta-2 and beta-3 adrenoceptor agonist; however, like any pharmacological agent, it can exhibit activity at other related receptors, which is critical to characterize during drug development and experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a potent and selective agonist for the beta-2 and beta-3 adrenergic receptors. It is primarily investigated for its smooth muscle relaxant properties, particularly in the ureter, suggesting its potential therapeutic use in conditions like urolithiasis to facilitate the passage of kidney stones.[1][2]
Q2: Does this compound have off-target effects on beta-1 adrenoceptors?
A2: Yes, while this compound is selective for beta-2 and beta-3 adrenoceptors, it does exhibit some activity at beta-1 adrenoceptors. Understanding the extent of this off-target activity is crucial, as beta-1 adrenoceptors are primarily located in the heart and mediate increases in heart rate and contractility.
Q3: How selective is this compound for beta-2 and beta-3 over beta-1 adrenoceptors?
A3: Studies in rat isolated organs have demonstrated significant selectivity of this compound. Its selectivity for beta-2 adrenoceptor-mediated effects (inhibition of uterine contraction) over beta-1 adrenoceptor-mediated effects (increase in atrial rate) was found to be 56.3-fold. The selectivity for beta-3 adrenoceptor-mediated effects (inhibition of colonic contraction) over beta-1 adrenoceptor-mediated effects was even higher, at 242.2-fold.[1]
Q4: What are the potential physiological consequences of this compound's off-target effects on beta-1 adrenoceptors?
A4: Activation of beta-1 adrenoceptors can lead to cardiovascular effects, including increased heart rate (tachycardia) and force of contraction (positive inotropy). While this compound has a relatively small hypotensive effect compared to non-selective beta-agonists, its potential to stimulate cardiac beta-1 adrenoceptors should be considered, especially at higher concentrations.[3]
Q5: How can I experimentally assess the off-target effects of this compound on beta-1 adrenoceptors?
A5: The off-target effects can be characterized using a combination of in vitro assays. Radioligand binding assays can determine the binding affinity (Ki) of this compound to beta-1 adrenoceptors, while functional assays, such as cAMP accumulation assays, can measure its potency (EC50) and efficacy in activating the receptor. These should be performed on cells expressing the human beta-1 adrenoceptor and compared to its activity at beta-2 and beta-3 adrenoceptors.
Quantitative Data Summary
| Parameter | Beta-1 Adrenoceptor | Beta-2 Adrenoceptor | Beta-3 Adrenoceptor | Source |
| Functional Potency (pD2) | Not directly reported | 5.86 ± 0.13 (Rabbit Ureter) | 6.52 ± 0.16 (Canine Ureter) | [1] |
| Selectivity Ratio (vs. Beta-1) | - | 56.3 | 242.2 | [1] |
Note: pD2 is the negative logarithm of the EC50 value. Higher pD2 values indicate greater potency. The selectivity ratios were determined from functional assays in isolated rat organs.
Experimental Protocols
Radioligand Binding Assay to Determine this compound Affinity at Beta-1 Adrenoceptors
This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of this compound for the human beta-1 adrenoceptor.
Materials:
-
Cell membranes from a stable cell line expressing the human beta-1 adrenoceptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-CGP 12177 (a non-selective beta-adrenoceptor antagonist).
-
Non-labeled competitor: this compound.
-
Non-specific binding control: Propranolol (a non-selective beta-blocker) at a high concentration (e.g., 10 µM).
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in triplicate:
-
Total binding wells: Cell membranes, [³H]-CGP 12177, and assay buffer.
-
Non-specific binding wells: Cell membranes, [³H]-CGP 12177, and a high concentration of propranolol.
-
Competition wells: Cell membranes, [³H]-CGP 12177, and varying concentrations of this compound.
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of this compound and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
cAMP Accumulation Assay to Determine this compound Functional Potency at Beta-1 Adrenoceptors
This protocol describes a functional assay to measure the ability of this compound to stimulate cAMP production via the beta-1 adrenoceptor.
Materials:
-
A stable cell line expressing the human beta-1 adrenoceptor (e.g., CHO or HEK293 cells).
-
This compound.
-
Positive control: Isoproterenol (a non-selective beta-agonist).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Replace the culture medium with a stimulation buffer containing a PDE inhibitor and incubate for a short period.
-
Add serial dilutions of this compound or isoproterenol to the wells in triplicate.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen detection method.
-
Plot the cAMP concentration as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in replicate wells | - Pipetting errors.- Uneven cell seeding.- Inconsistent washing steps. | - Use calibrated pipettes and proper technique.- Ensure a homogenous cell suspension before seeding.- Automate washing steps if possible. |
| No or low signal in functional assays | - Low receptor expression in the cell line.- Inactive this compound compound.- Problems with the cAMP assay kit. | - Verify receptor expression using a positive control agonist (e.g., isoproterenol).- Check the integrity and concentration of the this compound stock solution.- Run the assay kit's positive controls to ensure it is working correctly. |
| Unexpectedly high beta-1 adrenoceptor activity | - this compound concentration is too high, leading to off-target effects.- The cell line may endogenously express other receptors that are activated by this compound. | - Perform a full dose-response curve to determine the potency at the beta-1 adrenoceptor.- Use a selective beta-1 adrenoceptor antagonist (e.g., atenolol) to confirm that the observed effect is mediated by the beta-1 adrenoceptor.- Characterize the receptor expression profile of the cell line. |
| Inconsistent results between binding and functional assays | - Presence of receptor reserve in the functional assay system.- this compound may be a partial agonist. | - A higher potency (lower EC50) in the functional assay compared to the binding affinity (Ki) can indicate receptor reserve.- Compare the maximal effect (Emax) of this compound to that of a full agonist like isoproterenol. A lower Emax suggests partial agonism. |
Visualizations
Beta-1 Adrenoceptor Signaling Pathway
Caption: Canonical signaling pathway of the beta-1 adrenoceptor upon agonist binding.
Experimental Workflow for Assessing Off-Target Effects
References
- 1. Pharmacological profile of this compound, a selective beta-adrenoceptor agonist, in isolated ureteral smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The potency of this compound, a selective ureteral relaxant, in isolated canine ureter: comparison with various spasmolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ureteral selectivity of intravenous β-adrenoceptor agonists in pig model of acute ureteral obstruction: comparison of this compound, a selective β2/β3 agonist, with isoproterenol, terbutaline, and CL-316243 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: KUL-7211 In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing KUL-7211 in in vivo experiments. The focus of this guide is to address and provide solutions for the hypotensive effects that may be observed during these studies.
Troubleshooting Guide: Managing this compound-Induced Hypotension
Issue: A significant, dose-dependent decrease in mean arterial pressure (MAP) is observed following intravenous administration of this compound.
Background: this compound is a selective β2/β3-adrenoceptor agonist. Its hypotensive effects are a direct consequence of its mechanism of action, leading to vasodilation. While this compound has been shown to have a more favorable cardiovascular safety profile compared to non-selective beta-agonists, managing its hypotensive effects is crucial for maintaining the integrity of in vivo experiments.
Immediate Troubleshooting Steps
-
Reduce or Temporarily Halt this compound Infusion: The most immediate step is to lower the infusion rate or temporarily stop the administration of this compound to prevent further decreases in blood pressure.
-
Administer Intravenous Fluids: A fluid bolus can help to counteract the vasodilation-induced drop in blood pressure by increasing intravascular volume.
-
Administer a Vasopressor: In cases of severe or persistent hypotension, the administration of a vasopressor, such as phenylephrine or norepinephrine, may be necessary to restore and maintain adequate blood pressure.
Frequently Asked Questions (FAQs)
Mechanism and Onset
Q1: Why does this compound cause hypotension?
A1: this compound is a selective agonist for β2 and β3 adrenergic receptors. Activation of these receptors in the vascular endothelium and smooth muscle leads to vasodilation (widening of blood vessels), which in turn causes a decrease in systemic vascular resistance and a drop in blood pressure.
Q2: How quickly can I expect to see a hypotensive effect after administering this compound?
A2: The onset of hypotension following intravenous administration of a β-agonist is typically rapid, often occurring within minutes. Researchers should be prepared for immediate changes in blood pressure upon administration.
Experimental Planning and Prevention
Q3: Are there any measures I can take to prevent or minimize hypotension before starting my experiment?
A3: Yes. Prophylactic measures can be taken:
-
Dose Selection: Start with the lowest effective dose of this compound and titrate upwards slowly while closely monitoring blood pressure.
-
Anesthesia Choice: The choice of anesthetic can influence cardiovascular stability. Inhalant anesthetics like isoflurane can cause dose-dependent vasodilation and may exacerbate the hypotensive effects of this compound. Consider using a balanced anesthesia protocol that minimizes cardiovascular depression.
-
Fluid Maintenance: Ensure the animal is adequately hydrated before and during the experiment with maintenance intravenous fluids to support baseline blood pressure.
Q4: What animal models are most appropriate for studying the cardiovascular effects of this compound?
A4: Both rodent (rats, mice) and larger animal models (pigs, dogs) are used in cardiovascular safety pharmacology studies. Pigs are often considered a good model for translating cardiovascular findings to humans due to the similarities in their cardiovascular physiology.
Intervention Strategies
Q5: What is the recommended first-line intervention for this compound-induced hypotension?
A5: The first-line intervention is typically an intravenous fluid challenge. This is the least invasive pharmacological intervention and can often be effective in restoring blood pressure, especially in cases of mild to moderate hypotension.
Q6: When should I consider using a vasopressor, and which one is recommended?
A6: If hypotension is severe or does not respond to a fluid challenge, a vasopressor is warranted.
-
Phenylephrine: A selective α1-adrenergic receptor agonist that causes vasoconstriction. It is a good choice as it directly counteracts the vasodilation caused by this compound. It can be administered as an intravenous bolus for a rapid effect.
-
Norepinephrine: A potent vasopressor with both α and β1-adrenergic activity. It increases vascular resistance and has a positive inotropic effect on the heart. It is typically administered as a continuous intravenous infusion.
Q7: Are there any contraindications to using these interventions?
A7: In animals with pre-existing cardiac conditions, fluid administration should be done cautiously to avoid fluid overload. Vasopressors should be used with careful dose titration to avoid excessive hypertension and potential for cardiac arrhythmias.
Quantitative Data
The following tables summarize the quantitative data on the ureteral selectivity of this compound and provide starting dose recommendations for interventions to manage hypotension.
Table 1: Ureteral Selectivity of this compound in Anesthetized Pigs
| Compound | ED50 for Decreasing Intraureteral Pressure (µg/kg) | ED25 for Decreasing Mean Blood Pressure (µg/kg) | Ureteral Selectivity Index (ED25 MBP / ED50 IUP) |
| This compound | 0.3 | 0.45 | 1.5[1] |
| Isoproterenol | 0.1 | 0.004 | 0.04[1] |
| Terbutaline | 1.0 | 0.43 | 0.43[1] |
ED50: Effective dose to produce 50% of the maximal response. ED25: Effective dose to produce a 25% decrease. A higher ureteral selectivity index indicates a greater separation between the desired therapeutic effect (ureteral relaxation) and the undesired hypotensive effect.
Table 2: Recommended Starting Doses for Interventions to Treat Hypotension in Animal Models
| Intervention | Animal Model | Recommended Starting Dose/Rate |
| Intravenous Fluid Challenge | ||
| Lactated Ringer's Solution | Pig | 10-20 mL/kg bolus over 15 minutes |
| Rat | 5-10 mL/kg bolus over 10-15 minutes | |
| Vasopressors | ||
| Phenylephrine (IV Bolus) | Pig | 0.5 - 4.0 µg/kg |
| Rat | 0.5 - 5.0 µg/kg | |
| Norepinephrine (IV Infusion) | Pig | 0.1 - 0.5 µg/kg/min |
| Rat | 0.1 - 0.3 µg/kg/min[2] |
These are starting doses and should be titrated to effect based on continuous blood pressure monitoring.
Experimental Protocols
Protocol 1: Continuous Blood Pressure Monitoring in Anesthetized Pigs
-
Animal Preparation: Anesthetize the pig using an appropriate and stable anesthetic regimen (e.g., induction with Telazol/xylazine and maintenance with isoflurane).
-
Catheterization: Surgically place a catheter in the femoral or carotid artery.
-
Transducer Connection: Connect the arterial catheter to a pressure transducer.
-
System Calibration: Zero the transducer to atmospheric pressure and calibrate it according to the manufacturer's instructions.
-
Data Acquisition: Connect the transducer to a data acquisition system to continuously record systolic, diastolic, and mean arterial pressure, as well as heart rate.
-
Monitoring: Continuously monitor the blood pressure waveform and digital readings throughout the experiment.
Protocol 2: Intravenous Fluid Challenge for Hypotension in Anesthetized Pigs
-
Establish Venous Access: Ensure a patent intravenous catheter is in place.
-
Prepare Fluid Bolus: Warm a sterile, isotonic crystalloid solution (e.g., Lactated Ringer's Solution) to body temperature.
-
Administer Bolus: In response to hypotension (e.g., MAP < 60 mmHg), administer a 10-20 mL/kg bolus of the warmed crystalloid solution intravenously over 15 minutes.
-
Monitor Response: Continuously monitor blood pressure during and after the fluid challenge to assess for an increase in MAP.
-
Repeat if Necessary: If there is a positive response but hypotension persists, a second bolus may be administered. If there is no response, consider vasopressor therapy.
Protocol 3: Norepinephrine Continuous Rate Infusion for Hypotension in Anesthetized Rats
-
Prepare Infusion: Dilute norepinephrine in 5% dextrose in water (D5W) to a final concentration suitable for the size of the animal and the desired infusion rate (e.g., 4 mg in 250 mL for a 16 µg/mL solution).
-
Establish Venous Access: Place a catheter in a suitable vein (e.g., femoral or jugular vein).
-
Initiate Infusion: Using a syringe pump for accurate delivery, start the norepinephrine infusion at a low rate (e.g., 0.1 µg/kg/min).
-
Titrate to Effect: Monitor blood pressure continuously. Increase the infusion rate in small increments (e.g., by 0.05-0.1 µg/kg/min) every 5-10 minutes until the target blood pressure is achieved and stabilized.
-
Maintain and Wean: Once the desired blood pressure is reached, maintain the infusion rate. To discontinue, gradually wean the infusion rate to avoid rebound hypotension.
Visualizations
Caption: Signaling pathway of this compound leading to vasodilation.
References
KUL-7211 Stability in Physiological Buffer Solutions: A Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of KUL-7211 in physiological buffer solutions. Since specific stability data for this compound is not publicly available, this guide offers general protocols and troubleshooting advice for determining its stability in your own experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in common physiological buffers like PBS?
Q2: What are the potential signs of this compound degradation in my buffer solution?
A2: Degradation of this compound may be indicated by a change in the solution's color, the appearance of precipitate, or a decrease in its biological activity over time.[1] For quantitative assessment, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be used to monitor the concentration of the parent compound.[3]
Q3: How should I prepare and store my this compound solutions for optimal stability?
A3: For maximum stability, it is recommended to prepare stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1] Working solutions in physiological buffers should be prepared fresh before each experiment. If short-term storage of the buffered solution is necessary, it should be kept at 2-8°C and protected from light.
Q4: Can the pH of the physiological buffer affect this compound stability?
A4: Yes, the pH of the buffer can significantly impact the stability of small molecules.[2] Since this compound is an acidic compound, the pH of the buffer will affect its ionization state, which can in turn influence its solubility and stability. It is advisable to test the stability of this compound across a range of physiologically relevant pH values (e.g., pH 6.8 to 7.4).
Troubleshooting Guides
Issue 1: I observe precipitation after dissolving this compound in my physiological buffer.
-
Possible Cause: The concentration of this compound may exceed its solubility in the chosen buffer.
-
Troubleshooting Steps:
-
Determine Solubility: Perform a solubility test to determine the maximum soluble concentration of this compound in your buffer. A general protocol is provided below.
-
Adjust Concentration: Prepare your working solutions at a concentration below the determined solubility limit.
-
Use a Co-solvent: If a higher concentration is required, consider the use of a small percentage of a co-solvent like DMSO, but be mindful of its potential effects on your experimental system.[4]
-
pH Adjustment: Investigate if adjusting the pH of the buffer (within a physiologically acceptable range) improves solubility.[5]
-
Issue 2: I am seeing a loss of this compound activity in my long-term experiments.
-
Possible Cause: this compound may be degrading over the course of your experiment.
-
Troubleshooting Steps:
-
Conduct a Stability Study: Perform a time-course stability study by incubating this compound in your physiological buffer at the experimental temperature. A general protocol is outlined below.
-
Analyze Samples: At various time points, analyze the samples using a stability-indicating method like HPLC to quantify the remaining amount of intact this compound.
-
Prepare Fresh Solutions: If degradation is confirmed, prepare fresh this compound solutions for each experiment or at more frequent intervals.
-
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment of this compound in Physiological Buffer
This protocol provides a method to estimate the kinetic solubility of this compound in a buffer of your choice.[4][6]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Physiological buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well microplate (UV-transparent)
-
Plate reader with UV absorbance detection capabilities
Procedure:
-
Prepare a Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilution: Serially dilute the this compound stock solution in DMSO.
-
Addition to Buffer: Add a small, fixed volume of each DMSO dilution to the physiological buffer in the wells of the 96-well plate. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Incubation: Incubate the plate at your experimental temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking.[6]
-
Measure Absorbance: Measure the absorbance of each well at a wavelength where this compound has maximum absorbance.
-
Data Analysis: Plot the absorbance against the concentration of this compound. The concentration at which the absorbance plateaus or starts to deviate from linearity is an estimate of the kinetic solubility.
Protocol 2: Stability Assessment of this compound in Physiological Buffer using HPLC
This protocol outlines a general procedure to determine the stability of this compound in a physiological buffer over time.[7][8]
Materials:
-
This compound
-
Physiological buffer of interest
-
HPLC system with a suitable column (e.g., C18) and UV detector
-
Temperature-controlled incubator
Procedure:
-
Prepare Solution: Prepare a solution of this compound in the physiological buffer at the desired concentration.
-
Initial Time Point (T=0): Immediately after preparation, take an aliquot of the solution and analyze it by HPLC to determine the initial concentration of this compound. This will serve as your reference.
-
Incubation: Incubate the remaining solution at your chosen experimental temperature (e.g., 4°C, 25°C, or 37°C), protected from light.
-
Time-Point Analysis: At predetermined time intervals (e.g., 2, 4, 8, 24, 48 hours), withdraw aliquots of the incubated solution.
-
HPLC Analysis: Analyze each aliquot by HPLC to quantify the concentration of the intact this compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration at T=0. This will provide a stability profile of the compound under the tested conditions.
Data Presentation
Table 1: Example of this compound Solubility Data
| Buffer System | pH | Temperature (°C) | Estimated Kinetic Solubility (µM) |
| PBS | 7.4 | 25 | Data to be determined by user |
| PBS | 7.4 | 37 | Data to be determined by user |
| TRIS Buffer | 7.2 | 25 | Data to be determined by user |
Table 2: Example of this compound Stability Data in PBS at 37°C
| Time (hours) | % this compound Remaining |
| 0 | 100 |
| 2 | Data to be determined by user |
| 4 | Data to be determined by user |
| 8 | Data to be determined by user |
| 24 | Data to be determined by user |
| 48 | Data to be determined by user |
Signaling Pathways
This compound is a selective β2/β3-adrenoceptor agonist. The following diagrams illustrate the generalized signaling pathways initiated by the activation of these receptors.
Caption: β2-Adrenergic Receptor Signaling Pathway.
Caption: β3-Adrenergic Receptor Signaling Pathway.[9][10]
Caption: Logical Workflow for this compound Stability Assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. benchchem.com [benchchem.com]
- 8. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 9. Signaling Pathways Mediating Beta 3 Adrenergic Receptor-induced Production of Interleukin-6 in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signaling pathways mediating beta3-adrenergic receptor-induced production of interleukin-6 in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
KUL-7211 Technical Support Center: Troubleshooting Tachyphylaxis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding tachyphylaxis observed during experiments with KUL-7211.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective β2/β3-adrenoceptor agonist.[1][2] Its primary mechanism of action involves the stimulation of β2- and β3-adrenergic receptors, leading to the relaxation of smooth muscle, such as that found in the ureter.[1] This action is mediated through G protein-coupled receptor (GPCR) signaling pathways.
Q2: What is tachyphylaxis and why might it occur with this compound?
Tachyphylaxis is a rapid decrease in the response to a drug after repeated administration.[3] With a GPCR agonist like this compound, this can occur due to several mechanisms, including receptor phosphorylation, uncoupling from G proteins, recruitment of β-arrestins, and receptor internalization and degradation.[4][5][6][7] These processes lead to a diminished cellular response despite the continued presence of the agonist.
Q3: What are the typical signs of tachyphylaxis in my in vitro experiments with this compound?
Common indicators of tachyphylaxis include a progressive decrease in the magnitude of the response (e.g., reduced smooth muscle relaxation, decreased second messenger production) with successive applications of this compound. You may also observe that a higher concentration of this compound is required to achieve the same effect as in initial doses.
Q4: Can tachyphylaxis to this compound be reversed?
In many cases, tachyphylaxis is a transient phenomenon. The response can often be restored after a "washout" period, allowing for receptor dephosphorylation, recycling of internalized receptors back to the cell surface, and resynthesis of degraded receptors.[6] The duration of the required washout period can vary depending on the cell type and experimental conditions.
Troubleshooting Guide
Issue 1: Diminished Response to Repeated this compound Administration
Potential Cause 1: Receptor Desensitization and Internalization
Prolonged or repeated exposure to an agonist like this compound can lead to phosphorylation of the β2 and β3 receptors by G protein-coupled receptor kinases (GRKs).[4][6] This phosphorylation promotes the binding of β-arrestins, which uncouple the receptor from its G protein and target it for internalization into endosomes.[5][7]
Suggested Troubleshooting Steps:
-
Introduce Washout Periods: Incorporate washout periods between this compound applications to allow for receptor resensitization. The optimal duration of the washout should be determined empirically.
-
Vary Agonist Concentration: Investigate if lower concentrations of this compound administered for shorter durations can maintain a response while minimizing desensitization.
-
Use Antagonists to Confirm Receptor-Specific Effects: Pre-treatment with a β2-antagonist (e.g., ICI-118,551) or a non-selective β-antagonist (e.g., bupranolol) can help confirm that the observed effect and its subsequent decline are mediated specifically by the target receptors.[1]
-
Investigate Receptor Trafficking: Utilize techniques like immunofluorescence or ELISA to visualize and quantify the localization of β2/β3 receptors on the cell surface versus intracellular compartments after this compound treatment.
Potential Cause 2: Experimental Artifacts
Several factors in the experimental setup can mimic or exacerbate tachyphylaxis.
Suggested Troubleshooting Steps:
-
Verify Reagent Stability: Ensure the stability of this compound in your experimental buffer and at the experimental temperature over the time course of your experiment.
-
Check for Buffer Depletion or pH Changes: Prolonged experiments can lead to depletion of essential components in the buffer or significant shifts in pH, affecting cell health and responsiveness.
-
Control for Cell Health and Viability: Perform cell viability assays (e.g., Trypan Blue exclusion, MTT assay) to ensure that the observed decrease in response is not due to cytotoxicity.
Data Presentation: Quantifying Tachyphylaxis
The following table provides a hypothetical example of data that might be collected to quantify the tachyphylactic effect of this compound on ureteral smooth muscle relaxation.
| Experimental Condition | Initial Relaxation (%) | Relaxation after 2nd Dose (%) | Relaxation after 3rd Dose (%) |
| Continuous Exposure | 85 ± 5 | 42 ± 7 | 18 ± 6 |
| 15 min Washout | 83 ± 6 | 65 ± 8 | 45 ± 9 |
| 30 min Washout | 86 ± 4 | 81 ± 5 | 75 ± 7 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Assessment of Tachyphylaxis in Isolated Ureteral Smooth Muscle
Objective: To determine the extent of tachyphylaxis to this compound in an ex vivo tissue model.
Methodology:
-
Tissue Preparation: Isolate ureteral smooth muscle strips from a suitable animal model (e.g., rabbit, pig) and mount them in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Contraction Induction: Induce a stable tonic contraction with a high concentration of potassium chloride (e.g., 80 mM KCl).[1][8]
-
Initial this compound Administration: Once a stable contraction is achieved, add a concentration of this compound known to produce a submaximal relaxation (e.g., EC80). Record the percentage of relaxation.
-
Washout: Wash the tissue with fresh Krebs-Henseleit solution for a defined period (e.g., 15, 30, or 60 minutes).
-
Repeated this compound Administration: Re-introduce the same concentration of this compound and record the relaxation.
-
Data Analysis: Compare the magnitude of relaxation between the initial and subsequent doses to quantify the degree of tachyphylaxis.
Protocol 2: Quantification of β-Arrestin Recruitment
Objective: To investigate the role of β-arrestin in this compound-induced receptor desensitization.
Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) expressing tagged versions of the β2 or β3 adrenergic receptor and β-arrestin (e.g., with fluorescent or luminescent tags for FRET or BRET assays).
-
Agonist Stimulation: Treat the cells with this compound at various concentrations and for different durations.
-
β-Arrestin Recruitment Assay: Measure the interaction between the receptor and β-arrestin using a proximity-based assay like Bioluminescence Resonance Energy Transfer (BRET) or Förster Resonance Energy Transfer (FRET).[4]
-
Data Analysis: Quantify the change in the BRET or FRET signal as an indicator of β-arrestin recruitment to the receptor. Correlate the kinetics and magnitude of β-arrestin recruitment with the observed tachyphylaxis.
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: Mechanism of GPCR tachyphylaxis.
Caption: Troubleshooting workflow for tachyphylaxis.
References
- 1. Pharmacological profile of this compound, a selective beta-adrenoceptor agonist, in isolated ureteral smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The potency of this compound, a selective ureteral relaxant, in isolated canine ureter: comparison with various spasmolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tachyphylaxis - Wikipedia [en.wikipedia.org]
- 4. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPCRs Desensitization - Creative BioMart [creativebiomart.net]
- 6. Agonist-selective mechanisms of GPCR desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPCR Desensitization: Acute and Prolonged Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ureteral selectivity of intravenous β-adrenoceptor agonists in pig model of acute ureteral obstruction: comparison of this compound, a selective β2/β3 agonist, with isoproterenol, terbutaline, and CL-316243 - PubMed [pubmed.ncbi.nlm.nih.gov]
KUL-7211 experimental variability and reproducibility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of KUL-7211, focusing on addressing potential sources of variability and enhancing reproducibility.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound, providing potential causes and solutions in a question-and-answer format.
| Issue | Potential Cause | Recommended Solution |
| High Variability in Ureteral Relaxation Response | Tissue Viability: The isolated ureter tissue may have degraded due to improper handling or prolonged time between dissection and experiment. | Ensure rapid and careful dissection of the ureter, minimizing stretching or damage. Immediately place the tissue in cold, oxygenated physiological salt solution (PSS).[1][2] |
| Inconsistent Agonist Pre-contraction: The level of pre-contraction induced by agents like KCl or phenylephrine is not consistent across tissues. | Allow for a stable and consistent baseline of contraction before adding this compound. Ensure the pre-contraction agent is at a concentration that elicits a submaximal, stable response. | |
| Receptor Desensitization: Prolonged or repeated exposure to high concentrations of this compound or other beta-agonists can lead to receptor desensitization. | Design experiments to minimize repeated high-dose applications to the same tissue preparation. Include adequate washout periods between drug additions. | |
| Lower than Expected Potency (pD2 value) | Incorrect Buffer Composition or pH: The physiological salt solution (PSS) may have an incorrect ionic composition or pH, affecting tissue health and drug activity. | Prepare PSS fresh and ensure the pH is maintained at 7.4 through continuous gassing with 95% O2 / 5% CO2. |
| Drug Degradation: this compound solution may have degraded due to improper storage or handling. | Prepare fresh stock solutions of this compound and store them appropriately, protected from light and at the recommended temperature. | |
| Species-specific Receptor Differences: The expression and sensitivity of β2 and β3 adrenoceptors can vary between animal species.[3] | Be aware of the species being used and refer to literature for expected potency ranges in that species. | |
| Irreproducible Dose-Response Curves | Inaccurate Drug Concentrations: Errors in serial dilutions can lead to inaccurate final concentrations in the organ bath. | Use calibrated pipettes and perform serial dilutions carefully. Prepare a fresh dilution series for each experiment. |
| Variable Tissue Preparation: Differences in the size or region of the ureter used can contribute to variability. | Standardize the dissection protocol to use a consistent region and size of the ureter for each experiment. | |
| Insufficient Equilibration Time: The tissue may not be properly equilibrated to the organ bath environment before starting the experiment. | Allow for an adequate equilibration period (at least 30-60 minutes) with regular washing before initiating the experiment.[4] | |
| Unexpected Contractions at High Concentrations | Off-Target Effects: At very high concentrations, this compound may exhibit off-target effects on other receptors. | If this is observed, it should be noted. Consider using selective antagonists for other adrenoceptor subtypes to investigate potential off-target activity. |
| Presence of Antagonists or Contaminants: The experimental setup or solutions may be contaminated with substances that interfere with the relaxation response. | Ensure all glassware and equipment are thoroughly cleaned. Use high-purity reagents and water to prepare all solutions. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective agonist for β2 and β3 adrenergic receptors.[2] Activation of these G-protein coupled receptors in ureteral smooth muscle leads to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). This signaling cascade ultimately results in the relaxation of the smooth muscle.[5]
Q2: Why am I seeing a biphasic response (relaxation followed by contraction) in my experiments?
A2: While not commonly reported for this compound, a biphasic response could indicate complex pharmacology. At very high concentrations, some agonists can exhibit partial agonist or even antagonist activity at other receptors. It is also possible that at high concentrations, the drug is causing non-specific effects on the tissue. Careful dose-response studies and the use of selective antagonists can help to dissect these effects.
Q3: How can I minimize the impact of biological variability between animals?
A3: To minimize the impact of biological variability, it is important to use a sufficient number of animals to achieve statistical power. Additionally, randomizing the order of experiments and including appropriate controls can help to account for inter-animal differences. When possible, using tissues from the same animal for different experimental groups can also reduce variability.
Q4: What are the optimal conditions for an isolated ureter organ bath experiment with this compound?
A4: The optimal conditions typically involve maintaining the isolated ureter tissue in a heated (37°C) organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit solution) continuously gassed with 95% O2 / 5% CO2 to maintain a pH of 7.4.[1][4] The tissue should be under a slight resting tension.
Quantitative Data Summary
The following tables summarize the reported in vitro potency of this compound from various studies.
Table 1: Potency (pD2) of this compound in Inducing Relaxation of Pre-contracted Ureteral Smooth Muscle
| Animal Model | Pre-contraction Agent | pD2 Value (Mean ± SEM) | Reference |
| Rabbit | 80 mM KCl | 5.86 ± 0.13 | [2] |
| Canine | 80 mM KCl | 6.52 ± 0.16 | [2] |
| Canine | Spontaneous Rhythmic Contraction | 6.83 ± 0.20 | [2] |
| Canine | Phenylephrine | 6.95 | [6] |
| Canine | Prostaglandin F2α | 7.05 | [6] |
Table 2: Antagonist Potency (pKB) against this compound-induced Relaxation
| Animal Model | Antagonist | pKB Value (Mean ± SEM) | Reference |
| Rabbit Ureter | ICI-118,551 (selective β2 antagonist) | 8.91 ± 0.24 | [2] |
| Canine Ureter | Bupranolol (non-selective β antagonist) | 6.85 ± 0.12 | [2] |
Experimental Protocols
Isolated Ureter Organ Bath for Assessing this compound-induced Relaxation
1. Tissue Preparation:
-
Euthanize the experimental animal (e.g., rabbit, canine) in accordance with institutional animal care and use committee guidelines.
-
Carefully dissect the ureter, removing it from the kidney to the bladder.
-
Immediately place the dissected ureter in cold (4°C), oxygenated (95% O2 / 5% CO2) physiological salt solution (PSS), such as Krebs-Henseleit solution.
-
Under a dissecting microscope, carefully remove any adhering connective and adipose tissue.
-
Cut the ureter into rings of approximately 2-3 mm in length.
2. Experimental Setup:
-
Mount the ureteral rings in an isolated organ bath chamber filled with PSS maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.[1][7]
-
Attach one end of the ring to a fixed hook and the other end to an isometric force transducer.
-
Apply a small amount of resting tension to the tissue (e.g., 1.0 g) and allow it to equilibrate for at least 60 minutes, with washes of fresh PSS every 15-20 minutes.
3. Experimental Procedure:
-
After equilibration, induce a sustained contraction using a pre-contraction agent such as 80 mM KCl or a specific agonist like phenylephrine.
-
Once the contraction has reached a stable plateau, add this compound in a cumulative, concentration-dependent manner to the organ bath.
-
Record the relaxation response at each concentration until a maximal response is achieved.
-
At the end of the experiment, wash the tissue and add a substance to induce maximal relaxation (e.g., papaverine) to determine the baseline.
4. Data Analysis:
-
Express the relaxation at each concentration of this compound as a percentage of the pre-contraction induced by KCl or another agonist.
-
Plot the concentration-response curve and calculate the pD2 (-log EC50) value to determine the potency of this compound.
Visualizations
References
- 1. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ilearn.med.monash.edu.au [ilearn.med.monash.edu.au]
- 5. β2-agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The potency of this compound, a selective ureteral relaxant, in isolated canine ureter: comparison with various spasmolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reprocell.com [reprocell.com]
Technical Support Center: Mitigating KUL-7211-Induced Beta-Adrenoceptor Desensitization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of KUL-7211, a selective beta-2/beta-3 adrenoceptor agonist, with a focus on mitigating potential receptor desensitization.
Frequently Asked Questions (FAQs)
Q1: What is beta-adrenoceptor desensitization and why is it a concern when working with agonists like this compound?
A1: Beta-adrenoceptor desensitization is a process where prolonged or repeated exposure to an agonist results in a diminished response, even in the continued presence of the agonist.[1][2] This is a critical consideration in drug development as it can lead to tachyphylaxis, where the therapeutic effect of a drug decreases over time. For a compound like this compound, understanding its desensitization profile is crucial for predicting its long-term efficacy and potential for tolerance development in clinical applications.
Q2: What are the primary mechanisms of beta-2 adrenoceptor desensitization that might be induced by this compound?
A2: The desensitization of beta-2 adrenoceptors (β2ARs) is a multi-step process, primarily mediated by:
-
Phosphorylation: Upon agonist binding, G protein-coupled receptor kinases (GRKs) are recruited to the activated receptor and phosphorylate serine and threonine residues on its intracellular domains.[1][3][4] Second messenger-activated kinases like Protein Kinase A (PKA) can also phosphorylate the receptor.[1][5]
-
β-arrestin Recruitment: The phosphorylated receptor serves as a high-affinity binding site for β-arrestin proteins.[4][6]
-
Uncoupling: The binding of β-arrestin sterically hinders the receptor's interaction with its cognate Gs protein, thereby uncoupling it from downstream adenylyl cyclase activation and cAMP production.[4]
-
Internalization: β-arrestin acts as an adapter protein, targeting the receptor for internalization into clathrin-coated pits.[1][4] This removes the receptors from the cell surface, further reducing the cell's responsiveness to the agonist.
Q3: Is the beta-3 adrenoceptor subtype also susceptible to desensitization by this compound?
A3: The beta-3 adrenoceptor (β3AR) is generally considered more resistant to short-term, agonist-induced desensitization compared to the β1AR and β2AR subtypes.[5][7][8] This is because the human β3AR lacks the key phosphorylation sites for GRKs and PKA in its C-terminal tail that are critical for the rapid desensitization of β2ARs.[5][8] However, some studies suggest that long-term exposure to agonists can lead to a slower form of desensitization, often through a reduction in receptor mRNA levels and subsequent down-regulation of receptor protein.[1][7] Therefore, while this compound's effect on β3ARs may be more sustained initially, prolonged exposure could still lead to a reduction in response.
Q4: How can I experimentally quantify the extent of this compound-induced desensitization?
A4: Several key experiments can be employed to quantify desensitization:
-
cAMP Accumulation Assays: This functional assay measures the production of the second messenger, cAMP. A rightward shift in the agonist concentration-response curve or a decrease in the maximal response after pre-treatment with this compound indicates desensitization.
-
Radioligand Binding Assays: These assays can be used to determine the density of beta-adrenoceptors on the cell surface (Bmax) and their affinity for ligands (Kd). A decrease in Bmax after prolonged agonist exposure is indicative of receptor down-regulation.[9]
-
Receptor Internalization Assays: Using fluorescently tagged receptors or antibodies, you can visualize and quantify the movement of receptors from the plasma membrane to intracellular compartments upon agonist stimulation.[10][11][12]
Q5: What are some potential strategies to mitigate this compound-induced desensitization?
A5: Several pharmacological approaches can be explored to mitigate desensitization:
-
Biased Agonism: Developing biased agonists that preferentially activate the Gs protein signaling pathway while minimizing β-arrestin recruitment could theoretically reduce desensitization and internalization.[13][14]
-
Positive Allosteric Modulators (PAMs): PAMs bind to a site on the receptor distinct from the agonist binding site and can potentiate the agonist's effect. Certain PAMs may stabilize a receptor conformation that favors Gs coupling over β-arrestin interaction, thereby reducing desensitization.[15][16]
-
Pulsatile Dosing: In in-vivo or clinical contexts, intermittent or pulsatile dosing schedules may allow for receptor resensitization between doses, helping to maintain the therapeutic effect over time.
Troubleshooting Guides
cAMP Accumulation Assays
| Problem | Possible Cause | Troubleshooting Steps |
| High variability between replicates | Inconsistent cell seeding density. | Ensure a homogenous cell suspension and use a multichannel pipette for seeding. Normalize results to protein concentration. |
| Pipetting errors. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | |
| Low signal-to-noise ratio | Insufficient agonist stimulation. | Optimize agonist concentration and incubation time. |
| High basal cAMP levels. | Reduce cell seeding density. Ensure phosphodiesterase (PDE) inhibitors are working correctly. | |
| Cell health issues. | Perform a cell viability assay (e.g., trypan blue exclusion). | |
| No desensitization observed | Insufficient pre-treatment time or agonist concentration. | Perform a time-course and concentration-response experiment for the pre-treatment. |
| Rapid resensitization. | Reduce the duration of wash steps after pre-treatment. | |
| Cell line is resistant to desensitization. | Consider using a different cell line with a well-characterized desensitization response. |
Radioligand Binding Assays
| Problem | Possible Cause | Troubleshooting Steps |
| High non-specific binding | Radioligand concentration is too high. | Titrate the radioligand to a concentration at or below its Kd. |
| Inadequate washing. | Increase the number and volume of washes with ice-cold buffer. | |
| Filter binding of the radioligand. | Pre-soak filters in a solution like polyethyleneimine (PEI). | |
| Low specific binding | Low receptor expression in the cell line. | Use a cell line known to express high levels of beta-adrenoceptors or consider transient transfection. |
| Degraded radioligand. | Use a fresh batch of radioligand and store it properly. | |
| Incorrect buffer composition. | Ensure the pH and ionic strength of the binding buffer are optimal for the receptor. |
Quantitative Data Summary
No specific desensitization data for this compound is currently available in the public domain. The following tables provide example data for other common beta-adrenoceptor agonists to illustrate the types of quantitative comparisons that can be made.
Table 1: Functional Desensitization of Beta-2 Adrenoceptors by Various Agonists
| Agonist | Cell Type | Pre-treatment Conditions | Reduction in Maximal Response (%) | Reference |
| Isoproterenol | Mouse Cardiac Tissue | 30 µg/g/day for 13 days (in vivo) | 61% (adenylyl cyclase activity) | [17] |
| Salbutamol | Human Lung Mast Cells | 10-7 M for 24 hours | ~45% | [18][19] |
| Terbutaline | Human Lung Mast Cells | 10-7 M for 24 hours | ~19% | [18][19] |
| Formoterol | Human Lung Mast Cells | 10-6 M for 24 hours | ~100% | [20][21] |
| Salmeterol | Human Lung Mast Cells | 10-6 M for 24 hours | ~100% | [20][21] |
Table 2: Beta-2 Adrenoceptor Down-regulation Induced by Various Agonists
| Agonist | Cell Type | Pre-treatment Conditions | Receptor Down-regulation (%) | Reference |
| Isoproterenol | Mouse Cardiac Tissue | 30 µg/g/day for 13 days (in vivo) | 49% | [17] |
| Salbutamol | Human Lung Mast Cells | 10-6 M for 24 hours | ~25% (not statistically significant) | [18][19] |
| Terbutaline | Human Lung Mast Cells | 10-6 M for 24 hours | ~25% (not statistically significant) | [18][19] |
| Formoterol | Human Lung Mast Cells | 10-6 M for 24 hours | 49% | [20][21] |
| Salmeterol | Human Lung Mast Cells | 10-6 M for 24 hours | 35% (not statistically significant) | [20][21] |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay to Measure Functional Desensitization
-
Cell Culture: Plate cells expressing the beta-adrenoceptor of interest (e.g., HEK293 or CHO cells) in a 96-well plate and grow to 80-90% confluency.
-
Pre-treatment (Desensitization):
-
Aspirate the growth medium.
-
Add serum-free medium containing the desired concentration of this compound (or a control agonist) for the specified pre-treatment time (e.g., 30 minutes to 24 hours). Include a vehicle control group.
-
-
Washing:
-
Aspirate the pre-treatment medium.
-
Wash the cells three times with warm, serum-free medium to remove the pre-treating agonist.
-
-
Agonist Stimulation:
-
Add serum-free medium containing a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) to each well and incubate for 10-15 minutes at 37°C.
-
Add a range of concentrations of this compound (or the agonist of interest) to the wells and incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Aspirate the stimulation medium.
-
Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit (e.g., HTRF, ELISA, or bioluminescence-based kits).
-
Measure the intracellular cAMP concentration using a plate reader.
-
-
Data Analysis:
-
Generate concentration-response curves for both the vehicle-pre-treated and this compound-pre-treated cells.
-
Compare the EC50 and Emax values to quantify the degree of desensitization.
-
Protocol 2: Radioligand Binding Assay for Receptor Down-regulation
-
Cell Culture and Treatment: Grow cells in larger format vessels (e.g., 10 cm dishes) to obtain sufficient cell numbers. Treat the cells with this compound or vehicle as described in the desensitization protocol.
-
Membrane Preparation:
-
Wash the cells with ice-cold PBS and scrape them into a centrifuge tube.
-
Pellet the cells by centrifugation.
-
Homogenize the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration using a BCA or Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, add a constant amount of membrane protein to each well.
-
Add increasing concentrations of a radiolabeled beta-adrenoceptor antagonist (e.g., [3H]-dihydroalprenolol or [125I]-cyanopindolol).
-
For each concentration, prepare parallel wells containing a high concentration of an unlabeled antagonist (e.g., 10 µM propranolol) to determine non-specific binding.
-
Incubate at room temperature or 37°C for 60-90 minutes to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Perform saturation binding analysis using non-linear regression to determine the Bmax (receptor density) and Kd (ligand affinity).
-
Compare the Bmax values between vehicle- and this compound-treated groups to quantify receptor down-regulation.
-
Protocol 3: Fluorescence-Based Receptor Internalization Assay
-
Cell Line and Culture: Use a cell line stably expressing a fluorescently-tagged beta-2 adrenoceptor (e.g., β2AR-GFP). Plate the cells on glass-bottom dishes or plates suitable for microscopy.
-
Agonist Treatment:
-
Replace the growth medium with imaging medium (e.g., phenol red-free DMEM).
-
Acquire baseline images of the cells showing the receptor primarily at the plasma membrane.
-
Add this compound at the desired concentration to the dish.
-
-
Live-Cell Imaging:
-
Acquire images at regular intervals (e.g., every 1-5 minutes) for up to 60 minutes using a confocal or high-content imaging system.
-
Observe the translocation of the fluorescently-tagged receptor from the cell surface to intracellular vesicles.
-
-
Quantification:
-
Use image analysis software to quantify the change in fluorescence intensity at the plasma membrane versus the intracellular compartments over time.
-
The rate and extent of the decrease in plasma membrane fluorescence and the increase in intracellular puncta can be used as a measure of receptor internalization.
-
Visualizations
Caption: Beta-2 Adrenoceptor Signaling and Desensitization Pathway.
Caption: Experimental Workflow for cAMP Desensitization Assay.
Caption: Troubleshooting High Variability in cAMP Assays.
References
- 1. Adrenoceptor Desensitization: Current Understanding of Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of G protein-coupled receptor kinase 2 and arrestins in beta-adrenergic receptor internalization. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. researchgate.net [researchgate.net]
- 4. columbia.edu [columbia.edu]
- 5. karger.com [karger.com]
- 6. Beta-arrestin binding to the beta2-adrenergic receptor requires both receptor phosphorylation and receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell-specific down-regulation of the beta 3-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 10. innoprot.com [innoprot.com]
- 11. Detection and quantification of beta2AR internalization in living cells using FAP-based biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cells-online.com [cells-online.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Biased Allosteric Modulators: New Frontiers in GPCR Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of chronic beta-adrenergic receptor stimulation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Desensitization of β2-adrenoceptor-mediated responses by short-acting β2-adrenoceptor agonists in human lung mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Desensitization of beta2-adrenoceptor-mediated responses by short-acting beta2-adrenoceptor agonists in human lung mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Desensitisation of mast cell β2-adrenoceptor-mediated responses by salmeterol and formoterol - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Desensitisation of mast cell beta2-adrenoceptor-mediated responses by salmeterol and formoterol - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of KUL-7211 on serum potassium levels
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving KUL-7211, with a specific focus on its potential impact on serum potassium levels.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective β2/β3-adrenoceptor agonist.[1][2] Its primary therapeutic action is the relaxation of ureteral smooth muscle, which may be beneficial for relieving ureteral colic and promoting the passage of kidney stones.[1][2] In laboratory studies, this compound has been shown to relax tonic contractions induced by potassium chloride (KCl) in isolated ureter preparations from rabbits and dogs.[1]
Q2: What is the potential impact of this compound on serum potassium levels?
While direct clinical data on the effects of this compound on serum potassium is not currently available in the provided search results, its mechanism as a β2-adrenoceptor agonist suggests a potential to decrease serum potassium levels (hypokalemia). Stimulation of β2-adrenoceptors is known to activate the Na+/K+-ATPase pump on cell membranes, which promotes the influx of potassium from the extracellular fluid into skeletal muscle cells. This can lead to a transient decrease in serum potassium concentrations.
Q3: Are there any preliminary data on the effects of this compound on serum potassium?
Currently, there is no publicly available quantitative data from clinical trials specifically detailing the impact of this compound on serum potassium levels. Researchers should anticipate this potential side effect based on the pharmacological class of the compound and incorporate appropriate monitoring into their experimental designs.
Q4: What are the potential clinical implications of this compound-induced hypokalemia?
Hypokalemia, if it occurs, can lead to muscle weakness, fatigue, and in severe cases, cardiac arrhythmias. For preclinical and clinical research, it is crucial to monitor serum potassium levels, especially in subjects with pre-existing cardiovascular conditions or those taking other medications that can affect potassium homeostasis (e.g., diuretics).
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected decrease in serum potassium levels following this compound administration. | Activation of β2-adrenoceptors by this compound leading to intracellular potassium shift. | 1. Confirm the serum potassium measurement. 2. Review the experimental protocol to ensure correct dosage and administration of this compound. 3. Consider monitoring serum potassium at multiple time points post-administration to characterize the time course of the effect. 4. If conducting animal studies, ensure the baseline diet has adequate potassium content. |
| High variability in serum potassium levels between experimental subjects. | Individual differences in β2-adrenoceptor sensitivity or underlying physiological conditions. | 1. Increase the sample size to improve statistical power. 2. Ensure a homogenous study population in terms of age, sex, and baseline health status. 3. Pre-screen subjects for baseline serum potassium levels and exclude any with pre-existing abnormalities. |
| Observed cardiac effects (e.g., arrhythmias) in animal models. | Could be a direct cardiac effect of this compound or secondary to hypokalemia. | 1. Monitor electrocardiogram (ECG) changes concurrently with serum potassium levels. 2. Investigate whether potassium supplementation can mitigate the observed cardiac effects. 3. Evaluate the dose-response relationship for both the desired therapeutic effect and the adverse cardiac events. |
Data Presentation
Table 1: Hypothetical Dose-Response Effect of this compound on Serum Potassium in a Preclinical Model
| This compound Dose (mg/kg) | Mean Change in Serum Potassium (mEq/L) at 2 hours post-dose | Standard Deviation |
| Vehicle Control | -0.1 | 0.15 |
| 0.1 | -0.3 | 0.20 |
| 1.0 | -0.8 | 0.25 |
| 10.0 | -1.5 | 0.30 |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.
Table 2: Hypothetical Time Course of Serum Potassium Changes Following a Single Dose of this compound (1.0 mg/kg)
| Time Post-Dose | Mean Serum Potassium (mEq/L) | Standard Deviation |
| 0 (Baseline) | 4.2 | 0.25 |
| 1 hour | 3.8 | 0.30 |
| 2 hours | 3.4 | 0.25 |
| 4 hours | 3.7 | 0.28 |
| 8 hours | 4.0 | 0.26 |
| 24 hours | 4.1 | 0.24 |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.
Experimental Protocols
Protocol: Investigating the Effect of this compound on Serum Potassium in a Rodent Model
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Acclimatization: Acclimatize animals for at least one week to the housing conditions with ad libitum access to standard chow and water.
-
Grouping: Randomly assign animals to different treatment groups (e.g., vehicle control, and various doses of this compound).
-
Baseline Blood Sampling: Collect a baseline blood sample from the tail vein to determine pre-dose serum potassium levels.
-
Drug Administration: Administer this compound or vehicle via the intended experimental route (e.g., intravenous, intraperitoneal, or oral).
-
Post-Dose Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 1, 2, 4, 8, and 24 hours).
-
Serum Separation: Allow blood to clot, then centrifuge to separate the serum.
-
Potassium Measurement: Analyze serum potassium concentration using a validated method, such as an ion-selective electrode or flame photometry.
-
Data Analysis: Calculate the change in serum potassium from baseline for each animal and compare the mean changes between treatment groups using appropriate statistical methods (e.g., ANOVA).
Visualizations
References
- 1. Pharmacological profile of this compound, a selective beta-adrenoceptor agonist, in isolated ureteral smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The potency of this compound, a selective ureteral relaxant, in isolated canine ureter: comparison with various spasmolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
KUL-7211 vs. Tamsulosin: A Comparative Guide to Ureteral Relaxation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of KUL-7211 and tamsulosin, two pharmacological agents with distinct mechanisms for inducing ureteral smooth muscle relaxation. The information presented is intended to support research and development efforts in urology, particularly in the context of medical expulsive therapy (MET) for ureteral stones.
Executive Summary
Tamsulosin, a selective alpha-1A/1D adrenoceptor antagonist, is a well-established clinical agent for MET, facilitating the passage of ureteral stones by inhibiting smooth muscle contraction.[1][2][3] In contrast, this compound is a novel and potent selective beta-2/beta-3 adrenoceptor agonist that has demonstrated significant ureteral relaxant effects in preclinical studies.[4][5][6] While tamsulosin's efficacy is supported by extensive clinical data, this compound's profile is currently based on in vitro and in vivo animal models, where it has shown superiority over tamsulosin in direct comparative studies of muscle relaxation.[5] This guide will dissect the available experimental data, mechanisms of action, and experimental protocols for both compounds.
Mechanism of Action and Signaling Pathways
The divergent mechanisms of this compound and tamsulosin underscore different therapeutic strategies for ureteral relaxation.
This compound: Beta-Adrenoceptor Agonism for Relaxation
This compound actively promotes ureteral smooth muscle relaxation by stimulating both β2 and β3 adrenergic receptors.[4][6] This stimulation activates a Gs-protein-coupled signaling cascade, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2][4] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets that collectively reduce intracellular calcium concentrations and decrease the sensitivity of the contractile apparatus to calcium, resulting in smooth muscle relaxation.[5][7]
Tamsulosin: Alpha-Adrenoceptor Antagonism to Inhibit Contraction
Tamsulosin is a selective antagonist of α1A and α1D adrenergic receptors, which are prevalent in the smooth muscle of the human ureter.[1][3][8] These receptors, when stimulated by endogenous catecholamines like norepinephrine, activate a Gq-protein-coupled pathway. This leads to the activation of phospholipase C, which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the sarcoplasmic reticulum, increasing intracellular calcium levels and causing smooth muscle contraction.[9][10] Tamsulosin blocks the initial step of this pathway, preventing norepinephrine from binding to the α1 receptors, thereby inhibiting ureteral smooth muscle contraction and spasm.[1][11]
Comparative Efficacy Data
Direct clinical comparison between this compound and tamsulosin is not yet available. The following tables summarize the existing preclinical and clinical data for each compound.
Table 1: Preclinical In Vitro Ureteral Relaxation Data
| Parameter | This compound | Tamsulosin | Reference |
| Relaxation of KCl-induced tonic contraction (pD2 value) | |||
| Canine Ureter | 6.60 | 5.90 | [5] |
| Rabbit Ureter | 5.86 ± 0.13 | Not Reported | [4] |
| Reduction of spontaneous rhythmic contractions (pD2 value) | |||
| Canine Ureter | 6.80 | No significant effect at low concentrations; enhanced contractions at high concentrations. | [5] |
| Suppression of phenylephrine-induced rhythmic contractions (pD2 value) | |||
| Canine Ureter | 6.95 | 6.26 | [5] |
| Suppression of PGF2α-induced rhythmic contractions (pD2 value) | |||
| Canine Ureter | 7.05 | Not Reported | [5] |
pD2 value is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
Table 2: In Vivo and Clinical Efficacy Data
| Study Type | This compound | Tamsulosin |
| In Vivo Animal Model (Porcine) | Reduced elevated intraureteral pressure with a lower hypotensive effect compared to other beta-agonists.[12] | Not directly compared in the same study. |
| Clinical Trials (Human) | No published clinical trial data. | Numerous randomized controlled trials and meta-analyses demonstrate increased stone expulsion rates and reduced time to expulsion, particularly for stones >5 mm.[2][7][13] |
| Stone Expulsion Rate | Not available. | Significantly higher than placebo (RR 1.44).[13] |
| Time to Stone Expulsion | Not available. | Significantly shorter than placebo.[7][13] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of the methodologies used in key studies.
In Vitro Ureteral Relaxation Studies (this compound & Tamsulosin)
These studies typically involve the use of isolated ureteral tissue from animal models to assess the direct effects of the compounds on smooth muscle contractility.
Methodology Details:
-
Tissue Source: Ureters are excised from euthanized animals (e.g., dogs, rabbits, pigs).[4][5][12]
-
Preparation: The isolated ureters are cleaned of adhering connective tissue and cut into spiral or ring segments.
-
Experimental Setup: The tissue preparations are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a 95% O2 and 5% CO2 gas mixture.
-
Tension Measurement: The tissues are connected to isometric force transducers to record changes in muscle tension.
-
Protocol: After an equilibration period, contractions are induced using agents like high-potassium chloride (KCl) to induce tonic contraction or phenylephrine to induce rhythmic contractions.[5] In some cases, spontaneous rhythmic contractions are studied.[4][5] The test compounds (this compound or tamsulosin) are then added in a cumulative manner to generate concentration-response curves.
-
Data Analysis: The relaxant effects are quantified by calculating the pD2 values.
In Vivo Ureteral Obstruction Model (this compound)
This protocol, conducted in anesthetized pigs, aims to evaluate the effects of this compound on intraureteral pressure in a model of acute ureteral obstruction.[12]
Methodology Details:
-
Animal Model: Anesthetized male miniature pigs are used.
-
Surgical Procedure: A complete obstruction of the lower part of one ureter is created.
-
Pressure Measurement: A catheter is inserted into the obstructed ureter to continuously measure intraureteral pressure. Blood pressure is also monitored.
-
Drug Administration: this compound and other beta-agonists are administered intravenously in cumulative doses.
-
Outcome Measures: The primary outcomes are the reduction in the elevated intraureteral pressure and changes in mean blood pressure. Ureteral selectivity is calculated as the ratio of the effective dose to decrease mean blood pressure by 25% to the effective dose to decrease intraureteral pressure by 50%.[12]
Clinical Trials for Medical Expulsive Therapy (Tamsulosin)
The efficacy of tamsulosin for MET has been evaluated in numerous prospective, randomized, double-blind, placebo-controlled clinical trials.[14][15]
Methodology Details:
-
Patient Population: Patients presenting with symptomatic ureteral stones, confirmed by imaging (e.g., CT scan), are enrolled.
-
Study Design: Patients are randomly assigned to receive either tamsulosin (typically 0.4 mg daily) or a matching placebo for a defined period (e.g., 28 days).
-
Primary Outcome: The primary endpoint is typically the rate of spontaneous stone passage, confirmed by visualization or capture of the stone.
-
Secondary Outcomes: These often include the time to stone expulsion, the need for analgesic medication, pain scores, and the requirement for secondary interventions (e.g., ureteroscopy).
-
Data Analysis: Statistical methods are used to compare the outcomes between the tamsulosin and placebo groups.
Conclusion
This compound and tamsulosin represent two distinct and promising approaches to inducing ureteral relaxation. Tamsulosin is a clinically validated and widely used agent that facilitates stone passage by blocking α1-adrenoceptor-mediated smooth muscle contraction. Its efficacy and safety profile are well-documented in a large body of clinical evidence.
This compound, a β2/β3-adrenoceptor agonist, has demonstrated potent ureteral relaxant properties in preclinical models, appearing more effective than tamsulosin in in vitro head-to-head comparisons of smooth muscle relaxation.[5] Its mechanism of actively promoting relaxation, coupled with a potentially favorable cardiovascular side-effect profile, makes it a compelling candidate for further clinical development.[12]
Future research, particularly well-designed clinical trials directly comparing this compound with tamsulosin, is necessary to determine the relative clinical efficacy and safety of these two agents for the management of ureteral stones and other conditions requiring ureteral relaxation.
References
- 1. brieflands.com [brieflands.com]
- 2. researchgate.net [researchgate.net]
- 3. The Effect of Tamsulosin on Pain and Clearance According to Ureteral Stone Location After Shock Wave Lithotripsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The β3-Adrenergic Receptor: Structure, Physiopathology of Disease, and Emerging Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beta-adrenoceptors on smooth muscle, nerves and inflammatory cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Tamsulosin Hydrochloride? [synapse.patsnap.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. pharmacyfreak.com [pharmacyfreak.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Beta-3 Adrenoceptor Signaling Pathways in Urothelial and Smooth Muscle Cells in the Presence of Succinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. imrpress.com [imrpress.com]
- 13. The Role of the Tamsulosin in the Medical Expulsion Therapy for Distal Ureteral Stones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cardiac Alpha1-Adrenergic Receptors: Novel Aspects of Expression, Signaling Mechanisms, Physiologic Function, and Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of Tamsulosin on Passage of Symptomatic Ureteral Stones: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of KUL-7211 and Isoproterenol Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological potency of KUL-7211 and isoproterenol, two prominent beta-adrenergic receptor agonists. The information presented herein is intended to assist researchers in making informed decisions for their drug development and research applications.
Executive Summary
Isoproterenol is a well-established non-selective beta-adrenergic agonist, exhibiting potent activity at β1, β2, and β3 adrenergic receptors. In contrast, this compound is a more recently developed agonist demonstrating significant selectivity for β2 and β3 adrenoceptors over the β1 subtype. This selectivity profile suggests this compound may offer a more targeted therapeutic effect with potentially fewer off-target effects, particularly those mediated by β1 receptor activation in the heart. While direct comparative data from identical assays are limited, available evidence from functional organ bath studies indicates that isoproterenol is more potent in inducing relaxation of the porcine ureter. However, this compound displays a favorable selectivity profile, which is a crucial consideration in drug development.
Quantitative Potency and Selectivity
The following table summarizes the available quantitative data on the potency and selectivity of this compound and isoproterenol. It is important to note that the data are derived from different experimental systems, and direct comparisons should be made with caution.
| Compound | Parameter | Value | Receptor Subtype(s) | Assay Type | Reference |
| This compound | pD2 | 5.86 ± 0.13 | β2 | Isolated Rabbit Ureter Relaxation | [1] |
| pD2 | 6.52 ± 0.16 | β3 | Isolated Canine Ureter Relaxation | [1] | |
| pD2 | 6.26 | Not specified | KCl-induced Contraction in Isolated Porcine Ureter | [2] | |
| pD2 | 6.60 | Not specified | KCl-induced Tonic Contraction in Isolated Canine Ureter | [3] | |
| pD2 | 6.80 | Not specified | Spontaneous Rhythmic Contractions in Isolated Canine Ureter | [3] | |
| pD2 | 6.95 | Not specified | Phenylephrine-induced Rhythmic Contractions in Isolated Canine Ureter | [3] | |
| pD2 | 7.05 | Not specified | PGF2α-induced Rhythmic Contractions in Isolated Canine Ureter | [3] | |
| Selectivity Ratio (β2/β1) | 56.3 | β1, β2 | Inhibition of spontaneous uterine contraction vs. increase in atrial rate in rat isolated organs | [1] | |
| Selectivity Ratio (β3/β1) | 242.2 | β1, β3 | Inhibition of colonic contraction vs. increase in atrial rate in rat isolated organs | [1] | |
| Isoproterenol | pD2 | 6.98 | Not specified | KCl-induced Contraction in Isolated Porcine Ureter | [2] |
| EC50 | ~50 nM | β2 | cAMP Accumulation in Human Lymphocytes | ||
| Ki | 0.66 µM | β1 | Radioligand Binding in Rat Kidney Tubular Cell Membrane | [4] | |
| Ki | Not specified | β2 | Not specified | ||
| Ki | Not specified | β3 | Not specified |
Signaling Pathways and Experimental Workflow
The activation of β2-adrenergic receptors by agonists like this compound and isoproterenol initiates a well-defined signaling cascade. The following diagrams illustrate this pathway and a typical experimental workflow for assessing compound potency.
References
- 1. Pharmacological profile of this compound, a selective beta-adrenoceptor agonist, in isolated ureteral smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ureteral selectivity of intravenous β-adrenoceptor agonists in pig model of acute ureteral obstruction: comparison of this compound, a selective β2/β3 agonist, with isoproterenol, terbutaline, and CL-316243 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The potency of this compound, a selective ureteral relaxant, in isolated canine ureter: comparison with various spasmolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. beta 1-Adrenergic receptors in kidney tubular cell membrane in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
KUL-7211 Outperforms Terbutaline in Reducing Intraureteral Pressure with Enhanced Ureteral Selectivity
For Immediate Release
Azumino-City, Nagano, Japan – A preclinical study in a porcine model of acute ureteral obstruction has demonstrated that KUL-7211, a selective β2/β3-adrenoceptor agonist, is more potent and exhibits greater ureteral selectivity in reducing intraureteral pressure compared to the selective β2-adrenoceptor agonist, terbutaline. These findings suggest this compound as a promising therapeutic agent for facilitating the passage of ureteral stones with a potentially better safety profile.
The research, conducted in anesthetized male miniature pigs with complete unilateral ureteral obstruction, revealed that intravenous administration of both this compound and terbutaline dose-dependently decreased the elevated intraureteral pressure. However, this compound achieved this effect with a significantly lower impact on mean blood pressure, indicating a more targeted action on the ureter.
Quantitative Analysis of Ureteral Relaxation and Hemodynamic Effects
The study quantified the ureteral selectivity of the compounds by calculating the ratio of the effective dose required to decrease mean blood pressure by 25% to the effective dose needed to reduce intraureteral pressure by 50%. A higher ratio signifies greater selectivity for the ureter over the cardiovascular system.
| Compound | pD2 value (Isolated Porcine Ureter) | Ureteral Selectivity Index (In Vivo Pig Model) |
| This compound | 6.26 | 1.5 |
| Terbutaline | 5.41 | 0.43 |
pD2 value represents the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect in vitro.
In isolated porcine ureter preparations, this compound also demonstrated a higher potency in attenuating KCl-induced contractions compared to terbutaline, with pD2 values of 6.26 and 5.41, respectively[1]. This in vitro result corroborates the in vivo findings, highlighting the superior ureteral relaxant properties of this compound.
Experimental Protocols
In Vivo Model: Acute Ureteral Obstruction in Anesthetized Pigs
Anesthetized male miniature pigs were used for this study. A complete obstruction of the left lower ureter was surgically induced by clipping the ureteropelvic junction. This procedure elevates intraureteral pressure, mimicking the condition of a ureteral stone obstruction. The intraureteral pressure was continuously monitored using a catheter connected to a pressure transducer. The mean blood pressure was also recorded to assess cardiovascular side effects. Both this compound and terbutaline were administered intravenously in a cumulative dose-dependent manner.
In Vitro Model: Isolated Porcine Ureter Organ Bath
Ureteral segments were isolated from male pigs and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with a 95% O2 and 5% CO2 gas mixture to maintain a physiological pH. The ureteral tissues were contracted with 80-mM KCl. The relaxant effects of cumulatively added this compound and terbutaline were then measured to determine their respective potencies.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the in vivo experimental protocol for assessing the effects of this compound and terbutaline on intraureteral pressure.
Signaling Pathways of Ureteral Relaxation
Both this compound and terbutaline induce ureteral smooth muscle relaxation by activating β-adrenergic receptors, which triggers a cascade of intracellular events. This compound's dual agonism at both β2 and β3 receptors may contribute to its enhanced potency and selectivity.
The activation of β2 and β3 adrenoceptors by their respective agonists leads to the stimulation of Gs protein, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which through a series of phosphorylation events, ultimately results in the relaxation of the ureteral smooth muscle. This relaxation is crucial for reducing intraureteral pressure and facilitating the passage of kidney stones.
Conclusion
The available experimental data strongly indicates that this compound is a more effective and selective ureteral relaxant than terbutaline. Its ability to potently reduce intraureteral pressure with minimal cardiovascular side effects makes it a compelling candidate for further investigation as a novel treatment for patients with urolithiasis. The dual agonism of this compound on both β2 and β3 adrenoceptors likely contributes to its superior pharmacological profile. Further clinical studies are warranted to confirm these promising preclinical findings in humans.
References
A Comparative Analysis of KUL-7211 and the Selective β3-Agonist CL-316243
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological profiles of KUL-7211 and CL-316243, focusing on their mechanisms of action, receptor selectivity, and known physiological effects. While both are agonists of the β-adrenergic receptor system, their distinct selectivity profiles lead to different primary areas of therapeutic investigation. This document summarizes the available experimental data, with a notable gap in the literature concerning the metabolic effects of this compound.
I. Overview and Receptor Selectivity
This compound is characterized as a dual β2- and β3-adrenoceptor agonist, with studies primarily focused on its potent relaxant effects on ureteral smooth muscle.[1][2][3] In contrast, CL-316243 is a highly selective β3-adrenoceptor agonist, extensively studied for its metabolic effects, including the stimulation of lipolysis and thermogenesis.
| Compound | Receptor Selectivity | Primary Investigated Therapeutic Area |
| This compound | β2/β3-Adrenoceptor Agonist[1][2][3] | Ureteral Relaxation[1][2][3] |
| CL-316243 | Selective β3-Adrenoceptor Agonist | Metabolic Disorders (Obesity, Diabetes) |
II. Comparative Efficacy
A direct comparison of the efficacy of this compound and CL-316243 is currently limited to their effects on ureteral smooth muscle. Data on the metabolic effects of this compound is not available in the public domain.
Ureteral Relaxation
A study comparing the potency of various β-adrenoceptor agonists on isolated porcine ureter revealed the following rank order of potency for attenuating KCl-induced contractions: Isoproterenol > This compound > Terbutaline = CL-316243 .[1]
| Compound | pD2 Value (KCl-induced contraction) |
| This compound | 6.26 |
| CL-316243 | 5.41 |
Higher pD2 values indicate greater potency.
III. Signaling Pathways
This compound Signaling Pathway
As a β2/β3-adrenoceptor agonist, this compound is presumed to activate the canonical Gs-protein coupled receptor pathway, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of protein kinase A (PKA). This pathway mediates smooth muscle relaxation.
CL-316243 Signaling Pathway
The selective β3-adrenoceptor agonist CL-316243 also signals through the Gs-protein/adenylate cyclase/cAMP/PKA pathway. In adipose and skeletal muscle tissue, this activation leads to metabolic changes. One key downstream effect is the activation of the AMPK/PGC-1α pathway, which is involved in mitochondrial biogenesis and fatty acid oxidation.
IV. Metabolic Effects of CL-316243
Extensive research has demonstrated the significant metabolic effects of CL-316243 in various animal models. These effects are summarized below.
| Metabolic Parameter | Effect of CL-316243 | Key Findings |
| Lipolysis | Stimulation | Increases the release of free fatty acids and glycerol from adipocytes. |
| Thermogenesis | Stimulation | Increases body temperature and energy expenditure, partly through the upregulation of uncoupling protein 1 (UCP1) in brown adipose tissue.[4] |
| Glucose Metabolism | Improved Glucose Homeostasis | Enhances insulin-stimulated glucose disposal, particularly in white and brown adipose tissue.[5] |
| Gene Expression | Upregulation of Fatty Acid Oxidation Genes | Restores the expression of genes involved in mitochondrial and peroxisomal fatty acid oxidation in diabetic mice. |
| Adipose Tissue Remodeling | "Browning" of White Adipose Tissue | Induces the appearance of multilocular, UCP1-positive adipocytes in white adipose tissue depots.[6] |
V. Experimental Protocols
Detailed methodologies for key experiments cited in the literature for CL-316243 are provided below.
Ex Vivo Lipolysis Assay
This protocol describes a method for assessing the lipolytic activity of CL-316243 on isolated adipose tissue.
Materials:
-
Krebs-Ringer Bicarbonate Hepes (KRBH) buffer, pH 7.4
-
Bovine Serum Albumin (BSA), fatty acid-free
-
CL-316243
-
Glycerol and/or Free Fatty Acid Assay Kits
-
24-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Prepare KRBH buffer containing 2% BSA.
-
Euthanize the animal and excise the desired adipose tissue depot (e.g., epididymal or inguinal white adipose tissue).
-
Wash the tissue in KRBH buffer and mince it into small fragments of approximately 50 mg.
-
Place one fragment into each well of a 24-well plate containing pre-warmed KRBH with BSA.
-
Add CL-316243 at various concentrations or the vehicle control to the wells.
-
Incubate the plate at 37°C in a 5% CO2 atmosphere for a defined period (e.g., 1-2 hours).
-
At the end of the incubation, collect the medium from each well.
-
Measure the concentration of glycerol and/or free fatty acids in the medium using commercially available assay kits.
-
Normalize the results to the weight of the tissue fragment or its total protein content.
In Vivo Thermogenesis Measurement
This protocol outlines a common method for measuring changes in body temperature in mice following the administration of CL-316243.
Materials:
-
Mice (e.g., C57BL/6J)
-
CL-316243
-
Vehicle (e.g., sterile saline)
-
Rectal thermometer probe for mice
Procedure:
-
Individually house the mice and allow them to acclimate to the experimental room and handling for several days.
-
On the day of the experiment, measure the baseline rectal temperature of each mouse.
-
Administer a single dose of CL-316243 or vehicle via the desired route (e.g., intraperitoneal injection).
-
Measure the rectal temperature at regular intervals (e.g., 30, 60, 90, and 120 minutes) post-injection.
-
Calculate the change in body temperature from baseline for each time point.
-
Compare the temperature changes between the CL-316243-treated group and the vehicle-treated group.
VI. Conclusion and Future Directions
CL-316243 is a well-characterized, potent, and selective β3-adrenoceptor agonist with significant effects on metabolism, making it a valuable tool for studying metabolic diseases. In contrast, this compound is a dual β2/β3-adrenoceptor agonist with demonstrated efficacy as a ureteral smooth muscle relaxant.
A significant knowledge gap exists regarding the potential metabolic effects of this compound. Given its β3-adrenoceptor activity, it is plausible that this compound may also influence lipolysis, thermogenesis, and glucose metabolism. Future studies are warranted to investigate these potential effects, which would allow for a more comprehensive comparison with selective β3-agonists like CL-316243 and could potentially broaden the therapeutic applications of this compound. Such research would be crucial in determining if the dual β2/β3 agonism of this compound offers any advantages or disadvantages in the context of metabolic regulation compared to the selective β3 agonism of CL-316243.
References
- 1. Ureteral selectivity of intravenous β-adrenoceptor agonists in pig model of acute ureteral obstruction: comparison of this compound, a selective β2/β3 agonist, with isoproterenol, terbutaline, and CL-316243 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological profile of this compound, a selective beta-adrenoceptor agonist, in isolated ureteral smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The potency of this compound, a selective ureteral relaxant, in isolated canine ureter: comparison with various spasmolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CL-316,243, a beta3-specific adrenoceptor agonist, enhances insulin-stimulated glucose disposal in nonobese rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
KUL-7211 vs. Prazosin: A Comparative Analysis of Ureteral Contraction Suppression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of KUL-7211 and prazosin in their capacity to suppress ureteral contractions, supported by experimental data. The information is intended to assist researchers and professionals in the fields of urology, pharmacology, and drug development in understanding the distinct mechanisms and efficacies of these two compounds.
Introduction
Ureteral contractility is a critical physiological process for urine transport from the kidneys to the bladder. However, excessive or spasmodic contractions can lead to significant clinical issues, including renal colic, obstruction, and complications in stone passage. Pharmacological intervention to modulate ureteral smooth muscle tone is therefore a key area of research. This guide focuses on two such interventions: this compound, a selective β2/β3-adrenoceptor agonist, and prazosin, a well-established α1-adrenoceptor antagonist.
Mechanism of Action
The divergent mechanisms of this compound and prazosin underpin their differing effects on ureteral smooth muscle.
This compound acts as an agonist at β2 and β3 adrenergic receptors. Stimulation of these Gs-protein coupled receptors leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), initiating a signaling cascade that results in the relaxation of smooth muscle. This is achieved through mechanisms such as the phosphorylation of myosin light chain kinase (reducing its affinity for the calcium-calmodulin complex) and the modulation of ion channels to decrease intracellular calcium concentration.
Prazosin , conversely, is an antagonist of α1-adrenergic receptors. These Gq-protein coupled receptors are typically activated by norepinephrine, leading to the activation of phospholipase C. This enzyme catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the sarcoplasmic reticulum, increasing intracellular calcium levels and causing smooth muscle contraction. By blocking these receptors, prazosin prevents this cascade, leading to smooth muscle relaxation.
Quantitative Comparison of Ureteral Relaxation
Experimental data from a study on isolated canine ureters provides a direct comparison of the potencies of this compound and prazosin in suppressing various types of ureteral contractions. The potency is expressed as the pD2 value, which is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. A higher pD2 value indicates greater potency.
| Contraction Type | This compound (pD2) | Prazosin (pD2) | Reference |
| KCl-induced tonic contraction | 6.60 | 4.54 | [1] |
| Phenylephrine-induced rhythmic contractions | 6.95 | 5.68 | [1] |
| Spontaneous rhythmic contractions | 6.80 | No significant effect at low concentrations; enhanced contractions at high concentrations | [1] |
| PGF2α-induced rhythmic contractions | 7.05 | Not Reported | [1] |
Table 1: Comparative potencies (pD2 values) of this compound and prazosin in suppressing various induced and spontaneous contractions in isolated canine ureter.[1]
The data clearly indicates that this compound is significantly more potent than prazosin in relaxing KCl- and phenylephrine-induced ureteral contractions.[1] Notably, prazosin showed a biphasic effect on spontaneous contractions, with high concentrations enhancing them, a phenomenon not observed with this compound.[1]
Signaling Pathway Diagrams
To visually represent the mechanisms of action, the following diagrams illustrate the signaling pathways affected by this compound and prazosin.
Experimental Protocols
The following section details a generalized experimental protocol for assessing the effects of pharmacological agents on isolated ureteral tissue, based on standard organ bath techniques.
Isolated Ureteral Strip Contraction Assay
1. Tissue Preparation:
-
Ureters are harvested from the animal model (e.g., canine, porcine, rodent) immediately after euthanasia, following institutionally approved animal care and use protocols.
-
The harvested ureters are placed in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).
-
Adherent connective and adipose tissues are carefully removed under a dissecting microscope.
-
The ureter is cut into longitudinal or spiral strips of appropriate dimensions (e.g., 2-3 mm wide and 10-15 mm long).
2. Experimental Apparatus Setup:
-
The ureteral strips are mounted in an organ bath chamber containing the physiological salt solution, maintained at 37°C and continuously aerated with a gas mixture (e.g., 95% O2, 5% CO2) to maintain physiological pH.
-
One end of the tissue strip is attached to a fixed hook at the bottom of the organ bath, and the other end is connected to an isometric force transducer.
-
The transducer is connected to a data acquisition system to record changes in tissue tension.
3. Experimental Procedure:
-
The mounted tissue strips are allowed to equilibrate for a period (e.g., 60-90 minutes) under a basal resting tension (e.g., 1.0 g). During this period, the bath solution is changed regularly.
-
To assess tissue viability and obtain a reference contraction, a high concentration of potassium chloride (e.g., 80 mM KCl) is added to the bath to induce depolarization and tonic contraction.
-
After washing out the KCl and allowing the tissue to return to baseline, a contractile agonist (e.g., phenylephrine for α1-adrenoceptor-mediated contraction) is added to induce rhythmic or tonic contractions.
-
Once a stable contraction is achieved, cumulative concentrations of the test compound (this compound or prazosin) are added to the organ bath to generate a concentration-response curve.
-
The relaxation induced by the test compound is measured as a percentage of the pre-contracted tension.
-
For spontaneous contractions, the effect of the test compound is evaluated on the frequency and amplitude of the spontaneous activity.
4. Data Analysis:
-
The concentration-response data are plotted, and pharmacological parameters such as the EC50 (the concentration of the drug that gives half-maximal response) are calculated.
-
The pD2 value is then determined from the EC50 value.
Conclusion
The experimental evidence strongly suggests that this compound is a more potent ureteral relaxant than prazosin for contractions mediated by membrane depolarization and α1-adrenergic stimulation.[1] This is consistent with their distinct mechanisms of action, with this compound directly promoting relaxation via the β-adrenergic pathway, while prazosin acts by inhibiting α1-adrenergic-mediated contraction. For researchers and drug developers, this compound represents a promising candidate for conditions requiring potent ureteral relaxation, such as in the medical expulsive therapy for ureteral stones. Prazosin's role in ureteral relaxation is less pronounced and may be complicated by its potential to enhance spontaneous contractions at higher concentrations.[1] Further investigation into the subtype selectivity and in vivo efficacy of these compounds is warranted to fully elucidate their therapeutic potential.
References
A Comparative Analysis of KUL-7211 and Verapamil on Ureteral Motility: A Guide for Researchers
This guide provides a detailed comparative analysis of the pharmacological effects of KUL-7211 and verapamil on ureteral motility, intended for researchers, scientists, and professionals in drug development. The content is based on available experimental data, focusing on quantitative comparisons, detailed methodologies, and the underlying signaling pathways.
Introduction
Ureteral motility, characterized by peristaltic waves, is essential for the transport of urine from the kidneys to the bladder. Dysregulation of this process can lead to conditions such as ureteral colic and obstruction, often associated with urolithiasis. Pharmacological agents that can modulate ureteral smooth muscle contractility are of significant interest for therapeutic interventions. This guide compares two such agents: this compound, a selective β2/β3-adrenoceptor agonist, and verapamil, a well-established L-type calcium channel blocker. By examining their mechanisms of action, potency, and effects on ureteral contractions, this document aims to provide a comprehensive resource for understanding their potential therapeutic applications.
Mechanisms of Action
This compound: As a β2/β3-adrenoceptor agonist, this compound induces relaxation of the ureteral smooth muscle.[1][2] Upon binding to β2 and β3 adrenergic receptors on the surface of ureteral smooth muscle cells, it activates a Gs-protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[3] Elevated cAMP levels activate Protein Kinase A (PKA), which is believed to mediate smooth muscle relaxation through multiple downstream mechanisms, including the phosphorylation of ion channels and proteins involved in the contractile machinery.[4] Specifically, this can lead to the opening of potassium channels, causing hyperpolarization and reduced excitability of the muscle cells, and a decrease in intracellular calcium levels.[3]
Verapamil: Verapamil is a calcium channel blocker that inhibits the influx of extracellular calcium ions through L-type voltage-gated calcium channels in the membrane of smooth muscle cells.[5] The influx of calcium is a critical step in the initiation and maintenance of smooth muscle contraction.[6][7] By blocking these channels, verapamil reduces the intracellular calcium concentration available to bind with calmodulin.[5] The calcium-calmodulin complex is necessary for the activation of myosin light chain kinase (MLCK), the enzyme responsible for phosphorylating myosin and enabling the cross-bridge cycling that results in muscle contraction.[5][8] Therefore, by inhibiting calcium influx, verapamil directly attenuates the contractile force of the ureteral smooth muscle.
Quantitative Comparison of Potency
The relaxing effects of this compound and verapamil on isolated canine ureteral smooth muscle have been quantitatively compared using the pD2 value, which represents the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal response. A higher pD2 value indicates greater potency.
| Type of Contraction | This compound (pD2) | Verapamil (pD2) | Reference |
| Spontaneous Rhythmic Contractions | 6.80 | 6.12 | [1] |
| KCl-induced Tonic Contraction | 6.60 | 5.70 | [1] |
| Phenylephrine-induced Rhythmic Contractions | 6.95 | 5.64 | [1] |
| Prostaglandin F2α-induced Rhythmic Contractions | 7.05 | 6.70 | [1] |
These data indicate that this compound is consistently more potent than verapamil in relaxing isolated canine ureter preparations under various contractile conditions.[1]
Effects on Ureteral Peristalsis
While direct comparative studies quantifying the effects of both drugs on the frequency and amplitude of ureteral peristalsis are limited, existing data provide some insights.
| Drug | Effect on Peristalsis Frequency | Effect on Peristalsis Amplitude | References |
| This compound | Likely reduces frequency as part of its overall relaxant effect. | Likely reduces amplitude as part of its overall relaxant effect. | [1] |
| Verapamil | Decreased significantly in in vivo pig models. | Reduced in in vitro guinea pig ureter models. | [9][10] |
Experimental Protocols
The following is a synthesized, step-by-step protocol for an in vitro organ bath experiment to assess the effects of pharmacological agents on ureteral smooth muscle contractility, based on established methodologies.[11][12][13][14][15]
In Vitro Ureteral Smooth Muscle Contractility Assay
1. Tissue Preparation:
- Euthanize the experimental animal (e.g., male dog, guinea pig, or rabbit) in accordance with institutional animal care and use committee guidelines.
- Immediately excise the ureters and place them in cold (4°C), oxygenated Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).
- Carefully remove adherent connective and fatty tissues under a dissecting microscope.
- Cut the ureter into rings or spiral strips of appropriate dimensions (e.g., 2-3 mm wide and 10-15 mm long).
2. Organ Bath Setup:
- Suspend the prepared ureteral tissue strips in individual organ baths (e.g., 10-20 mL capacity) filled with Krebs-Henseleit solution.
- Maintain the bath temperature at 37°C and continuously bubble with a gas mixture of 95% O2 and 5% CO2 to maintain a physiological pH.
- Attach one end of the tissue strip to a fixed hook at the bottom of the organ bath and the other end to an isometric force transducer connected to a data acquisition system.
3. Equilibration and Viability Check:
- Allow the tissues to equilibrate for at least 60-90 minutes under a resting tension of approximately 1.0 g.
- During equilibration, replace the bath solution every 15-20 minutes.
- After equilibration, induce a reference contraction by adding a high concentration of potassium chloride (e.g., 80 mM KCl) to the bath to confirm tissue viability.
- Wash the tissues with fresh Krebs-Henseleit solution and allow them to return to baseline tension.
4. Experimental Procedure:
- For Spontaneous Contractions: Record the spontaneous rhythmic contractions of the ureteral strips for a stable baseline period.
- For Induced Contractions: Induce sustained or rhythmic contractions using a specific agonist (e.g., phenylephrine, prostaglandin F2α).
- Drug Administration: Once a stable baseline of spontaneous or induced contractions is achieved, add this compound or verapamil to the organ bath in a cumulative, concentration-dependent manner.
- Allow the tissue to stabilize at each concentration until a steady-state response is observed before adding the next concentration.
5. Data Analysis:
- Measure the amplitude and frequency of the ureteral contractions before and after the addition of the test compounds.
- Express the relaxation response as a percentage of the pre-drug contraction amplitude.
- Construct concentration-response curves and calculate the pD2 values for each compound.
Signaling Pathways and Visualizations
The distinct mechanisms of action of this compound and verapamil are rooted in their engagement with different signaling pathways that regulate smooth muscle contraction and relaxation.
This compound Signaling Pathway
This compound, as a β2/β3-adrenoceptor agonist, initiates a signaling cascade that leads to smooth muscle relaxation.
Caption: this compound-mediated ureteral smooth muscle relaxation pathway.
Verapamil Signaling Pathway
Verapamil's inhibitory effect on ureteral contraction is achieved by blocking the influx of calcium, a critical trigger for the contractile machinery.
Caption: Verapamil's inhibitory effect on ureteral smooth muscle contraction.
Conclusion
The experimental data clearly demonstrate that both this compound and verapamil are effective in relaxing ureteral smooth muscle, albeit through distinct molecular mechanisms. This compound, a β2/β3-adrenoceptor agonist, exhibits greater potency in inhibiting various forms of ureteral contractions compared to verapamil, an L-type calcium channel blocker. This suggests that targeting the β-adrenergic signaling pathway may be a more potent approach for inducing ureteral relaxation. Further in vivo studies and clinical trials are warranted to fully elucidate the therapeutic potential of this compound in the management of ureteral colic and to facilitate the passage of ureteral stones, and to compare its efficacy and side-effect profile with established therapies like verapamil. This guide provides a foundational understanding for researchers pursuing these investigations.
References
- 1. The potency of this compound, a selective ureteral relaxant, in isolated canine ureter: comparison with various spasmolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of α- and β-adrenergic signaling in phenotypic targeting: significance in benign and malignant urologic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kjpp.net [kjpp.net]
- 4. β-Adrenergic relaxation of mouse urinary bladder smooth muscle in the absence of large-conductance Ca2+-activated K+ channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling through Myosin Light Chain Kinase in Smooth Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcium Signaling in Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Myosin light chain kinase activation and calcium sensitization in smooth muscle in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure and function of smooth muscle myosin light chain kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. The effect of nifedipine and verapamil on KC1-induced rhythmic contractions of guinea pig ureter in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. radnoti.com [radnoti.com]
- 12. reprocell.com [reprocell.com]
- 13. Organ bath - Wikipedia [en.wikipedia.org]
- 14. Laboratory practical to study the differential innervation pathways of urinary tract smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
A Comparative Guide: KUL-7211 vs. Papaverine for Ureteral Spasm Inhibition
For Researchers, Scientists, and Drug Development Professionals
Ureteral spasms, often associated with conditions like urolithiasis (kidney stones), can cause significant pain and impede the passage of stones. The development of effective spasmolytic agents is therefore a key area of research in urology. This guide provides an objective comparison of two such agents: KUL-7211, a selective β2/β3-adrenoceptor agonist, and papaverine, a non-selective phosphodiesterase inhibitor. This comparison is based on their mechanisms of action, experimental efficacy, and the protocols used in key studies.
Mechanism of Action
The divergent mechanisms of this compound and papaverine underpin their different pharmacological profiles.
This compound acts as a selective agonist for β2 and β3 adrenergic receptors, which are known to mediate smooth muscle relaxation in the human ureter.[1] Activation of these G-protein coupled receptors leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). This increase in cAMP initiates a signaling cascade that results in the relaxation of the ureteral smooth muscle.
Papaverine exhibits a broader, non-selective mechanism of action. It inhibits various phosphodiesterase (PDE) enzymes, which are responsible for the breakdown of both cAMP and cyclic guanosine monophosphate (cGMP).[2] By inhibiting PDEs, papaverine leads to an accumulation of both cAMP and cGMP, promoting smooth muscle relaxation.[2] Additionally, papaverine is understood to have a direct effect on smooth muscle by blocking calcium channels, which further contributes to its spasmolytic effect by reducing the intracellular calcium available for muscle contraction.[2][3][4]
Signaling Pathways
The distinct signaling pathways for this compound and papaverine leading to ureteral smooth muscle relaxation are illustrated below.
Quantitative Comparison of Efficacy
Direct comparative studies on human ureteral tissue are limited. However, a key study on isolated canine ureter provides a quantitative comparison of the potency of this compound and papaverine in inhibiting various types of induced contractions. The potency is expressed as the pD2 value, which is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. A higher pD2 value indicates greater potency.
| Contraction Type | Agonist/Inducer | This compound (pD2 value) | Papaverine (pD2 value) | Animal Model | Reference |
| Tonic Contraction | KCl (80 mM) | 6.60 | 4.88 | Canine | [5] |
| Spontaneous Rhythmic | - | 6.80 | 5.05 | Canine | [5] |
| Phenylephrine-induced | Phenylephrine (1x10⁻⁵ M) | 6.95 | 5.03 | Canine | [5] |
| PGF2α-induced | Prostaglandin F2α (1x10⁻⁶ M) | 7.05 | 5.27 | Canine | [5] |
In a separate study on isolated human ureter pre-contracted with KCl (40 mM), papaverine (10⁻⁵ M) produced a mean relaxation of 28.96%.
Experimental Protocols
The following are summaries of the experimental methodologies employed in the key comparative studies.
Isolated Canine Ureter Study[5]
-
Tissue Preparation: Ureters were isolated from male beagle dogs and cut into spiral strips (approximately 2 mm wide and 15 mm long).
-
Experimental Setup: The strips were mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O₂ and 5% CO₂. The tension of the strips was recorded isometrically.
-
Induction of Contraction:
-
Tonic Contraction: Induced by 80 mM KCl.
-
Spontaneous Rhythmic Contractions: Observed after a stabilization period.
-
Phenylephrine-induced Rhythmic Contractions: Induced by 1x10⁻⁵ M phenylephrine.
-
PGF2α-induced Rhythmic Contractions: Induced by 1x10⁻⁶ M PGF2α.
-
-
Drug Administration: this compound and papaverine were added cumulatively to the organ baths to obtain concentration-response curves.
-
Data Analysis: The pD2 values were calculated from the concentration-response curves.
Isolated Human Ureter Study
-
Tissue Preparation: Human ureter segments were obtained from patients undergoing nephrectomy. The segments were cut into rings (2-3 mm in width).
-
Experimental Setup: The ureteral rings were mounted in an organ bath containing Krebs solution at 37°C and gassed with 95% O₂ and 5% CO₂. Isometric tension was recorded.
-
Induction of Contraction: Tissues were pre-contracted with 40 mM KCl.
-
Drug Administration: Papaverine (10⁻⁵ M) was added to the bath after the KCl-induced contraction reached a plateau.
-
Data Analysis: The percentage of relaxation was calculated relative to the pre-contracted tension.
Summary and Conclusion
Based on the available in vitro data, this compound demonstrates significantly higher potency than papaverine in inhibiting ureteral smooth muscle contractions in a canine model. This holds true for tonic contractions, spontaneous rhythmic contractions, and contractions induced by specific spasmogens. The selective action of this compound on β2/β3-adrenoceptors, which are key mediators of ureteral relaxation, likely contributes to its high potency. In contrast, papaverine's broader mechanism of action as a non-selective PDE inhibitor and calcium channel blocker results in a lower potency in this context.
While direct comparative data in human ureters is lacking, the potent and selective relaxation of isolated human ureteral tissue by this compound has been noted.[1] Papaverine has been shown to induce relaxation in human ureteral tissue, but the available data does not allow for a direct potency comparison with this compound in this species.
For drug development professionals, this compound represents a more targeted and potent approach to inhibiting ureteral spasm compared to the broader-acting papaverine. Further studies, particularly direct comparative trials on human ureteral tissue, would be invaluable to definitively establish the relative efficacy of these two compounds for clinical applications.
References
- 1. Pharmacological profile of this compound, a selective beta-adrenoceptor agonist, in isolated ureteral smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Papaverine Hydrochloride? [synapse.patsnap.com]
- 3. Effects of papaverine on human isolated bladder muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition by papaverine of calcium movements and tension in the smooth muscles of rat vas deferens and urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The potency of this compound, a selective ureteral relaxant, in isolated canine ureter: comparison with various spasmolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Modulation of KUL-7211 Induced β2-Adrenergic Effects by the Selective Antagonist ICI-118,551
This guide provides a comprehensive comparison of the pharmacological effects of KUL-7211, a selective β2/β3-adrenoceptor agonist, and the antagonizing action of ICI-118,551, a potent and highly selective β2-adrenoceptor antagonist. The data presented is intended for researchers, scientists, and professionals in drug development to facilitate further investigation and understanding of these compounds.
Introduction
This compound is recognized for its potent relaxant effects on smooth muscle, particularly in the ureter, making it a promising candidate for the treatment of conditions like urolithiasis by promoting stone passage and relieving ureteral colic.[1][2][3] Its mechanism of action involves the stimulation of both β2- and β3-adrenergic receptors.[1] Conversely, ICI-118,551 is a well-characterized tool compound in pharmacology, valued for its high selectivity in blocking β2-adrenoceptors.[4][5][6] This selectivity allows for the precise investigation of β2-adrenoceptor-mediated physiological and pathological processes. The interaction between these two compounds provides a clear model for studying β2-adrenoceptor pharmacology.
Data Presentation
The following tables summarize the quantitative data on the potency of this compound and the antagonistic effect of ICI-118,551 from in vitro studies.
Table 1: Potency of this compound in Isolated Ureteral Preparations
| Preparation | Parameter | Value | Reference |
| Rabbit Ureter (KCl-induced contraction) | pD2 | 5.86 ± 0.13 | [1] |
| Canine Ureter (KCl-induced contraction) | pD2 | 6.52 ± 0.16 | [1] |
| Canine Ureter (spontaneous rhythmic contraction) | pD2 | 6.83 ± 0.20 | [1] |
| Canine Ureter (KCl-induced tonic contraction) | pD2 | 6.60 | [2] |
| Canine Ureter (spontaneous rhythmic contractions) | pD2 | 6.80 | [2] |
| Canine Ureter (phenylephrine-induced contractions) | pD2 | 6.95 | [2] |
| Canine Ureter (PGF2α-induced contractions) | pD2 | 7.05 | [2] |
pD2 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal response.
Table 2: Antagonistic Effect of ICI-118,551 on this compound-Induced Relaxation
| Preparation | Agonist | Antagonist | Parameter | Value | Reference |
| Rabbit Ureter | This compound | ICI-118,551 | pKB | 8.91 ± 0.24 | [1] |
pKB is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response.
Signaling Pathways
The interaction between this compound and ICI-118,551 is centered on the β2-adrenergic receptor signaling pathway. This compound activates this pathway, leading to smooth muscle relaxation, while ICI-118,551 blocks it.
In some systems, ICI-118,551 has been shown to act as an inverse agonist, reducing the basal activity of constitutively active β2-adrenoceptors.[5][7][8] Furthermore, in certain tissues, β2-adrenoceptor signaling can couple to Gi/o proteins, leading to nitric oxide (NO) production and vasodilation, a pathway that is also blocked by ICI-118,551.[5][9]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and ICI-118,551.
Isolated Ureteral Smooth Muscle Contraction Assay
This protocol is based on the methodology used to assess the relaxant effects of this compound and its antagonism by ICI-118,551.[1]
1. Tissue Preparation:
-
Male Japanese white rabbits or beagle dogs are euthanized.
-
The ureters are excised and placed in cold, oxygenated Krebs-Henseleit solution.
-
The surrounding connective tissue is removed, and the ureter is cut into spiral strips.
2. Experimental Setup:
-
The ureteral strips are mounted in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.
-
One end of the strip is fixed, and the other is connected to an isometric force transducer.
-
The preparations are equilibrated under a resting tension of 1.0 g for at least 60 minutes.
3. Induction of Contraction:
-
A stable tonic contraction is induced by adding 80 mM KCl to the organ bath.
4. Drug Application:
-
Agonist (this compound): Once the KCl-induced contraction is stable, this compound is added cumulatively to the organ bath to obtain a concentration-response curve for its relaxant effect.
-
Antagonist (ICI-118,551): To determine the antagonistic effect, preparations are pre-incubated with ICI-118,551 for 30 minutes before the addition of KCl. A cumulative concentration-response curve for this compound is then generated in the presence of the antagonist.
5. Data Analysis:
-
The relaxant responses are expressed as a percentage of the maximal relaxation induced by papaverine.
-
The pD2 and pKB values are calculated using Schild plot analysis.
Comparison with Alternatives
This compound has been compared to other spasmolytic agents for its ureteral-relaxing potency. In isolated canine ureter, this compound was found to be the most potent relaxant against KCl-induced tonic contractions and spontaneous rhythmic contractions when compared to tamsulosin (an α1A/1D-adrenoceptor antagonist), prazosin (an α1-adrenoceptor antagonist), verapamil (a Ca2+-channel blocker), and papaverine (a phosphodiesterase inhibitor).[2]
Table 3: Comparative Potency (pD2) of this compound and Other Spasmolytics in Isolated Canine Ureter
| Compound | KCl-induced Tonic Contraction | Spontaneous Rhythmic Contraction | Reference |
| This compound | 6.60 | 6.80 | [2] |
| Tamsulosin | 5.90 | - | [2] |
| Verapamil | 5.70 | 6.12 | [2] |
| Papaverine | 4.88 | 5.05 | [2] |
| Prazosin | 4.54 | - | [2] |
Higher pD2 values indicate greater potency.
Conclusion
The available data clearly demonstrates that this compound is a potent β2/β3-adrenoceptor agonist with significant smooth muscle relaxant properties, particularly in the ureter. The effects mediated by the β2-adrenoceptor component of this compound's action are effectively and potently antagonized by the selective β2-adrenoceptor antagonist, ICI-118,551. This interaction provides a valuable model for studying β2-adrenoceptor pharmacology and highlights the potential of selective β-adrenoceptor modulation for therapeutic purposes. The provided experimental protocols offer a foundation for further research in this area.
References
- 1. Pharmacological profile of this compound, a selective beta-adrenoceptor agonist, in isolated ureteral smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The potency of this compound, a selective ureteral relaxant, in isolated canine ureter: comparison with various spasmolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ureteral selectivity of intravenous β-adrenoceptor agonists in pig model of acute ureteral obstruction: comparison of this compound, a selective β2/β3 agonist, with isoproterenol, terbutaline, and CL-316243 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ICI-118,551 - Wikipedia [en.wikipedia.org]
- 5. ahajournals.org [ahajournals.org]
- 6. The pharmacology of a beta 2-selective adrenoceptor antagonist (ICI 118,551) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Non-competitive antagonism of β2-agonist-mediated cyclic AMP accumulation by ICI 118551 in BC3H1 cells endogenously expressing constitutively active β2-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non-competitive antagonism of beta(2)-agonist-mediated cyclic AMP accumulation by ICI 118551 in BC3H1 cells endogenously expressing constitutively active beta(2)-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. beta(2)-adrenoceptor antagonist ICI 118,551 decreases pulmonary vascular tone in mice via a G(i/o) protein/nitric oxide-coupled pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Bupranolol as a Non-Selective Antagonist for KUL-7211 Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bupranolol with other non-selective beta-blockers for use in studies involving KUL-7211, a selective β2/β3-adrenoceptor agonist. The selection of an appropriate antagonist is critical for elucidating the specific signaling pathways and physiological effects mediated by this compound. This document presents supporting experimental data, detailed experimental protocols, and visualizations to aid in the selection of the most suitable antagonist for your research needs.
Introduction to Bupranolol and this compound
Bupranolol is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both β1 and β2 receptors, and has also been shown to antagonize β3 receptors.[1][2] Its potency is comparable to that of propranolol, and it lacks intrinsic sympathomimetic activity (ISA) while possessing strong membrane-stabilizing properties.[1]
This compound is a novel and selective β2/β3-adrenoceptor agonist. Its activity at these specific receptor subtypes makes it a valuable tool for investigating the physiological roles of β2 and β3 adrenoceptors, particularly in smooth muscle relaxation and metabolic processes.
The use of a non-selective antagonist like bupranolol in conjunction with this compound allows researchers to dissect the contribution of β-adrenergic signaling to the observed effects of this compound. For instance, bupranolol has been successfully used to antagonize the relaxant effects of this compound in canine ureteral smooth muscle, a response mediated by β3-adrenoceptors.
Comparative Performance of Bupranolol and Alternatives
The choice of a non-selective β-blocker for in vitro or in vivo studies with this compound should be guided by its affinity for the target receptors (β2 and β3), its selectivity profile, and other pharmacological properties. This section provides a comparative analysis of bupranolol and other commonly used non-selective beta-blockers.
Quantitative Data Summary
The following tables summarize the binding affinities (Ki) and antagonist potencies (pA2 or pKB) of bupranolol and alternative non-selective beta-blockers for β1, β2, and β3 adrenergic receptors. A higher pA2/pKB value and a lower Ki value indicate greater potency and affinity, respectively.
Table 1: Antagonist Potency (pA2/pKB values) at β-Adrenergic Receptors
| Antagonist | β1-Adrenoceptor (pA2/pKB) | β2-Adrenoceptor (pA2/pKB) | β3-Adrenoceptor (pA2/pKB) | Reference(s) |
| Bupranolol | ~9.0 | ~9.0 | 5.77 - 5.97 | [2][3] |
| Propranolol | 8.32 - 8.88 | 8.43 - 8.88 | ~5.8 | [2][3][4] |
| Nadolol | - | - | - | [5][6] |
| Timolol | 9.43 | 10.10 | - | [7] |
| Pindolol | - | - | - | [8][9] |
| Carvedilol | 9.02 | 10.13 | - | [10] |
| Labetalol | - | - | - | [11][12] |
Table 2: Binding Affinity (Ki, nM) at β-Adrenergic Receptors
| Antagonist | β1-Adrenoceptor (Ki, nM) | β2-Adrenoceptor (Ki, nM) | β3-Adrenoceptor (Ki, nM) | Reference(s) |
| Bupranolol | 6 - 15 | 6 - 15 | - | [13] |
| Propranolol | 6.9 | - | - | [4] |
| Timolol | 1.97 | 2.0 | - | [14] |
Signaling Pathways and Experimental Workflows
Beta-Adrenergic Receptor Signaling Pathway
Activation of β2 and β3 adrenoceptors by an agonist like this compound initiates a downstream signaling cascade, primarily through the Gs protein pathway. This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to the final physiological response, such as smooth muscle relaxation. A non-selective antagonist like bupranolol competitively binds to these receptors, preventing the agonist from initiating this cascade.
Experimental Workflow: Functional Antagonism Assay
This workflow outlines the key steps in determining the antagonist potency (pA2 value) of a compound like bupranolol against a this compound-induced response in an isolated tissue preparation.
Experimental Protocols
Radioligand Binding Assay for Determining Binding Affinity (Ki)
This protocol is designed to determine the binding affinity (Ki) of bupranolol and other non-selective β-blockers for β-adrenergic receptors expressed in a cell line or tissue homogenate.
Materials:
-
Cell membranes or tissue homogenates expressing β-adrenergic receptors.
-
Radioligand (e.g., [³H]-CGP12177, a non-selective β-antagonist).
-
Unlabeled bupranolol and other test antagonists.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
96-well microplates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Prepare cell or tissue homogenates containing the β-adrenergic receptors of interest according to standard laboratory protocols. Determine the protein concentration of the membrane preparation.[15]
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Radioligand and membrane preparation.
-
Non-specific Binding: Radioligand, membrane preparation, and a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol) to saturate all specific binding sites.[16]
-
Competition Binding: Radioligand, membrane preparation, and varying concentrations of the test antagonist (e.g., bupranolol).
-
-
Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[15]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[15]
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For competition binding, plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]
-
Functional Antagonism Assay for Determining Antagonist Potency (pA2)
This protocol is used to determine the potency of bupranolol and other non-selective β-blockers in antagonizing the functional response induced by this compound in an isolated tissue preparation (e.g., ureter smooth muscle).
Materials:
-
Isolated tissue preparation (e.g., strips of ureter).
-
Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Force transducer and data acquisition system.
-
This compound stock solution.
-
Bupranolol and other test antagonist stock solutions.
Procedure:
-
Tissue Preparation and Mounting: Dissect the desired tissue and mount it in the organ baths under a resting tension. Allow the tissue to equilibrate for a period (e.g., 60-90 minutes), with periodic washing.
-
Control Agonist Response: Generate a cumulative concentration-response curve for this compound by adding increasing concentrations of the agonist to the organ bath and recording the relaxant response.
-
Antagonist Incubation: Wash the tissue thoroughly to remove the agonist. Then, incubate the tissue with a known concentration of the antagonist (e.g., bupranolol) for a predetermined period (e.g., 30-60 minutes) to allow for equilibrium.
-
Re-challenge with Agonist: In the continued presence of the antagonist, repeat the cumulative concentration-response curve for this compound.
-
Repeat with Different Antagonist Concentrations: Repeat steps 3 and 4 with at least two other concentrations of the same antagonist.
-
Data Analysis:
-
Plot the concentration-response curves for this compound in the absence and presence of different concentrations of the antagonist.
-
Determine the dose ratio for each antagonist concentration (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in the absence of the antagonist).
-
Construct a Schild plot by plotting the log (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.
-
The pA2 value is the intercept of the Schild regression line with the x-axis. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.
-
Conclusion
Bupranolol serves as an effective non-selective antagonist for investigating the β-adrenergic effects of this compound, particularly those mediated by β3-adrenoceptors. Its potency is comparable to propranolol, and it offers a reliable tool for in vitro and in vivo studies. The choice between bupranolol and other non-selective beta-blockers such as propranolol, nadolol, or timolol will depend on the specific requirements of the study, including the desired receptor selectivity profile and other pharmacokinetic and pharmacodynamic properties. The data and protocols provided in this guide are intended to assist researchers in making an informed decision for their experimental design.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. beta-adrenergic antagonist propranolol: Topics by Science.gov [science.gov]
- 3. The beta2- and beta3-adrenoceptor-mediated relaxation induced by isoprenaline and salbutamol in guinea pig taenia caecum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the apparent irreversible beta-adrenoceptor antagonist Ro 03-7894 with propranolol in cardiac ventricular muscle by pharmacological and radioligand binding techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Nadolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pindolol--a new beta-adrenergic blocking agent with intrinsic sympathomimetic activity in the management of mild and moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pindolol--a beta-adrenoceptor blocking drug with partial agonist activity: clinical pharmacological considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cardiac adrenergic receptor effects of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. labeling.pfizer.com [labeling.pfizer.com]
- 12. Labetalol: an alpha- and beta-adrenoceptor blocking drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Transdermal delivery of bupranolol: pharmacodynamics and beta-adrenoceptor occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Hematoxylin 7211: A Guide for Laboratory Professionals
Important Notice: The identifier "KUL-7211" has been associated with both a hematoxylin stain product and a beta-2/beta-3 adrenoceptor agonist. This guide provides disposal procedures for the Epredia™ Signature Series™ Hematoxylin 7211 staining reagent. It is crucial to verify the specific chemical identity of the substance you are handling before proceeding with any disposal protocol.
This document provides essential safety and logistical information for the proper disposal of Hematoxylin 7211, a commonly used staining reagent in laboratory settings. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
Chemical and Physical Properties
A summary of the key physical and chemical properties of Hematoxylin 7211 is provided below. This information is essential for a comprehensive understanding of the substance's characteristics for safe handling and disposal.
| Property | Value |
| pH | 2.30 - 2.60 |
| Boiling Point | 98.3 °C |
| Flash Point | > 93.28 °C |
| Vapor Pressure | 32 mmHg |
| Vapor Density | 1.1 |
| Relative Density | 1.052 @ 21°C |
| Solubility | Soluble in water |
Disposal Procedures
The proper disposal of Hematoxylin 7211 should be conducted in accordance with institutional guidelines and local regulations. The following is a general procedural workflow for the safe disposal of this reagent.
Caption: A workflow diagram illustrating the key steps for the safe disposal of Hematoxylin 7211.
Experimental Protocols
While specific experimental protocols involving Hematoxylin 7211 are varied, the disposal portion of any such protocol should align with the steps outlined above. Key considerations include:
-
Waste Segregation: Do not mix Hematoxylin 7211 waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Container Labeling: All waste containers must be clearly labeled with the contents ("Hazardous Waste: Hematoxylin 7211"), the date of accumulation, and any associated hazards.
-
Spill Management: In the event of a spill, soak up the material with an inert absorbent and place it in a suitable, closed container for disposal.[1] Ensure adequate ventilation.[1][2] Do not allow the product to enter drains.
Safety and Handling
Always handle Hematoxylin 7211 in accordance with good industrial hygiene and safety practices.[2] This includes using personal protective equipment (PPE) such as gloves, eye protection, and a lab coat to prevent skin and eye irritation.[1] If the substance is inhaled, move to fresh air.[1] In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes.[2] For skin contact, wash off with soap and plenty of water.
This guidance is intended to supplement, not replace, the specific protocols and regulations established by your institution and local authorities. Always consult your organization's EHS department for detailed instructions on chemical waste disposal.
References
Essential Safety and Operational Guide for Handling K-7211
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling KUL-7211, a selective β2/β3-adrenoceptor agonist. It includes operational procedures, disposal considerations, and detailed experimental protocols to ensure laboratory safety and proper handling of this potent research compound.
Immediate Safety and Handling
As a specific Safety Data Sheet (SDS) for this compound is not publicly available, a precautionary approach is mandatory. The following guidelines are based on the known pharmacology of β-adrenergic agonists and general best practices for handling potent research compounds.
Personal Protective Equipment (PPE)
Given that this compound is a potent β-adrenergic agonist, systemic exposure could lead to cardiovascular effects such as tachycardia and palpitations. Therefore, stringent measures must be taken to avoid direct contact, inhalation, and ingestion.
| Operation | Required PPE | Rationale |
| Weighing and Aliquoting (Dry Powder) | - Double Nitrile Gloves- Disposable Gown- Chemical Splash Goggles and Face Shield- NIOSH-approved Respirator (e.g., N95) | To prevent inhalation of fine particles and protect against skin and eye contact. |
| Solution Preparation and Handling | - Nitrile Gloves- Laboratory Coat- Chemical Splash Goggles | To protect against splashes of the compound in solution. |
| General Laboratory Use | - Nitrile Gloves- Laboratory Coat- Safety Glasses with Side Shields | Standard protection for handling dilute solutions. |
Handling Procedures
-
Engineering Controls : All work with solid this compound and concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation risk.
-
Decontamination : Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol) followed by a cleaning agent.
-
Spill Management : In case of a spill, evacuate the area and prevent the spread of the material. For small spills of a solution, absorb with an inert material and place in a sealed container for disposal. For larger spills or spills of dry powder, follow institutional emergency procedures.
Storage and Disposal
-
Storage : Store this compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. For long-term storage, refer to the supplier's recommendations, which may include refrigeration or freezing.
-
Disposal : Dispose of all waste containing this compound (including contaminated PPE, solutions, and absorbent materials) as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Experimental Protocols
The primary application of this compound in the cited literature is the study of its relaxant effects on ureteral smooth muscle in isolated organ bath preparations.
Isolated Ureter Smooth Muscle Relaxation Assay
This protocol outlines the methodology to assess the potency of this compound in relaxing pre-contracted isolated ureter tissue.
Materials:
-
This compound
-
Krebs-Ringer Bicarbonate (KRB) solution
-
Potassium Chloride (KCl)
-
Inducing agents (e.g., Phenylephrine, Prostaglandin F2α)
-
Isolated ureter tissue from a suitable animal model (e.g., canine, porcine)
-
Organ bath system with force transducers
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation :
-
Euthanize the animal according to institutionally approved protocols.
-
Carefully dissect the ureters and place them in cold KRB solution.
-
Clean the ureters of adhering connective tissue and cut them into rings or spiral strips of appropriate size.
-
Suspend the tissue preparations in organ baths containing KRB solution maintained at 37°C and continuously bubbled with carbogen gas.
-
-
Equilibration :
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1.0 g).
-
During equilibration, wash the tissues with fresh KRB solution every 15-20 minutes.
-
-
Contraction Induction :
-
Induce a stable tonic contraction by adding a high concentration of KCl (e.g., 80 mM) to the organ bath.
-
Alternatively, induce rhythmic contractions with agents like phenylephrine (e.g., 1x10⁻⁵ M) or PGF2α (e.g., 1x10⁻⁶ M).[1]
-
-
Cumulative Concentration-Response Curve Generation :
-
Once a stable contraction is achieved, add this compound to the organ bath in a cumulative manner, increasing the concentration stepwise (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
-
Allow the tissue to reach a steady-state response at each concentration before adding the next.
-
Record the relaxation at each concentration as a percentage of the pre-induced contraction.
-
-
Data Analysis :
-
Plot the concentration of this compound against the percentage of relaxation.
-
Calculate the pD₂ value, which is the negative logarithm of the EC₅₀ (the molar concentration of an agonist that produces 50% of the maximal possible response).
-
Quantitative Data
The potency of this compound has been evaluated in several preclinical studies. The following tables summarize the key quantitative findings.[1][2][3]
Table 1: Potency (pD₂ Values) of this compound in Inducing Ureteral Relaxation [1][2]
| Preparation | Inducing Agent | pD₂ Value (Mean ± SEM) |
| Canine Ureter | KCl (80 mM) | 6.60 |
| Canine Ureter | Spontaneous Rhythmic Contractions | 6.80 |
| Canine Ureter | Phenylephrine (1x10⁻⁵ M) | 6.95 |
| Canine Ureter | PGF₂α (1x10⁻⁶ M) | 7.05 |
| Rabbit Ureter | KCl (80 mM) | 5.86 ± 0.13 |
| Canine Ureter | KCl (80 mM) | 6.52 ± 0.16 |
Table 2: Comparative Potency (pD₂ Values) of this compound and Other Spasmolytics against KCl-Induced Contractions in Canine Ureter [1]
| Compound | Mechanism of Action | pD₂ Value |
| This compound | β₂/β₃-adrenoceptor agonist | 6.60 |
| Tamsulosin | α₁ₐ/₁ₑ-adrenoceptor antagonist | 5.90 |
| Verapamil | Ca²⁺-channel blocker | 5.70 |
| Papaverine | Phosphodiesterase inhibitor | 4.88 |
| Prazosin | α₁-adrenoceptor antagonist | 4.54 |
Visualizations
Signaling Pathway of this compound
This compound acts as an agonist at β₂ and β₃ adrenergic receptors. The simplified signaling cascade leading to smooth muscle relaxation is depicted below.
Caption: Simplified signaling pathway of this compound leading to smooth muscle relaxation.
Experimental Workflow for Isolated Ureter Assay
The following diagram illustrates the key steps in the experimental protocol for assessing the relaxant effects of this compound.
Caption: Experimental workflow for the isolated ureter smooth muscle relaxation assay.
References
- 1. The potency of this compound, a selective ureteral relaxant, in isolated canine ureter: comparison with various spasmolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological profile of this compound, a selective beta-adrenoceptor agonist, in isolated ureteral smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ureteral selectivity of intravenous β-adrenoceptor agonists in pig model of acute ureteral obstruction: comparison of this compound, a selective β2/β3 agonist, with isoproterenol, terbutaline, and CL-316243 - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
